n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4933. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-2-4-9(5-3-1)6-13-11-10-7-16-17-12(10)15-8-14-11/h1-5,7-8H,6H2,(H2,13,14,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSLOBNGHHXORI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC3=C2C=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00277917 | |
| Record name | n-benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58360-86-4 | |
| Record name | 58360-86-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4933 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00277917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine synthesis protocol
An In-Depth Technical Guide to the Synthesis of N-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, primarily due to its structural resemblance to the purine nucleobase. This bioisosteric relationship allows it to interact with a wide range of biological targets, particularly ATP-binding sites in kinases.[1][2] Consequently, derivatives of this scaffold have been extensively investigated for their therapeutic potential, leading to the discovery of potent agents with anticancer, anti-inflammatory, and antimicrobial activities.[1][2][3][4] The N-benzyl substituent, in particular, can introduce favorable hydrophobic interactions within target protein pockets, enhancing binding affinity and modulating pharmacological properties.
This guide provides a comprehensive, in-depth protocol for the synthesis of this compound, a representative member of this important class of compounds. The presented synthetic strategy is robust, well-documented in the chemical literature, and proceeds through key, isolable intermediates. As a senior application scientist, this document is structured to not only provide a step-by-step methodology but also to elucidate the underlying chemical principles and rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the process for researchers, scientists, and drug development professionals.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of this compound is most efficiently approached through a convergent strategy. The core of this strategy lies in the construction of the pyrazolo[3,4-d]pyrimidine nucleus, followed by the introduction of the benzylamino moiety. The key disconnection in our retrosynthetic analysis is the C-N bond at the 4-position of the pyrimidine ring, which can be formed via a nucleophilic aromatic substitution reaction. This retrosynthesis reveals that the target molecule can be prepared from a 4-chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate and benzylamine. The 4-chloro intermediate, in turn, is accessible from a pyrazolo[3,4-d]pyrimidin-4-one, which is constructed from a suitably substituted aminopyrazole precursor.
Caption: Retrosynthetic analysis of this compound.
Detailed Synthetic Protocol
The synthesis is presented as a three-stage process:
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Construction of the pyrazole ring.
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Formation of the fused pyrimidine ring and subsequent chlorination.
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Final amination to yield the target compound.
Stage 1: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile
The initial step involves the construction of the pyrazole ring, which will serve as the foundation for the fused heterocyclic system. This is typically achieved through the condensation of a hydrazine with a 1,3-dicarbonyl equivalent. For this synthesis, we will use the reaction of malononitrile with triethyl orthoformate followed by cyclization with hydrazine hydrate.
Step 1a: Synthesis of Ethoxymethylenemalononitrile A mixture of malononitrile (1 mol) and triethyl orthoformate (1.2 mol) in acetic anhydride (2.5 mol) is heated at reflux for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled, and the excess solvent and reagents are removed under reduced pressure to yield crude ethoxymethylenemalononitrile, which can be used in the next step without further purification.
Step 1b: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile The crude ethoxymethylenemalononitrile (1 mol) is dissolved in ethanol. To this solution, hydrazine hydrate (1 mol) is added dropwise at room temperature. The reaction is exothermic, and the temperature should be controlled. After the addition is complete, the mixture is stirred for an additional 1-2 hours. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford 5-amino-1H-pyrazole-4-carbonitrile.
Stage 2: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
This stage involves the formation of the pyrimidine ring fused to the pyrazole core, followed by activation of the 4-position for the final amination step.
Step 2a: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one 5-Amino-1H-pyrazole-4-carbonitrile (1 mol) is heated in an excess of formamide (10-15 equivalents) at 180-190 °C for 6-8 hours.[5] The formamide serves as both the solvent and the source of the single carbon atom required to form the pyrimidine ring. The reaction mixture is then cooled to room temperature, and water is added to precipitate the product. The solid is collected by filtration, washed thoroughly with water, and dried to give 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.
Step 2b: Synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one (1 mol) is refluxed in an excess of phosphorus oxychloride (POCl3) (5-10 equivalents) for 4-6 hours.[5][6] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. The progress of the reaction is monitored by TLC. After completion, the excess POCl3 is carefully removed under reduced pressure. The residue is then quenched by pouring it slowly onto crushed ice with vigorous stirring. The resulting precipitate is collected by filtration, washed with cold water until neutral, and dried to yield 4-chloro-1H-pyrazolo[3,4-d]pyrimidine. This intermediate is often used in the next step without extensive purification.
Stage 3: Synthesis of this compound
This final step involves the nucleophilic aromatic substitution of the chloride at the 4-position with benzylamine.
Step 3: Amination Reaction 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (1 mol) is dissolved in a suitable solvent such as isopropanol, n-butanol, or acetonitrile. To this solution, benzylamine (1.1-1.5 mol) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 mol) are added. The reaction mixture is heated to reflux (typically 80-120 °C, depending on the solvent) for 4-18 hours.[6] The base is crucial to neutralize the HCl generated during the reaction. Upon completion (monitored by TLC), the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration, washed with the reaction solvent and then with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Molar Ratio (Starting Material:Reagent) | Typical Yield (%) |
| 1a | Malononitrile | Triethyl orthoformate, Acetic anhydride | Ethoxymethylenemalononitrile | 1 : 1.2 : 2.5 | >90 (crude) |
| 1b | Ethoxymethylenemalononitrile | Hydrazine hydrate, Ethanol | 5-Amino-1H-pyrazole-4-carbonitrile | 1 : 1 | 80-90 |
| 2a | 5-Amino-1H-pyrazole-4-carbonitrile | Formamide | 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one | 1 : 10-15 | 75-85 |
| 2b | 1H-Pyrazolo[3,4-d]pyrimidin-4(5H)-one | POCl3 | 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | 1 : 5-10 | 85-95 |
| 3 | 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine | Benzylamine, TEA/DIPEA | This compound | 1 : 1.2 : 1.5 | 70-85 |
Experimental Workflow Visualization
Caption: Overall synthetic workflow for this compound.
Conclusion
The synthesis of this compound is a well-established process that relies on fundamental reactions in heterocyclic chemistry. The protocol outlined in this guide is a reliable and scalable method, proceeding through stable intermediates to afford the target compound in good overall yield. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature and reaction time, and in the effective purification of intermediates. This guide provides the necessary detail for researchers to confidently undertake the synthesis of this and related pyrazolo[3,4-d]pyrimidine derivatives, which continue to be a fertile ground for the discovery of new therapeutic agents.
References
- METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIV
- Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. PubMed. (URL: )
- Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. PMC - PubMed Central. (2023-11-07). (URL: )
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investig
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- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. (URL: )
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. PMC - NIH. (URL: )
- Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents
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- Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. PMC - NIH. (2022-11-16). (URL: )
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N-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Technical Guide to its Biological Activity and Therapeutic Potential
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, primarily due to its structural resemblance to the endogenous purine ring system. This bioisosteric relationship allows it to function as a "hinge-binder," effectively competing with adenosine triphosphate (ATP) for the active sites of numerous protein kinases.[1] Consequently, derivatives of this scaffold have been extensively investigated as potent inhibitors of various kinases implicated in oncogenesis and other proliferative disorders. This guide focuses on a specific derivative, n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine, and its analogs, providing an in-depth exploration of their biological activities, mechanisms of action, and the experimental methodologies employed in their evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutic agents.
Chemical Synthesis
The synthesis of this compound and its derivatives typically commences from commercially available starting materials, such as 5-amino-1H-pyrazole-4-carbonitrile. A common synthetic strategy involves the initial construction of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the benzylamine moiety.
A representative synthetic route is outlined below:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core: 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile can be reacted with formic acid under reflux to yield 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[2]
-
Chlorination: The resulting pyrimidinone is then chlorinated, typically using phosphorus oxychloride (POCl₃), to produce the reactive intermediate, 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine.[3]
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Nucleophilic Substitution: The final step involves the nucleophilic displacement of the chlorine atom at the C4 position with benzylamine. This reaction is typically carried out in a suitable solvent, such as isopropanol or N,N-dimethylformamide (DMF), often in the presence of a base like triethylamine (TEA) to neutralize the HCl generated during the reaction.[3][4]
This versatile synthetic approach allows for the generation of a diverse library of analogs by varying the substituted pyrazole starting material and the amine used in the final substitution step, facilitating extensive structure-activity relationship (SAR) studies.
Anticancer Activity: A Multi-faceted Mechanism of Action
The predominant biological activity reported for this compound and its derivatives is their potent anticancer effect, which is exerted through the modulation of several key signaling pathways crucial for tumor growth, proliferation, and survival.
Kinase Inhibition: The Core Mechanism
As bioisosteres of adenine, pyrazolo[3,4-d]pyrimidines are adept at targeting the ATP-binding pockets of a wide array of protein kinases.[1] This competitive inhibition effectively blocks the downstream signaling cascades that are often hyperactivated in cancer cells. Key kinase targets include:
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Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[5] Inhibition of VEGFR-2 by pyrazolo[3,4-d]pyrimidine derivatives effectively curtails the blood supply to tumors, leading to growth inhibition.[5]
-
Cyclin-Dependent Kinase 2 (CDK2): CDK2, in complex with its regulatory partner cyclin E, is a key driver of the G1/S phase transition in the cell cycle.[6] By inhibiting CDK2, these compounds can induce cell cycle arrest, preventing cancer cells from replicating their DNA and proliferating.[7]
-
Src Family Kinases (SFKs): SFKs are non-receptor tyrosine kinases that are frequently overexpressed and hyperactivated in various cancers. They are involved in multiple signaling pathways that regulate cell proliferation, survival, migration, and invasion.[8] Inhibition of Src kinases by pyrazolo[3,4-d]pyrimidine derivatives can lead to reduced tumor growth and metastasis.[9][10]
-
Epidermal Growth Factor Receptor (EGFR): EGFR is another receptor tyrosine kinase whose aberrant activation is a common feature in many solid tumors. Pyrazolo[3,4-d]pyrimidine derivatives have been shown to effectively inhibit EGFR, leading to the suppression of tumor cell growth.[11][12]
The following diagram illustrates the central role of these kinases in cancer-related signaling pathways and their inhibition by pyrazolo[3,4-d]pyrimidine derivatives.
Caption: Experimental workflow for the evaluation of anticancer activity.
In Vivo Antitumor Efficacy: Human Tumor Xenograft Model
This model is used to assess the therapeutic potential of a compound in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form solid tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.
Protocol:
-
Animal Model:
-
Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
Allow the mice to acclimate to the facility for at least one week before the experiment.
-
-
Tumor Cell Implantation:
-
Harvest human cancer cells from culture.
-
Subcutaneously inject a specific number of cells (e.g., 5 x 10⁶) into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (formulated in a suitable vehicle) and the vehicle control to the respective groups according to a predetermined schedule (e.g., daily intraperitoneal injection).
-
-
Monitoring and Endpoint:
-
Measure the tumor volume (using calipers) and the body weight of the mice regularly (e.g., twice a week).
-
Continue the treatment for a specified period or until the tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition for the treatment group compared to the control group.
-
Analyze the body weight data to assess the toxicity of the compound.
-
Conclusion and Future Directions
This compound and its derivatives represent a highly promising class of anticancer agents. Their ability to act as multi-targeted kinase inhibitors, coupled with their capacity to induce cell cycle arrest and apoptosis, underscores their therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these and other novel compounds in the drug discovery pipeline.
Future research in this area should focus on optimizing the selectivity of these inhibitors for specific kinase targets to minimize off-target effects and enhance their therapeutic index. Furthermore, the exploration of novel drug delivery systems and combination therapies could further augment the clinical utility of this important class of molecules.
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- 27. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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- 29. pdf.benchchem.com [pdf.benchchem.com]
n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine chemical properties
An In-depth Technical Guide to n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This scaffold is of significant interest in medicinal chemistry due to its structural analogy to endogenous purines, which allows it to function as a privileged structure for targeting ATP-binding sites in various enzymes, particularly protein kinases. This document details the compound's physicochemical properties, outlines a robust synthetic pathway with detailed experimental protocols, and discusses methods for its analytical characterization. Furthermore, it delves into the well-established biological context of the pyrazolo[3,4-d]pyrimidine core as a kinase inhibitor, postulating the mechanism of action for the title compound and providing a foundational protocol for in vitro kinase inhibition assays. This guide is intended for researchers, chemists, and drug development professionals engaged in the exploration of novel small-molecule therapeutics.
The pyrazolo[3,4-d]pyrimidine nucleus is a cornerstone in modern medicinal chemistry, recognized for its profound and diverse biological activities.[1] Its structural architecture, being isomeric with the biologically ubiquitous purine system, renders it an exceptional bioisostere for adenine.[1][2] This similarity allows compounds based on this scaffold to act as competitive inhibitors at the ATP-binding sites of numerous protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[3][4]
Consequently, the pyrazolo[3,4-d]pyrimidine framework is the foundation for a multitude of clinically relevant drugs and investigational agents targeting enzymes such as Src tyrosine kinase, Bruton's tyrosine kinase (BTK), and Epidermal Growth Factor Receptor (EGFR).[3][5][6] The N-benzyl substitution on the pyrazole ring and the 4-amino group on the pyrimidine ring of the title compound, this compound, represent key pharmacophoric elements designed to modulate potency, selectivity, and pharmacokinetic properties within this established class of inhibitors.
Physicochemical and Structural Properties
Molecular Structure and Identifiers
The structural identity of this compound is defined by a benzyl group attached to the N1 position of the pyrazole ring and an amine group at the C4 position of the pyrimidine ring.
-
IUPAC Name: 1-benzylpyrazolo[3,4-d]pyrimidin-4-amine[7]
-
Molecular Formula: C₁₂H₁₁N₅
-
SMILES: C1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)N[7]
-
InChI Key: MFJROXVGGWPNPO-UHFFFAOYSA-N[7]
Core Physicochemical Data
The following table summarizes key computed and available physical properties. It is important to note that while experimental data for this specific molecule is sparse in publicly available literature, the properties of the core scaffold and related analogs are well-documented, allowing for reliable predictions.
| Property | Value | Source |
| Molecular Weight | 225.25 g/mol | [9] |
| XLogP3 (Computed) | 1.7 | [9] |
| Hydrogen Bond Donors | 1 | [9] |
| Hydrogen Bond Acceptors | 4 | [9] |
| Rotatable Bond Count | 2 | [9] |
| Topological Polar Surface Area | 66.5 Ų | [9] |
| Melting Point | Not available. Expected to be a solid at room temperature. | [10] |
| Boiling Point | Not available. | [10] |
| Aqueous Solubility | Low. Pyrazolo[3,4-d]pyrimidine derivatives are known for poor water solubility, often necessitating prodrug strategies for in vivo studies. | [11] |
Synthesis and Purification Workflow
The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from commercially available precursors. The causality behind this synthetic strategy lies in the sequential construction of the pyrazole ring followed by the pyrimidine ring, culminating in a key nucleophilic aromatic substitution step.
Proposed Synthetic Pathway
The logical pathway involves the synthesis of a versatile intermediate, 1-benzyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine, which is subsequently aminated to yield the final product. This approach is widely used for creating libraries of substituted pyrazolo[3,4-d]pyrimidines.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis
Step 1: N1-Benzylation of 1H-Pyrazolo[3,4-d]pyrimidin-4-ol
-
To a solution of 1H-pyrazolo[3,4-d]pyrimidin-4-ol (Allopurinol) (1.0 eq) in anhydrous Dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Heat the reaction to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with water, and dry to yield 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
-
Causality Note: The basic conditions deprotonate the pyrazole N1, creating a nucleophile that readily attacks the electrophilic benzyl bromide. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.
-
Step 2: Chlorination of the Pyrimidinone Ring
-
Suspend the dried 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (POCl₃) (5-10 vol eq).
-
Heat the mixture to reflux (approx. 107 °C) for 3-5 hours. The reaction should become a clear solution.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Adjust the pH to ~7-8 with a saturated sodium bicarbonate solution.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry to yield 1-Benzyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine.
-
Causality Note: POCl₃ is a standard and highly effective reagent for converting hydroxyl groups on heterocyclic rings into chlorides, transforming the position into a good leaving group for subsequent nucleophilic substitution.[12]
-
Step 3: Amination of the 4-Chloro Intermediate
-
Dissolve the 1-Benzyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a sealed vessel containing a solution of ammonia in an alcohol (e.g., 7N NH₃ in Methanol) or aqueous ammonium hydroxide.
-
Heat the mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of Dichloromethane/Methanol) to afford the pure this compound.
Self-Validating Purification and QC
-
TLC Monitoring: Use appropriate solvent systems (e.g., 5-10% Methanol in Dichloromethane) at each step to track the consumption of starting material and the formation of the product.
-
Post-Purification Analysis: The identity and purity of the final compound must be confirmed by NMR and LC-MS analysis as described in the following section. A purity of >95% is typically required for biological assays.
Spectroscopic and Analytical Characterization
Accurate characterization is critical to confirm the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on data from structurally similar compounds, the following characteristic signals are expected.[13][14][15][16]
-
¹H NMR (in CDCl₃ or DMSO-d₆):
-
A singlet for the benzylic CH₂ protons, expected around δ 5.5-5.8 ppm.
-
A multiplet for the aromatic protons of the benzyl group, typically between δ 7.2-7.5 ppm.
-
Two singlets in the aromatic region for the C3-H and C6-H protons of the pyrazolopyrimidine core, likely above δ 8.0 ppm.
-
A broad singlet for the NH₂ protons, which is D₂O exchangeable.
-
-
¹³C NMR (in CDCl₃ or DMSO-d₆):
-
A signal for the benzylic CH₂ carbon around δ 50-55 ppm.
-
Signals for the aromatic carbons of the benzyl group between δ 127-135 ppm.
-
Signals corresponding to the carbons of the fused heterocyclic ring system.
-
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): In positive ion mode, the compound should show a prominent ion corresponding to its protonated molecular weight [M+H]⁺ at m/z 226.26.
-
Fragmentation: Key fragments may arise from the loss of the benzyl group (C₇H₇, 91 Da) or cleavage of the pyrimidine ring.
High-Performance Liquid Chromatography (HPLC)
-
Purity Assessment: A standard reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient containing 0.1% formic acid or TFA) should be used to determine the purity of the final compound.[6] The compound's purity should be reported as the peak area percentage at a suitable UV wavelength (e.g., 254 nm).
Biological Activity and Mechanism of Action
Postulated Mechanism: ATP-Competitive Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "hinge-binding" motif that mimics the adenine ring of ATP.[2][3] It is postulated that this compound acts as an ATP-competitive inhibitor of protein kinases. The N-H and ring nitrogens of the core can form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a key interaction for anchoring ATP and competitive inhibitors. The N1-benzyl group is positioned to occupy a hydrophobic pocket adjacent to the adenine-binding site, contributing to binding affinity and potentially conferring selectivity for certain kinases.[3][4]
Caption: ATP-competitive inhibition by this compound.
Protocol: In Vitro Kinase Inhibition Assay (Example: Mobility Shift Assay)
This protocol provides a framework for assessing the inhibitory activity of the compound against a target protein kinase.
1. Reagents and Materials:
-
Target kinase (e.g., Src, Abl, EGFR).
-
Peptide substrate for the kinase.
-
ATP.
-
Assay buffer (containing MgCl₂, DTT, etc.).
-
This compound (dissolved in 100% DMSO to make a 10 mM stock).
-
Positive control inhibitor (e.g., Staurosporine).
-
Microplates (e.g., 384-well).
-
Stop solution.
-
Microfluidic capillary electrophoresis instrument.
2. Experimental Procedure:
-
Compound Dilution: Prepare a serial dilution of the title compound in 100% DMSO. A typical starting range is 10 mM down to low nM.
-
Reaction Setup: In each well of the microplate, add:
-
Assay buffer.
-
Peptide substrate (at a concentration near its Kₘ).
-
The diluted test compound or control (DMSO for 0% inhibition, positive control for 100% inhibition). The final DMSO concentration should be kept constant, typically ≤1%.
-
-
Initiate Reaction: Add the kinase enzyme to all wells to start the pre-incubation (typically 15-30 minutes at room temperature).
-
Start Phosphorylation: Add ATP (at a concentration near its Kₘ) to all wells to initiate the phosphorylation reaction. Incubate for a defined period (e.g., 60-120 minutes) at the optimal temperature for the enzyme.
-
Stop Reaction: Add stop solution to each well to quench the enzymatic reaction.
-
Data Acquisition: Analyze the plate on a microfluidic capillary electrophoresis instrument. The instrument separates the phosphorylated and non-phosphorylated peptide substrates based on charge and size differences, quantifying the extent of the reaction.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Stability, Storage, and Handling
-
Chemical Stability: The compound is expected to be stable under standard laboratory conditions. Avoid strong acids, bases, and oxidizing agents.
-
Storage: Store the solid material in a cool, dry, dark place. For solutions, stock solutions in DMSO can be stored at -20°C for several months. Avoid repeated freeze-thaw cycles.
-
Handling: Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood.
Conclusion and Future Perspectives
This compound is a member of a medicinally significant class of heterocyclic compounds. Its structure is rationally designed to interact with the ATP-binding sites of protein kinases, making it a valuable probe or starting point for the development of targeted therapeutics. The synthetic route is robust and amenable to modification for the creation of analog libraries to explore structure-activity relationships (SAR). Future research should focus on experimentally determining its physicochemical properties, profiling its inhibitory activity against a broad panel of kinases to understand its selectivity, and conducting structural biology studies (e.g., X-ray co-crystallography) to validate its binding mode. Such efforts will be crucial in unlocking the full therapeutic potential of this promising scaffold.
References
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- Crystal structure of 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one. (2023-08-23). National Institutes of Health (NIH). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10479159/
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2022-10-24). MDPI. Retrieved from https://www.mdpi.com/1422-0067/23/21/12874
- Supplementary Information. The Royal Society of Chemistry. Retrieved from https://www.rsc.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2022-10-24). National Institutes of Health (NIH). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9658245/
- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022-07-04). National Institutes of Health (NIH). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9274245/
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024-01-09). National Institutes of Health (NIH). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10789122/
- Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022-05-17). National Institutes of Health (NIH). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9127813/
- Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][9]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022-05-17). RSC Publishing. Retrieved from https://pubs.rsc.org/en/content/articlehtml/2022/ra/d2ra02235e
- Structure of a pyrazolo-[3,4-d]-pyrimidine. ResearchGate. Retrieved from https://www.researchgate.net/figure/Structure-of-a-pyrazolo-3-4-d-pyrimidine_fig1_281488112
- 1-Benzyl-1H-pyrazolo[3,4-D]pyrimidin-4-ol. SpectraBase. Retrieved from https://spectrabase.com/spectrum/5YyXFMDf1fE
- N,1-Dibenzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/N_1-Dibenzyl-1H-pyrazolo_3_4-d_pyrimidin-4-amine
- Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. IOSR Journal of Pharmacy and Biological Sciences. Retrieved from https://www.iosrjournals.org/iosr-jpbs/papers/Vol3-issue4/H0344144.pdf
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- 3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine. ChemSynthesis. Retrieved from https://www.chemsynthesis.com/base/chemical-structure-26804.html
- Chemical structures of reported pyrazolo[3,4-d]pyrimidine derivatives. ResearchGate. Retrieved from https://www.researchgate.
- Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023-07-04). MDPI. Retrieved from https://www.mdpi.com/1420-3049/28/13/5221
- METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. Google Patents. Retrieved from https://patents.google.
- Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. Retrieved from https://www.mdpi.com/1420-3049/18/10/12253
- 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. J&K Scientific. Retrieved from https://www.jk-sci.com/5444-61-1.html
- Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2021-07-09). Arabian Journal of Chemistry. Retrieved from https://www.sciencedirect.com/science/article/pii/S187853522100267X
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Retrieved from https://www.mdpi.com/article/10.3390/molecules27238260/s1
- Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2013-03-21). National Institutes of Health (NIH). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3615467/
- Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023-07-04). CNR-IRIS. Retrieved from https://www.cnr.
- Synthesis of Some Pyrazolo[3,4‐d]pyrimidine Derivatives for Biological Evaluation. SSRN. Retrieved from https://papers.ssrn.com/sol3/papers.cfm?abstract_id=4200705
- N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (2023-07-14). ChemicalBook. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61329606.htm
- This compound. Clentran. Retrieved from https://www.clentran.com/base/58360-86-4.html
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Navigating the Solubility Labyrinth of N-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: A Technical Guide
For Immediate Release
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged with N-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives. Given the recurring challenge of poor aqueous solubility among pyrazolo[3,4-d]pyrimidine-based compounds, this document provides a foundational understanding of its physicochemical properties, robust protocols for solubility determination, and strategies for solubility enhancement.
Introduction: The Significance of Solubility in Drug Development
The therapeutic efficacy of a drug candidate is intrinsically linked to its bioavailability, which is heavily influenced by its solubility. This compound, a member of the pyrazolopyrimidine class of compounds, is a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. However, the planar, aromatic nature of this scaffold often leads to poor aqueous solubility, posing a significant hurdle in preclinical and clinical development. Overcoming this challenge is paramount for achieving desired therapeutic outcomes.
Physicochemical Properties and Predicted Solubility Profile
While explicit, publicly available solubility data for this compound is scarce, we can infer its likely solubility characteristics from its structure and the properties of related compounds.
Table 1: Physicochemical Properties of this compound and Related Structures
| Property | This compound | N-benzyl-1H-pyrazolo[4,3-d]pyrimidin-3-amine | General Pyrazolo[3,4-d]pyrimidines |
| Molecular Formula | C₁₂H₁₁N₅ | C₁₂H₁₁N₅ | Variable |
| Molecular Weight | 225.25 g/mol | 225.25 g/mol [1] | Typically > 200 g/mol |
| XLogP3 | Not available | 1.7[1] | Often high, indicating hydrophobicity |
| Hydrogen Bond Donors | 2 | 2 | Variable |
| Hydrogen Bond Acceptors | 4 | 4 | Variable |
| Predicted Solubility | Low aqueous solubility | Low aqueous solubility | Generally low aqueous solubility |
The pyrazolo[3,4-d]pyrimidine core is a known "privileged scaffold" in medicinal chemistry due to its structural similarity to adenine, allowing it to interact with a wide range of biological targets. However, the planarity of the fused ring system can contribute to high crystal lattice energy, which in turn leads to poor solubility.[2] The benzyl group, while contributing to target binding, also increases the hydrophobicity of the molecule.
Experimental Determination of Solubility: A Methodological Approach
Accurate and reproducible solubility data is the cornerstone of any formulation development program. The following are standard protocols for determining both kinetic and thermodynamic solubility.
Kinetic Solubility Determination
Kinetic solubility measures the concentration of a compound that remains in solution after a solid compound is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer. This is a high-throughput method often used in early drug discovery.
Experimental Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.
-
Aqueous Dilution: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Shake the plate for 1-2 hours at room temperature to allow for precipitation.
-
Separation: Centrifuge the plate to pellet any precipitate.
-
Quantification: Analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method such as HPLC-UV or LC-MS/MS.
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.
Thermodynamic Solubility Determination
Thermodynamic solubility, also known as equilibrium solubility, is the concentration of a compound in a saturated solution when it is in equilibrium with the solid phase. This is a more time-consuming but more accurate measure of solubility.
Experimental Protocol: Thermodynamic Solubility Assay (Shake-Flask Method)
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent (e.g., water, PBS, or various buffers).
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the solid and liquid phases by centrifugation or filtration.
-
Quantification: Determine the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS/MS).
-
Data Reporting: The thermodynamic solubility is reported as the concentration of the saturated solution (e.g., in µg/mL or µM).
Diagram 1: Workflow for Solubility Determination
Caption: Comparative workflow for kinetic and thermodynamic solubility determination.
Strategies for Solubility Enhancement
Given the anticipated low aqueous solubility of this compound, various formulation and chemical modification strategies can be employed to improve its dissolution and bioavailability.
Formulation Approaches
-
Co-solvents: The use of water-miscible organic solvents such as ethanol, propylene glycol, and polyethylene glycols (PEGs) can significantly increase the solubility of hydrophobic compounds.
-
Surfactants: The addition of surfactants above their critical micelle concentration can lead to the formation of micelles that encapsulate the drug, thereby increasing its apparent solubility.
-
Polymer-Drug Dispersions: Creating amorphous solid dispersions with polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) can prevent crystallization and enhance dissolution rates. Research has shown this to be a promising approach for pyrazolo[3,4-d]pyrimidine derivatives.[3]
Chemical Modification
-
Salt Formation: Introducing ionizable groups into the molecule allows for the formation of salts, which often exhibit higher aqueous solubility than the free base or acid.
-
Prodrugs: A prodrug strategy involves chemically modifying the drug to a more soluble form that is converted to the active drug in vivo.
-
Structural Modification: While altering the core structure may impact biological activity, minor modifications such as the introduction of polar functional groups can improve solubility.
Diagram 2: Decision Tree for Solubility Enhancement
Caption: Key strategies for enhancing the solubility of the target compound.
Conclusion
References
-
N-benzyl-1H-pyrazolo[4,3-d]pyrimidin-3-amine - PubChem. Available from: [Link]
-
(PDF) Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays - ResearchGate. Available from: [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC - PubMed Central. Available from: [Link]
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Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry. Available from: [Link]
-
Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - RSC Publishing. Available from: [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][5]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: - Semantic Scholar. Available from: [Link]
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Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PubMed Central. Available from: [Link]
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6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine - MDPI. Available from: [Link]
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An In-depth Technical Guide to the Stability Studies of n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Abstract
This technical guide provides a comprehensive framework for evaluating the chemical and physical stability of n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine, a member of the promising pyrazolo[3,4-d]pyrimidine class of compounds.[1][2][3] Professionals in drug development and research will find detailed methodologies for conducting forced degradation studies, developing stability-indicating analytical methods, and interpreting the resulting data. The guide emphasizes the causality behind experimental choices, ensuring a robust and scientifically sound approach to stability assessment, in alignment with regulatory expectations.
Introduction: The Pyrazolo[3,4-d]pyrimidine Core and the Importance of Stability
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its analogy to the adenine base in DNA and its broad spectrum of biological activities, including kinase inhibition.[3][4] this compound, as a derivative, holds potential for therapeutic applications. However, to transition a promising compound from discovery to a viable drug product, a thorough understanding of its stability is paramount. Stability studies are not merely a regulatory checkbox; they are fundamental to ensuring the safety, efficacy, and quality of an active pharmaceutical ingredient (API).
This guide will delve into the critical aspects of stability testing, providing a logical workflow from initial characterization to predictive stability modeling.
Physicochemical Properties and Preliminary Stability Assessment
A foundational understanding of the molecule's intrinsic properties is the first step in designing a stability program.
Core Structure and Properties
-
Molecular Formula: C₁₂H₁₁N₅[5]
-
Molecular Weight: 225.25 g/mol [6]
-
Structure: The molecule consists of a fused pyrazolo[3,4-d]pyrimidine ring system with a benzylamino group at the C4 position. The pyrazole moiety of the pyrazolo[3,4-d]pyrimidine nucleosides has been shown to be less prone to protonation than the imidazole ring in purine nucleosides, which can contribute to greater stability against hydrolytic cleavage.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁N₅ | [5] |
| Molecular Weight | 225.25 g/mol | [6] |
| IUPAC Name | 1-benzylpyrazolo[3,4-d]pyrimidin-4-amine | [8] |
| PubChem CID | 227520 | [8] |
A preliminary assessment should involve exposure of the solid API to elevated temperature and humidity (e.g., 40°C/75% RH) for a short period (e.g., 2 weeks) to identify any immediate stability concerns.
Forced Degradation (Stress Testing): Unveiling Degradation Pathways
Forced degradation studies are the cornerstone of a stability program. They are designed to intentionally degrade the API under conditions more severe than those it would experience during storage. The primary objectives are:
-
To identify likely degradation products.
-
To elucidate degradation pathways.
-
To demonstrate the specificity of the analytical method.
The following sections detail the rationale and protocols for various stress conditions.
Hydrolytic Degradation (Acidic, Basic, and Neutral)
Causality: The pyrazolo[3,4-d]pyrimidine ring system contains several nitrogen atoms that can be protonated or deprotonated, making it susceptible to pH-dependent hydrolysis. Studies on related nucleosides have shown that the pyrazolo[3,4-d]pyrimidine core is generally more stable against hydrolytic cleavage than the parent purine compounds.[7] However, the specific substitution pattern of this compound necessitates a thorough investigation.
Experimental Protocol:
-
Prepare solutions of the API (e.g., 1 mg/mL) in 0.1 M HCl, 0.1 M NaOH, and purified water.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Oxidative Degradation
Causality: The electron-rich heterocyclic rings and the secondary amine in the benzylamino group are potential sites for oxidation. Oxidative degradation can be a significant pathway, especially in the presence of trace metals or peroxides. While some studies have explored the oxidative aromatization of related azolopyrimidines, the specific susceptibility of this compound is unknown.[9]
Experimental Protocol:
-
Prepare a solution of the API (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Add a controlled amount of an oxidizing agent, such as 3% hydrogen peroxide.
-
Incubate the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).
-
At specified time points, withdraw aliquots, quench the reaction if necessary (e.g., with sodium bisulfite), and dilute for analysis.
-
Analyze by HPLC.
Thermal Degradation (Solid State and Solution)
Causality: Thermal stress provides the energy to overcome activation barriers for degradation reactions. In the solid state, this can lead to decomposition, while in solution, it can accelerate hydrolysis or other reactions. The thermal stability of related heterocyclic compounds has been shown to vary with substitutions on the core structure.[10]
Experimental Protocol (Solid State):
-
Place a known amount of the solid API in a controlled temperature and humidity chamber (e.g., 80°C).
-
Expose for a defined period (e.g., 7 days).
-
At the end of the study, dissolve the sample in a suitable solvent and analyze by HPLC.
-
Solid-state characterization techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) should also be employed to determine melting point and decomposition temperature.
Experimental Protocol (Solution):
-
Prepare a solution of the API in a suitable solvent.
-
Reflux the solution at a controlled temperature for a defined period.
-
Analyze samples at various time points by HPLC.
Photostability
Causality: The aromatic rings in this compound can absorb UV and visible light, which can lead to photochemical degradation. Photostability testing is a regulatory requirement and is crucial for determining appropriate packaging.[11]
Experimental Protocol:
-
Expose the solid API and a solution of the API to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A dark control sample should be run in parallel to differentiate between thermal and photolytic degradation.
-
After the specified exposure, analyze the samples by HPLC.
Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the API due to degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Key Method Development Considerations:
-
Column Chemistry: A C18 stationary phase is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve the parent peak from all degradation products.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound should be used. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The SIM must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity. This is achieved by demonstrating that the method can resolve the API from all process impurities and degradation products generated during forced degradation studies.
Solid-State Stability and Characterization
The solid-state properties of an API can significantly impact its stability, manufacturability, and bioavailability.
Key Techniques:
-
X-Ray Powder Diffraction (XRPD): To identify the crystalline form and detect any changes in polymorphism during stability studies.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and detect any phase transitions.
-
Thermogravimetric Analysis (TGA): To measure weight loss as a function of temperature, indicating decomposition.
-
Hygroscopicity: To assess the API's tendency to absorb moisture from the atmosphere.
Data Interpretation and Reporting
The data from all stability studies should be compiled and analyzed to:
-
Identify and, if possible, characterize the major degradation products.
-
Propose degradation pathways.
-
Determine the intrinsic stability of the molecule.
-
Establish appropriate storage conditions and a retest period or shelf life.
Diagram 1: General Workflow for Stability Studies
Caption: A logical workflow for conducting comprehensive stability studies of an API.
Conclusion and Recommendations
A systematic and scientifically driven approach to stability testing is crucial for the successful development of this compound. The data generated from the studies outlined in this guide will provide a comprehensive understanding of the molecule's degradation profile, enabling the establishment of appropriate control strategies, storage conditions, and a justifiable shelf life. It is recommended to initiate these studies early in the development process to de-risk the project and ensure a smooth path through regulatory submissions.
References
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Rosemeyer, H., & Seela, F. (1985). Synthesis and Hydrolytic Stability of 4-Substituted Pyrazolo[3,4-d]pyrimidine 2'-Deoxyribofuranosides. Journal of the Chemical Society, Perkin Transactions 1, 135-141. [Link]
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Abdel-Gawad, H., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6682. [Link]
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El-Faham, A., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 4988. [Link]
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El-Naggar, A. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(4), 2275-2296. [Link]
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Van den driessche, B., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]
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El-Gamal, M. I., et al. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424. [Link]
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Patel, K., et al. (2013). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. Journal of Saudi Chemical Society, 17(3), 307-312. [Link]
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Satasia, S. P., et al. (2022). An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity. Bioorganic & Medicinal Chemistry, 69, 116891. [Link]
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Lamey, F. S., et al. (2020). New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. Bioorganic Chemistry, 99, 103944. [Link]
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Gomha, S. M., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(3), 2429-2437. [Link]
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Tita, B., et al. (2021). Thermal Stability of Amorphous Solid Dispersions. Pharmaceutics, 13(1), 77. [Link]
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Ciappellano, S., et al. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2019). Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile. Archiv der Pharmazie, 352(1-2), e1800262. [Link]
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The Architectural Blueprint of a Kinase Inhibitor: An In-depth Technical Guide to the Crystal Structure Analysis of n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine and Its Analogs
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical analysis of the crystal structure of pyrazolo[3,4-d]pyrimidine derivatives, a class of compounds of significant interest in medicinal chemistry. Given the absence of a publicly available crystal structure for n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine, this document will use the closely related and structurally characterized analog, 4-Benzylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine , as a primary exemplar for the analytical workflow. The principles and methodologies detailed herein are directly applicable to the target compound and its congeners.
The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in drug discovery, serving as the core of numerous kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of a wide range of kinases, which are pivotal in cellular signaling pathways and are often dysregulated in diseases such as cancer.[1][2] Understanding the three-dimensional arrangement of atoms within these molecules is paramount for deciphering their structure-activity relationships (SAR) and for the rational design of more potent and selective therapeutic agents.
The Strategic Imperative for Crystal Structure Analysis
Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional atomic structure of a molecule.[1] This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which collectively govern the compound's physical and biological properties. For a potential drug candidate like this compound, a detailed crystal structure analysis can:
-
Validate the molecular structure: Confirming the connectivity and stereochemistry of the synthesized compound.
-
Elucidate intermolecular interactions: Identifying key hydrogen bonds and other non-covalent interactions that dictate crystal packing and can inform on potential interactions with a biological target.
-
Provide a basis for computational modeling: A high-resolution crystal structure is the ideal starting point for molecular docking studies to predict the binding mode of the inhibitor in the active site of a kinase.
-
Inform on solid-state properties: The crystal packing arrangement influences properties such as solubility, stability, and bioavailability, which are critical for drug development.
Experimental Workflow: From Synthesis to Structure
The journey from a synthesized powder to a refined crystal structure involves a series of meticulous experimental steps.
Synthesis of this compound Derivatives
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically follows established multi-step reaction pathways. A general approach often involves the construction of a substituted pyrazole ring, followed by the annulation of the pyrimidine ring.[3][4][5]
Illustrative Synthetic Protocol (General):
-
Formation of the Pyrazole Core: Condensation of a β-ketonitrile with a hydrazine derivative to form a 5-aminopyrazole-4-carbonitrile.
-
Pyrimidine Ring Closure: Cyclization of the aminopyrazole intermediate with a suitable one-carbon synthon, such as formamide or formic acid, to yield the pyrazolo[3,4-d]pyrimidine scaffold.[1]
-
Functionalization: Introduction of the desired substituents, such as the benzyl group and the amino group, through nucleophilic substitution or other functional group interconversions.
Caption: Generalized synthetic workflow for pyrazolo[3,4-d]pyrimidine derivatives.
Crystallization
Obtaining single crystals of sufficient quality is often the most challenging step. This process involves the slow and controlled precipitation of the compound from a supersaturated solution.
Common Crystallization Techniques for Small Molecules:
-
Slow Evaporation: The solvent is allowed to evaporate slowly from a solution of the compound, gradually increasing the concentration until crystals form.
-
Vapor Diffusion (Hanging or Sitting Drop): A drop of the compound's solution is allowed to equilibrate with a larger reservoir of a precipitant solution. The slow diffusion of the precipitant into the drop induces crystallization.
-
Cooling: A saturated solution of the compound at a higher temperature is slowly cooled, reducing the solubility and promoting crystal growth.
Protocol for Crystallization:
-
Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or mixtures with water) to near saturation.
-
Filter the solution to remove any particulate matter.
-
Employ one of the techniques mentioned above. For example, in slow evaporation, place the vial in a vibration-free environment and cover it with a perforated cap to allow for slow solvent evaporation.
-
Monitor for crystal growth over several days to weeks.
Single-Crystal X-ray Diffraction Data Collection
Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector.
Data Collection Parameters:
-
X-ray Source: Typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.
-
Temperature: Data is often collected at low temperatures (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
-
Data Collection Strategy: A series of diffraction images are collected at different crystal orientations.
Caption: Workflow for X-ray diffraction data collection and processing.
Structure Solution and Refinement
The collected diffraction data is used to solve and refine the crystal structure.
-
Structure Solution: The positions of the atoms in the unit cell are determined from the diffraction pattern. This is often achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy. This iterative process adjusts the atomic coordinates, thermal parameters, and other variables to minimize the difference between the calculated and observed diffraction intensities.
Crystal Structure Analysis of 4-Benzylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine: A Case Study
The crystal structure of 4-Benzylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine provides valuable insights into the molecular geometry and intermolecular interactions that are likely to be present in related compounds like this compound.
Table 1: Crystallographic Data for 4-Benzylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine [6]
| Parameter | Value |
| Chemical Formula | C₁₂H₁₀N₄S |
| Formula Weight | 242.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.4737 (3) |
| b (Å) | 5.1709 (2) |
| c (Å) | 23.6159 (8) |
| β (°) | 96.823 (1) |
| Volume (ų) | 1148.69 (7) |
| Z | 4 |
| Temperature (K) | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| R-factor (R₁) | 0.041 |
| Weighted R-factor (wR₂) | 0.112 |
Molecular Geometry
The pyrazolo[3,4-d]pyrimidine ring system in the title compound is essentially planar.[6] This planarity is a common feature of aromatic heterocyclic systems and is important for its ability to mimic the purine core of ATP. The benzyl group is oriented almost perpendicular to the plane of the pyrazolo[3,4-d]pyrimidine ring, with a dihedral angle of 71.42 (6)°.[6] This orientation minimizes steric hindrance and influences how the molecule can pack in the crystal lattice and potentially interact with a target protein.
Intermolecular Interactions and Crystal Packing
In the crystal structure of 4-Benzylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine, the molecules are linked into inversion dimers through pairs of N—H⋯N hydrogen bonds.[6] This type of hydrogen bonding is a strong and directional interaction that plays a crucial role in the formation of the crystal lattice. These dimers then stack in a layered arrangement.
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The Emergence of a Privileged Scaffold: A Technical Chronicle of n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine and Its Congeners
<
Executive Summary: The pyrazolo[3,4-d]pyrimidine nucleus, a bioisostere of adenine, represents a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. This guide chronicles the discovery and historical development of a key exemplar, n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine, and its derivatives. From its conceptual origins as an ATP-competitive scaffold to its evolution into highly potent and selective therapeutic candidates, we explore the pivotal synthetic strategies, structure-activity relationship (SAR) insights, and mechanistic investigations that have defined its trajectory. This document serves as a technical resource for researchers and drug development professionals, providing in-depth protocols, data-driven analyses, and a forward-looking perspective on this versatile molecular framework.
Foundational Chemistry: The Pyrazolo[3,4-d]pyrimidine Core
The significance of the pyrazolo[3,4-d]pyrimidine scaffold lies in its structural resemblance to purine, the core component of adenine in ATP.[1] This mimicry allows it to function as an "adenine surrogate," enabling competitive binding to the ATP pocket of a vast array of protein kinases.[2][3] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets.[1][4]
The journey of this scaffold from a chemical curiosity to a "privileged" structure in drug discovery began with foundational synthetic explorations. The core is typically constructed through the cyclization of a substituted pyrazole precursor.
General Synthesis Pathway
A common and established route to the 4-aminopyrazolo[3,4-d]pyrimidine core, the parent structure for the topic compound, involves several key steps starting from readily available materials.
dot graph "synthesis_workflow" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} dot
Caption: Generalized synthetic workflow for the 4-aminopyrazolo[3,4-d]pyrimidine scaffold.
Genesis of a Kinase Inhibitor: The Introduction of the Benzyl Moiety
While the unsubstituted 4-aminopyrazolo[3,4-d]pyrimidine (4-APP) itself shows biological activity, including inhibition of Shiga toxin 1 and mTOR, its true potential was unlocked through substitution at various positions to enhance potency and selectivity against specific kinase targets.[5] The introduction of a benzyl group at the 4-amino position, creating This compound , was a critical step in targeting the hydrophobic regions of kinase ATP-binding sites.
This substitution strategy is driven by the goal of occupying hydrophobic pockets adjacent to the adenine-binding region within the kinase active site, a common feature exploited in the design of Type I kinase inhibitors.[2][6]
Experimental Protocol: Synthesis of this compound
This protocol outlines a representative synthesis starting from the chlorinated intermediate.
Objective: To synthesize this compound from 4-chloro-1H-pyrazolo[3,4-d]pyrimidine.
Materials:
-
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine
-
Benzylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Ethanol (EtOH) or similar polar solvent
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine in ethanol.
-
Addition of Reagents: Add 1.1 to 1.5 equivalents of benzylamine to the solution. Subsequently, add 2.0 to 3.0 equivalents of a non-nucleophilic base such as triethylamine. The base acts as a scavenger for the hydrochloric acid generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78-90°C, depending on the specific solvent and base combination) and maintain for 4-12 hours.[6] Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, allow the mixture to cool to room temperature. The solvent is typically removed under reduced pressure.
-
Purification: The crude residue is then purified. This can often be achieved by recrystallization from a suitable solvent or by silica gel column chromatography to yield the pure this compound product.
-
Characterization: The final product's identity and purity are confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Evolution and Structure-Activity Relationship (SAR)
The development of the pyrazolo[3,4-d]pyrimidine scaffold has been a story of iterative design and optimization. The initial discovery that compounds like PP1 and PP2 were potent inhibitors of the Src family of tyrosine kinases in 1996 marked a turning point for this class of molecules.[4] This spurred extensive research into how modifications at different positions on the scaffold affect biological activity.
dot graph "SAR_Diagram" { layout=dot; rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=9];
} dot
Caption: Key positions for Structure-Activity Relationship (SAR) studies on the pyrazolo[3,4-d]pyrimidine scaffold.
-
N1 Position: Substitution at this position often projects towards the solvent-exposed region of the ATP pocket. Modifications here can influence pharmacokinetic properties like solubility without drastically altering core binding interactions.[6]
-
C3 Position: This position is crucial for achieving selectivity and potency. Installation of various aryl or heteroaryl groups via cross-coupling reactions (e.g., Suzuki coupling with a 3-iodo intermediate) allows for probing of a deep hydrophobic "back pocket" in many kinases.[6][7]
-
C4 Position: The amino group at C4 is a critical hydrogen bond donor, interacting with the backbone of the kinase "hinge region" (e.g., with Met267 in BRK or Met769 in EGFR).[6][8] The substituent on this amine, such as the benzyl group, occupies the hydrophobic region I of the ATP-binding site.[2]
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Derivatives of this compound function primarily as ATP-competitive, Type I kinase inhibitors . This means they bind to the active conformation of the kinase, directly competing with the endogenous ATP substrate.
The key interactions include:
-
Hinge-Binding: The pyrimidine nitrogen and the C4-amino group form crucial hydrogen bonds with the kinase hinge region.[6]
-
Hydrophobic Interactions: The benzyl group and other substituents at the C3 and N1 positions occupy hydrophobic pockets within the active site, enhancing binding affinity and contributing to selectivity.[2][6]
This mechanism has been successfully applied to target a wide range of kinases implicated in cancer and other diseases, including:
-
Breast Tumor Kinase (BRK/PTK6) [6]
Therapeutic Landscape and Future Directions
The pyrazolo[3,4-d]pyrimidine scaffold, exemplified by derivatives of this compound, has yielded clinically significant drugs like Ibrutinib (a BTK inhibitor).[7][10] The versatility of this core continues to be exploited in the design of new inhibitors targeting novel kinases or overcoming resistance to existing therapies.[2][10]
Current research focuses on:
-
Improving Selectivity: Fine-tuning substituents to minimize off-target effects.
-
Overcoming Resistance: Designing next-generation inhibitors that are active against mutant forms of kinases (e.g., EGFR T790M).[2][8]
-
Enhancing Drug-like Properties: Modifying the scaffold to improve aqueous solubility and pharmacokinetic profiles, sometimes through the development of prodrugs or nanoformulations.[3][13]
The history of this compound and its derivatives is a testament to the power of scaffold-based drug design. Its journey from a simple adenine isostere to a foundational element of modern targeted therapies highlights the enduring value of synthetic chemistry and rational drug design in addressing complex human diseases.
References
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El-Damasy, D. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12(25), 15987-16005. [Link]
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Ben-Nakhi, M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5013. [Link]
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Abdel-Ghani, T. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2275-2292. [Link]
- Unknown Author. (n.d.). METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES.
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Taha, M. Q., et al. (2024). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry, 265, 116086. [Link]
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Ghorab, M. M., et al. (2016). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules, 21(8), 1044. [Link]
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Hassan, G. S., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6608. [Link]
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Wang, Y., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(10), 105263. [Link]
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Radi, M., et al. (2012). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters, 3(11), 949-953. [Link]
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El-Damasy, D. A., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][14]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances, 12, 15987-16005. [Link]
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Abdel-Ghani, T. M., et al. (2022). Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2275-2292. [Link]
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Unknown Author. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances. [Link]
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El-Naggar, A. M., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Scientific Reports, 12, 19747. [Link]
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Unknown Author. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. CORE. [Link]
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El-Gazzar, M. G., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Scientific Reports, 14, 874. [Link]
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Vela, J. M., et al. (2017). Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives. MedChemComm, 8(6), 1275-1281. [Link]
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Schenone, S., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. International Journal of Molecular Sciences, 24(13), 11099. [Link]
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The Privileged Scaffold: A Technical Guide to N-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives and Analogs as Kinase Inhibitors
Introduction: The Enduring Appeal of the Pyrazolo[3,4-d]pyrimidine Core
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Within the vast landscape of heterocyclic chemistry, the pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged" structure.[1][2] Its remarkable success stems from its bioisosteric resemblance to adenine, the core component of adenosine triphosphate (ATP).[1][2] This mimicry allows pyrazolo[3,4-d]pyrimidine derivatives to effectively compete with ATP for binding to the kinase active site, thereby modulating cellular signaling pathways that are often dysregulated in diseases like cancer.[1][2]
This in-depth technical guide focuses on a specific and highly promising class of these compounds: n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine derivatives and their analogs . The introduction of the N-benzyl group provides a crucial vector for exploring the chemical space around the core scaffold, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. We will delve into the synthetic strategies for creating these molecules, dissect their structure-activity relationships (SAR), elucidate their mechanisms of action, and explore their therapeutic applications, with a particular focus on their role as inhibitors of key oncogenic kinases such as Src and Bruton's tyrosine kinase (BTK).
Synthetic Strategies: Building the Core and Introducing Diversity
The synthesis of this compound derivatives typically follows a convergent strategy, where the pyrazole and pyrimidine rings are constructed sequentially. A common and versatile approach begins with the synthesis of a substituted pyrazole precursor, which is then cyclized to form the fused pyrazolo[3,4-d]pyrimidine system.
General Synthetic Workflow
The following diagram outlines a representative synthetic workflow for accessing this compound derivatives.
Caption: A generalized synthetic workflow for this compound derivatives.
Exemplary Experimental Protocol: Synthesis of a Model N-Benzyl Derivative
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative this compound derivative, adapted from established literature procedures.[1][3][4]
Step 1: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
-
To a solution of (ethoxymethylene)malononitrile in ethanol, add phenylhydrazine dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the aminopyrazole intermediate.
Step 2: Synthesis of 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
-
Suspend the aminopyrazole intermediate in formamide.
-
Heat the mixture to 180-190°C for 8-10 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to obtain the pyrazolo[3,4-d]pyrimidin-4-one.
Step 3: Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
-
To the pyrazolo[3,4-d]pyrimidin-4-one, add phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux for 6-8 hours.
-
Carefully quench the reaction by pouring the mixture onto crushed ice.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-chloro intermediate.
Step 4: Synthesis of N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
Dissolve the 4-chloro intermediate in a suitable solvent such as isopropanol.
-
Add benzylamine and a non-nucleophilic base (e.g., diisopropylethylamine).
-
Heat the reaction mixture to reflux for 12-16 hours.
-
Cool the mixture, and collect the precipitated product by filtration.
-
Wash the solid with the reaction solvent and dry to obtain the final N-benzyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The biological activity of this compound derivatives is exquisitely sensitive to the nature and position of substituents on both the pyrazolo[3,4-d]pyrimidine core and the N-benzyl moiety. A thorough understanding of SAR is critical for the rational design of potent and selective inhibitors.
| Position of Substitution | Effect on Activity | Rationale |
| N1-position (Pyrazole) | The N1-substituent, often a phenyl or substituted phenyl group, plays a significant role in orienting the molecule within the ATP-binding pocket. Bulky substituents can enhance van der Waals interactions but may also introduce steric hindrance. | The N1-substituent can interact with the hydrophobic regions of the kinase active site, influencing both potency and selectivity. |
| C3-position (Pyrazole) | Substitution at the C3-position can be exploited to achieve selectivity among different kinases. Introduction of various groups can probe specific sub-pockets within the active site. | For instance, in the context of RET kinase inhibitors, modifications at this position have been shown to be critical for achieving high potency and selectivity over other kinases like KDR.[5][6] |
| 4-amino Linker | The 4-amino group is a crucial hydrogen bond donor, typically interacting with the hinge region of the kinase. The N-benzyl group extends from this position into the solvent-exposed region. | This interaction mimics the adenine of ATP and is a key anchor for the inhibitor in the active site. |
| N-benzyl Moiety | Substitutions on the phenyl ring of the N-benzyl group can significantly impact activity and pharmacokinetic properties. Electron-donating or -withdrawing groups, as well as their position (ortho, meta, para), can modulate potency and selectivity. | These substituents can form additional interactions with the kinase or improve properties such as solubility and cell permeability. |
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The primary mechanism of action for this compound derivatives is competitive inhibition of ATP binding to the kinase active site. The pyrazolo[3,4-d]pyrimidine core occupies the adenine-binding pocket, forming key hydrogen bonds with the hinge region of the kinase. The N-benzyl group and other substituents then project into adjacent hydrophobic and solvent-exposed regions, providing additional binding interactions and contributing to the overall affinity and selectivity of the inhibitor.
Therapeutic Applications: Focus on Oncology
The dysregulation of kinase signaling is a hallmark of many cancers, making kinase inhibitors a highly successful class of anticancer drugs. This compound derivatives have shown significant promise in targeting several key oncogenic kinases.
Src Family Kinase Inhibition
Src is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, migration, and angiogenesis.[7][8] Its overexpression and activation are implicated in a variety of solid tumors. Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as potent Src inhibitors.[9]
The following diagram illustrates a simplified Src signaling pathway, highlighting its central role in cancer progression.
Caption: A simplified diagram of the Src signaling pathway in cancer.
Bruton's Tyrosine Kinase (BTK) Inhibition
BTK is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated therapeutic target for B-cell malignancies.[10] Ibrutinib, a pyrazolo[3,4-d]pyrimidine-based irreversible BTK inhibitor, has revolutionized the treatment of several B-cell cancers.[10] The design of novel this compound derivatives as BTK inhibitors is an active area of research, with the aim of improving upon existing therapies.[10]
Experimental Workflow: In Vitro Kinase Inhibition Assay
The evaluation of novel this compound derivatives as kinase inhibitors requires robust and reliable in vitro assays. A common method is the luminescence-based kinase assay, which measures the amount of ADP produced during the kinase reaction.
Caption: A typical workflow for an in vitro luminescence-based kinase inhibition assay.
Protocol for Kinase Inhibition Assay
This protocol outlines the key steps for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound.
-
Compound Preparation: Prepare a series of dilutions of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Kinase Reaction Setup: In a 96-well plate, add the kinase enzyme to a buffer solution.
-
Inhibitor Incubation: Add the serially diluted test compound to the wells containing the kinase and incubate for a short period to allow for binding.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the kinase activity. In a luminescence-based assay, this involves a series of reagent additions to convert the ADP produced into a light signal.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the signal intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Future Directions and Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future research will likely focus on several key areas:
-
Improving Selectivity: Designing inhibitors that target specific kinases or even particular mutant forms of a kinase is a major goal to minimize off-target effects and improve therapeutic outcomes.
-
Overcoming Resistance: The development of drug resistance is a significant challenge in cancer therapy. The design of next-generation inhibitors that are active against resistant mutants is an ongoing effort.
-
Exploring New Targets: While much of the focus has been on well-established oncogenic kinases, the application of this scaffold to other kinase targets, including those involved in inflammatory and neurodegenerative diseases, holds considerable promise.
References
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Schematic diagram of Src intracellular signaling pathway and various... - ResearchGate. (URL: [Link])
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SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment - PubMed. (URL: [Link])
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Exploring the Chemical Space around the Privileged Pyrazolo[3,4-d]pyrimidine Scaffold: Toward Novel Allosteric Inhibitors of T315I-Mutated Abl - ACS Publications. (URL: [Link])
-
Src signaling pathways and function. Binding of ligands to the... - ResearchGate. (URL: [Link])
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Schematic diagram illustrating the c-Src signaling pathway assessed... - ResearchGate. (URL: [Link])
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Full article: Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (URL: [Link])
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Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. (URL: [Link])
-
Src protein–tyrosine kinase structure and regulation - LSU Health New Orleans School of Medicine. (URL: [Link])
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Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - NIH. (URL: [Link])
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Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (URL: [Link])
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Pyrazolo[3,4-d]pyrimidine ribonucleosides as anticoccidials. 2. Synthesis and activity of some nucleosides of 4-(alkylamino) - ACS Publications. (URL: [Link])
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Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC - NIH. (URL: [Link])
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - NIH. (URL: [Link])
-
Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed. (URL: [Link])
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Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (URL: [Link])
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Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed. (URL: [Link])
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Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as a New Class of Src Inhibitors with Potent Activities in Models of Triple Negative Breast Cancer - PubMed. (URL: [Link])
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors - RSC Publishing. (URL: [Link])
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Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed. (URL: [Link])
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PubMed Central. (URL: [Link])
- METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIV
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Full article: Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (URL: [Link])
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - MDPI. (URL: [Link])
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Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC - PubMed Central. (URL: [Link])
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Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR - CORE. (URL: [Link])
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Methodological & Application
n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine kinase inhibition assay
Evaluating n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives as Kinase Inhibitors Using a Luminescence-Based Assay
Abstract
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for the development of potent kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to function as an ATP-competitive inhibitor, targeting the highly conserved ATP-binding site across a wide range of kinases implicated in oncology and inflammatory diseases.[1][3] This guide provides a comprehensive framework and a detailed protocol for determining the inhibitory potency (IC50) of novel compounds based on this scaffold, such as this compound, against a model tyrosine kinase. We present a robust, luminescence-based biochemical assay that quantifies kinase activity by measuring ADP production, a universal byproduct of the phosphotransferase reaction. This document is intended for researchers, scientists, and drug development professionals seeking to characterize and validate new kinase inhibitor candidates.
Scientific Principles & Assay Design
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Proven ATP Mimic
Protein kinases catalyze the transfer of a γ-phosphate group from ATP to a substrate, a fundamental process controlling vast cellular signaling networks. The pyrazolo[3,4-d]pyrimidine core is a bioisostere of the adenine base in ATP.[1] This structural mimicry enables it to bind to the kinase's active site, forming key hydrogen bonds with the "hinge" region that typically anchors ATP. By occupying this site, inhibitors like this compound physically obstruct ATP from binding, thereby preventing substrate phosphorylation and disrupting downstream signaling. The specific substitutions on the pyrimidine ring dictate the inhibitor's selectivity and potency against different kinases, such as Src, EGFR, BTK, and others.[4][5][6]
Assay Technology: Quantifying Inhibition via ADP Production
To measure kinase inhibition, we must quantify the enzymatic reaction. While various methods exist (e.g., radiometric, fluorescence-based), luminescence-based assays offer high sensitivity, a broad dynamic range, and are less prone to compound interference.[7] The ADP-Glo™ Kinase Assay is a premier example of this technology.[8] It measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
The assay is a two-step process:
-
Kinase Reaction & ATP Depletion: The kinase, substrate, ATP, and inhibitor are incubated. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP. This step is critical because high background ATP levels would obscure the signal from the newly generated ATP in the next step.
-
ADP to ATP Conversion & Detection: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced during the kinase reaction back into ATP. This newly synthesized ATP then acts as a substrate for a luciferase enzyme, generating a luminescent signal that is directly proportional to the initial kinase activity.[9][10]
Assay Validation and Quality Control
A trustworthy protocol must be self-validating. Before screening compounds, the assay must be optimized and validated to ensure it is robust and suitable for high-throughput screening (HTS).
Key Optimization Parameters
-
Enzyme Titration: Determine the optimal kinase concentration that yields a robust signal well above background without consuming an excessive amount of substrate.
-
ATP Concentration: The concentration of ATP is a critical choice. For ATP-competitive inhibitors, running the assay at an ATP concentration close to the Michaelis constant (Km) of the kinase provides a good balance for detecting inhibitors of varying potencies.[11] High ATP concentrations can overcome the effects of a competitive inhibitor, leading to an artificially high IC50 value.
-
Reaction Time: The reaction should be monitored over time to ensure that measurements are taken within the linear range of the reaction (typically <20% substrate consumption) to adhere to initial velocity kinetics.
The Z'-Factor: A Measure of Assay Robustness
The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[12] It measures the separation between the positive control (uninhibited reaction) and negative control (no enzyme or fully inhibited reaction) signals relative to the signal variability.
Formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.
| Z'-Factor Value | Assay Quality | Interpretation |
| > 0.5 | Excellent | A large separation band between controls with low data variation. Ideal for HTS.[12][13] |
| 0 to 0.5 | Marginal | The assay may be acceptable but is sensitive to small variations.[12][14] |
| < 0 | Unacceptable | The signal overlap between controls is too large for reliable hit identification.[13] |
An assay with a Z'-factor ≥ 0.5 is considered robust and suitable for compound screening.[13]
Detailed Protocol: Src Kinase Inhibition Assay
This protocol provides a step-by-step method for determining the IC50 value of this compound against c-Src, a well-characterized non-receptor tyrosine kinase.
Materials and Reagents
-
Kinase: Recombinant Human c-Src enzyme (e.g., Promega, Cat# V2701)
-
Substrate: Src Substrate peptide (e.g., Poly(Glu,Tyr) 4:1)
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat# V9101 or similar)[15]
-
Test Compound: this compound, dissolved in 100% DMSO.
-
Buffer: Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Plates: White, opaque, low-volume 384-well assay plates (e.g., Corning #3572).
-
Equipment: Multichannel pipettes, plate shaker, luminescence-capable plate reader.
Reagent Preparation
-
Test Compound (Inhibitor) Plate:
-
Create a serial dilution series of the test compound in 100% DMSO. A typical starting point is a 10-point, 3-fold dilution series starting from 1 mM.
-
Transfer 1 µL of each concentration (and DMSO for controls) to the appropriate wells of the 384-well assay plate.
-
-
Enzyme Solution (2X):
-
Dilute the c-Src enzyme stock to a pre-optimized 2X working concentration in Kinase Reaction Buffer. Keep on ice.
-
-
ATP/Substrate Solution (2X):
Assay Procedure
The following steps are based on a 5 µL final kinase reaction volume.[10]
-
Initiate the Reaction:
-
To the plate containing the test compound, add 2 µL of the 2X Enzyme Solution to all wells except the "No Enzyme" negative controls.
-
Initiate the kinase reaction by adding 2 µL of the 2X ATP/Substrate Solution to all wells.
-
Final concentrations in the 5 µL reaction: 1X enzyme, 1X ATP/substrate, and test compound in 5% DMSO.
-
-
Incubate:
-
Briefly mix the plate on a plate shaker.
-
Incubate at room temperature for 60 minutes.
-
-
Stop and Detect:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Read Plate:
-
Measure luminescence using a plate reader with an integration time of 0.5-1 second per well.
-
Plate Controls
-
Positive Control (0% Inhibition): Kinase + Substrate + ATP + DMSO (no inhibitor). Represents maximum kinase activity.
-
Negative Control (100% Inhibition): Substrate + ATP + DMSO (no kinase). Represents background signal.
Data Analysis and Interpretation
Calculating Percent Inhibition
For each inhibitor concentration, calculate the percent inhibition using the signals from the controls:
% Inhibition = 100 * (1 - (Signal_Sample - Signal_Negative) / (Signal_Positive - Signal_Negative))
IC50 Determination
The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[17]
-
Plot the Percent Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 is the value derived from the curve fit at the 50% inhibition level.
Example Data Presentation
The results for a series of hypothetical this compound analogs can be summarized for clear comparison.
| Compound ID | Target Kinase | IC50 (nM) ± SD | Hill Slope | R² |
| Analog-01 | c-Src | 15.2 ± 1.8 | 1.1 | 0.995 |
| Analog-02 | c-Src | 89.7 ± 7.5 | 0.9 | 0.991 |
| Analog-03 | c-Src | 5.4 ± 0.6 | 1.0 | 0.998 |
| Dasatinib (Control) | c-Src | 0.8 ± 0.1 | 1.2 | 0.999 |
Conclusion
This application note provides a scientifically grounded and detailed protocol for assessing the inhibitory activity of this compound derivatives. By leveraging the highly sensitive and robust ADP-Glo™ luminescence assay and adhering to rigorous data analysis and quality control standards like the Z'-factor, researchers can confidently and accurately determine the potency of novel kinase inhibitors. This methodology serves as a critical step in the drug discovery pipeline, enabling the efficient identification and characterization of promising therapeutic candidates.
References
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Aljohani, A. K. B., El Zaloa, W. A. Z., Alswah, M., Seleem, M. A., Elsebaei, M. M., Bayoumi, A. H., El-Morsy, A. M., Almaghrabi, M., Awaji, A. A., Hammad, A., Alsulaimany, M., & Ahmed, H. E. A. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(21), 7246. [Link]
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Bradbury, R. H., & Golec, J. M. C. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(9), 1435-1457. [Link]
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BMG LABTECH. (2020). Kinase assays. [Link]
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Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC advances, 14(4), 2487–2512. [Link]
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El-Gamal, M. I., Al-Said, M. S., Al-Dosary, M., Al-Massarani, S., Al-Omair, M. A., El-Enazi, M. M., Abdel-Maksoud, M. S., & Ahmed, H. E. A. (2023). The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats. Pharmaceuticals, 16(3), 400. [Link]
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Fallacara, A. L., Zamperini, C., Iovenitti, G., Calandro, P., Vignaroli, G., Sartucci, A., Botta, L., Schenone, S., & Botta, M. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS medicinal chemistry letters, 11(4), 551–557. [Link]
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Li, J., Zhang, J., Wang, Y., Liu, X., Zhang, Y., Geng, M., & Zhang, A. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105953. [Link]
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Ismail, N. S. M., Ali, E. M. H., Ibrahim, D. A., Serya, R. A. T., & Abou El Ella, D. A. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences, 2(1), 1-13. [Link]
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Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14, 2487-2512. [Link]
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Krayl, M., Voß, M., & Sippl, W. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International journal of molecular sciences, 22(16), 8781. [Link]
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GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153. [Link]
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George, S., Stevens, C., Gverzdys, T., St-Germain, J. R., St-Jean, M., Ghaffari, A., ... & Deau, Y. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European journal of medicinal chemistry, 205, 112658. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]
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BMG LABTECH. (n.d.). The Z prime value (Z´). [Link]
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Aljohani, A. K. B., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. ResearchGate. [Link]
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Knight, Z. A., et al. (2007). Determination of IC50 values for p110 with the PI3-kinase inhibitors PIK-108 and PIK-93 using the membrane capture assay. ResearchGate. [Link]
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Biocompare. (n.d.). ADP-Glo Kinase Assay + EGFR Kinase Enzyme System V9261 from Promega. [Link]
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Baker-Williams, A. J., et al. (2023). Protocol to characterize extracellular c-Src tyrosine kinase function through substrate interaction and phosphorylation. STAR protocols, 4(4), 102715. [Link]
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CiteAb. (n.d.). (V9103) ADP-Glo™ Kinase Assay. [Link]
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Wikipedia. (n.d.). Z-factor. [Link]
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Chen, L., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Proceedings of the American Association for Cancer Research, 46, 1272. [Link]
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Lazar, D. C., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay guidance manual. [Link]
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BellBrook Labs. (n.d.). SRC Kinase Assay. [Link]
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Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
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Reaction Biology. (n.d.). ADP-Glo™ Kinase Assays. [Link]
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Eastwood, B. J., et al. (2020). Z' Does Not Need to Be > 0.5. Journal of biomolecular screening, 25(8), 958–969. [Link]
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Celtarys Research. (n.d.). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Tehrani, K. A., & Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(11), 3591. [Link]
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Reaction Biology. (n.d.). Kinase Profiling & Screening. [Link]
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Biocompare. (n.d.). ADP-Glo Kinase Assay V9101 from Promega. [Link]
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Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]
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Krišt’an, O., & Krafčíková, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
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Iovenitti, G., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. CNR-IRIS. [Link]
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Investigating n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine as a Putative JNK Inhibitor for Neuroprotection
An Application Guide for Neuroscience Researchers
Introduction: The pyrazolo[3,4-d]pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous potent protein kinase inhibitors.[1][2] Its structural similarity to adenine allows it to effectively compete for the ATP-binding site of various kinases.[1] This guide focuses on a specific derivative, n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine, a compound with potential applications in neuroscience research. While this specific molecule is not extensively characterized in the literature, its parent scaffold is a known inhibitor of kinases implicated in neurodegenerative cascades.
This document outlines the scientific basis and provides detailed protocols for investigating this compound as a putative inhibitor of c-Jun N-terminal kinase (JNK), a key signaling molecule in neuronal apoptosis and neuroinflammation. The JNK pathway, particularly the brain-specific JNK3 isoform, is a high-value therapeutic target in conditions like Alzheimer's disease, Parkinson's disease, and ischemic stroke.[3][4][5][6] The following application notes and protocols are designed to empower researchers to explore the neuroprotective potential of this compound in relevant preclinical models.
Part 1: Scientific Background and Hypothesized Mechanism of Action
The JNK Signaling Pathway in Neurodegeneration
The c-Jun N-terminal kinase (JNK) pathway is a critical stress-activated protein kinase (SAPK) cascade.[3] In the central nervous system (CNS), it responds to a variety of stressors including oxidative stress, inflammatory cytokines, DNA damage, and excitotoxicity.[3][7] While essential for normal development, chronic or excessive activation of the JNK pathway is a central driver of neuronal death and dysfunction in numerous pathologies.[3][6]
The JNK signaling cascade is organized in a three-tiered module:
-
MAPKKK (Mitogen-activated protein kinase kinase kinase): Activated by stress signals, these kinases (e.g., ASK1, MLK3) phosphorylate and activate MAPKKs.
-
MAPKK (Mitogen-activated protein kinase kinase): MKK4 and MKK7 are the primary activators of JNK.[8]
-
JNK (c-Jun N-terminal Kinase): The final kinase in the cascade. JNK1 and JNK2 are widely expressed, while JNK3 is found predominantly in the brain, heart, and testes, making it a more specific target for neurological conditions.[6][9]
Once activated, JNK phosphorylates a range of downstream targets. In the context of neurodegeneration, two key mechanisms are:
-
Transcriptional Regulation: JNK translocates to the nucleus and phosphorylates transcription factors like c-Jun (a component of the AP-1 complex) and p53.[7][8] This upregulates the expression of pro-apoptotic genes, including the Fas ligand and members of the Bcl-2 family like Bim.[8][10]
-
Mitochondrial Apoptosis: JNK can also directly translocate to the mitochondria to phosphorylate and regulate the activity of Bcl-2 family proteins, promoting the release of cytochrome c and initiating the caspase cascade.[8]
This pathway's deep involvement in neuronal apoptosis makes its inhibition a promising therapeutic strategy for neurodegenerative diseases.[4][11]
Part 2: Applications in Neuroscience Research Models
Based on the central role of JNK signaling, this compound can be investigated as a tool compound in several key disease models.
Alzheimer's Disease (AD) Model
-
Pathological Context: In AD, amyloid-beta (Aβ) oligomers are known to activate the JNK pathway, leading to synaptic dysfunction, neuronal apoptosis, and hyperphosphorylation of tau protein.[3][12] JNK3 activation, in particular, correlates with AD progression.[3]
-
Research Application: The compound can be used to test whether inhibiting JNK signaling can protect cultured neurons from Aβ-induced toxicity. Key endpoints would include cell viability, synaptic protein levels, and levels of phosphorylated c-Jun.
Parkinson's Disease (PD) Model
-
Pathological Context: JNK activation is a key event in the death of dopaminergic neurons in the substantia nigra, a hallmark of PD.[3][6] Neurotoxins used to model PD, such as MPTP (in vivo) or its active metabolite MPP+ (in vitro), strongly induce JNK-mediated apoptosis.
-
Research Application: Investigate the compound's ability to prevent MPP+-induced death in neuronal cell lines (e.g., SH-SY5Y) or primary dopaminergic neurons. The therapeutic potential could be further explored in rodent models of PD.[13][14]
Ischemic Stroke Model
-
Pathological Context: During an ischemic stroke, ischemia and subsequent reperfusion trigger a massive wave of oxidative stress and inflammation, leading to potent JNK activation.[9][12] This contributes significantly to neuronal death in the ischemic penumbra and disrupts the blood-brain barrier (BBB).[12][15]
-
Research Application: The compound can be assessed for neuroprotective effects in an in vitro oxygen-glucose deprivation (OGD) model, which mimics ischemic conditions.[4] Subsequent in vivo studies using a middle cerebral artery occlusion (MCAO) model in rodents could evaluate its ability to reduce infarct volume and improve neurological outcomes.[16]
Part 3: Experimental Protocols
These protocols provide a framework for the initial characterization of this compound.
Protocol 1: In Vitro Neuroprotection Assay in Primary Cortical Neurons
This protocol assesses the ability of the compound to protect primary neurons from Aβ-induced toxicity, a model relevant to Alzheimer's disease.
Materials:
-
This compound (dissolved in DMSO to create a 10 mM stock)
-
Primary cortical neurons (e.g., from E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-Lysine coated 96-well and 12-well plates
-
Amyloid-beta (1-42) peptide, oligomerized
-
A known JNK inhibitor (e.g., SP600125) as a positive control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO and Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
Step-by-Step Methodology:
-
Cell Plating:
-
Plate dissociated primary cortical neurons onto Poly-D-Lysine coated plates. For viability assays, use a 96-well plate at a density of 75,000-100,000 cells/well. For protein analysis, use a 12-well plate at a density of 500,000 cells/well.
-
Culture the neurons for 7-9 days to allow for maturation and the formation of a dense synaptic network.
-
-
Compound Preparation and Pre-treatment:
-
Prepare serial dilutions of the test compound and the positive control (SP600125) in pre-warmed Neurobasal medium. A typical final concentration range to test would be 10 nM to 10 µM.
-
Prepare a vehicle control using the same final concentration of DMSO as the highest compound concentration (typically ≤0.1%).
-
Carefully remove half of the old medium from the wells and replace it with the medium containing the compounds or controls.
-
Incubate for 1-2 hours at 37°C, 5% CO₂.
-
Rationale: Pre-incubation allows the compound to enter the cells and engage its target before the toxic insult is applied.
-
-
Toxicity Induction:
-
Add oligomerized Aβ (1-42) to the appropriate wells to a final concentration of 5-10 µM.
-
Include a "No Toxin" control group that receives only medium.
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
-
-
Viability Assessment (MTT Assay):
-
Add MTT reagent to each well of the 96-well plate (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Principle: Viable cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Carefully aspirate the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Normalize all absorbance values to the vehicle-only, no-toxin control group (set to 100% viability).
-
Calculate the percent neuroprotection for each compound concentration using the formula: % Protection = [(Abs_Compound - Abs_Toxin) / (Abs_Control - Abs_Toxin)] * 100
-
Plot the results to determine the EC₅₀ (half-maximal effective concentration).
-
Table 1: Experimental Groups for Neuroprotection Assay
| Group # | Condition | Compound | Toxin (Aβ) | Purpose |
| 1 | Untreated Control | Vehicle (DMSO) | No | Baseline (100% Viability) |
| 2 | Toxin Control | Vehicle (DMSO) | Yes | Maximum Toxicity (0% Protection) |
| 3 | Test Compound | Test Compound (Dose 1-n) | Yes | Assess Neuroprotection |
| 4 | Positive Control | SP600125 | Yes | Validate Assay (Known JNK Inhibitor) |
Protocol 2: Western Blot for JNK Pathway Activation
This protocol validates that the compound's neuroprotective effect is mediated through the inhibition of the JNK pathway.
Materials:
-
Cell lysates collected from the 12-well plate in Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-phospho-JNK (p-JNK), anti-total-JNK (t-JNK), anti-phospho-c-Jun (p-c-Jun), anti-total-c-Jun (t-c-Jun), anti-β-Actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
Step-by-Step Methodology:
-
Protein Extraction:
-
After the 24-hour toxin incubation (from Protocol 1), place the 12-well plate on ice and wash cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-JNK, diluted in blocking buffer) overnight at 4°C.
-
Scientist's Note: Always probe for the phosphorylated form of the protein first. After imaging, the membrane can be stripped and re-probed for the total protein and the loading control (β-Actin). This ensures that changes in the phospho-protein signal are due to changes in phosphorylation, not changes in the total amount of protein.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using a digital imager.
-
Perform densitometry analysis using software like ImageJ. Normalize the band intensity of the phospho-protein to its corresponding total protein. Then, normalize this ratio to the loading control (β-Actin).
-
Expected Outcome: Aβ treatment should increase the p-JNK/t-JNK ratio. A successful neuroprotective compound acting via this pathway will significantly reduce this Aβ-induced increase.
-
References
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (n.d.). MDPI. [Link]
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JNK Pathway in CNS Pathologies. (n.d.). MDPI. [Link]
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JNK Signaling Pathway. (n.d.). Creative Diagnostics. [Link]
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Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2024). Arabian Journal of Chemistry. [Link]
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tPA Helpers in the Treatment of Acute Ischemic Stroke: Are They Ready for Clinical Use?. (n.d.). MDPI. [Link]
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GSK-3β at the Intersection of Neuronal Plasticity and Neurodegeneration. (2019). PubMed Central. [Link]
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Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research. (2023). STAR Protocols. [Link]
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Characterization of the c-Jun N-Terminal Kinase-BimEL Signaling Pathway in Neuronal Apoptosis. (n.d.). NIH. [Link]
-
JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties. (2024). PMC. [Link]
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The effect of L-dopa and DBS on cortical oscillations in Parkinson's disease analyzed by hidden Markov model algorithm. (n.d.). PubMed. [Link]
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JNK Signaling Is the Shared Pathway Linking Neuroinflammation, Blood-Brain Barrier Disruption, and Oligodendroglial Apoptosis in the White Matter Injury of the Immature Brain. (2012). PubMed. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). PMC - NIH. [Link]
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Molecular Pathogenesis and Interventional Strategies for Alzheimer's Disease: Promises and Pitfalls. (n.d.). PMC - PubMed Central. [Link]
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Dl-3-n-butylphthalide improves stroke outcomes after focal ischemic stroke in mouse model by inhibiting the pyroptosis-regulated cell death and ameliorating neuroinflammation. (2024). PubMed. [Link]
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Regulation of Blood–Brain Barrier Permeability via JNK Signaling Pathway: Mechanisms and Potential Therapeutic Strategies for Ischemic Stroke, Alzheimer's Disease and Brain Tumors. (n.d.). MDPI. [Link]
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Improving the next generation of anti-amyloid antibodies: prioritizing selectivity with PMN310. (2023). YouTube. [Link]
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Insights into kinase inhibitors' therapeutic potential in neurodegenerative diseases. (2025). News-Medical.Net. [Link]
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Parkinson's Disease: Bridging Gaps, Building Biomarkers, and Reimagining Clinical Translation. (n.d.). MDPI. [Link]
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Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. (2023). MDPI. [Link]
-
JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties. (2024). ResearchGate. [Link]
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Alarmins and c-Jun N-Terminal Kinase (JNK) Signaling in Neuroinflammation. (n.d.). PMC. [Link]
-
JNK Signaling in Apoptosis. (n.d.). PMC - PubMed Central. [Link]
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Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. (2017). Usiena air. [Link]
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JNK3 as Therapeutic Target and Biomarker in Neurodegenerative and Neurodevelopmental Brain Diseases. (n.d.). MDPI. [Link]
-
The paradox of tPA in ischemic stroke: tPA knockdown following recanalization improves functional and histological outcomes. (n.d.). NIH. [Link]
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- 16. The paradox of tPA in ischemic stroke: tPA knockdown following recanalization improves functional and histological outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Solubilization of n-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Abstract
This document provides a comprehensive guide for the dissolution of n-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a member of the promising pyrazolo[3,4-d]pyrimidine class of compounds known for their potential as kinase inhibitors. Due to the characteristically low aqueous solubility of this compound class, establishing a robust and reproducible solubilization protocol is critical for ensuring the accuracy and validity of experimental results in biological research and drug development.[1][2] This guide outlines detailed, field-proven methodologies for preparing stock solutions and working dilutions for both in vitro and in vivo applications, emphasizing the rationale behind solvent selection and handling procedures to maintain compound integrity.
Introduction: The Challenge of Pyrazolopyrimidine Solubility
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of targeted therapeutics, particularly kinase inhibitors for oncology and other indications.[2][3][4] A significant challenge in the preclinical evaluation of these compounds, including this compound, is their poor water solubility.[1][2][5] This inherent hydrophobicity can lead to compound precipitation in aqueous assay buffers, inaccurate concentration measurements, and diminished bioavailability, thereby confounding experimental outcomes.
The protocols detailed herein are designed to mitigate these challenges by providing standardized procedures for achieving and maintaining the solubility of this compound for various experimental paradigms. Adherence to these guidelines is essential for generating reliable and reproducible data.
Physicochemical Properties Summary
A foundational understanding of the compound's properties is crucial for effective solubilization.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁N₅ | [6][7] |
| Molecular Weight | 225.25 g/mol | [6][7] |
| Appearance | Light Tan Solid / Beige powder | [5] |
| Melting Point | 233-236 °C | [8] |
| Water Solubility | Insoluble | [5] |
| Organic Solubility | DMSO (Slightly), Methanol (Slightly) | [8] |
| Storage | Sealed in dry, 2-8°C | [8] |
Core Protocol: Preparation of High-Concentration Stock Solutions
The universally accepted primary solvent for pyrazolo[3,4-d]pyrimidine derivatives is dimethyl sulfoxide (DMSO) due to its strong solubilizing power for hydrophobic compounds.[9]
Materials and Equipment
-
This compound (powder form)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO), ≥99.7% purity
-
Calibrated analytical balance
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional, water bath type recommended)
-
Calibrated micropipettes
Step-by-Step Methodology for a 10 mM Stock Solution
-
Pre-Weighing Preparation: Allow the vial containing this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture.
-
Weighing: On a calibrated analytical balance, carefully weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.25 mg of the compound (Molecular Weight: 225.25 g/mol ).
-
Solvent Addition: Add the calculated volume of high-purity DMSO to the vial containing the compound. For the example above, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. A clear, particulate-free solution should be obtained.
-
Expert Insight: If complete dissolution is not immediately achieved, brief sonication in a room temperature water bath for 5-10 minutes can be employed. Avoid excessive heating, as it may degrade the compound. Visually inspect the solution against a light source to confirm the absence of any solid particles.
-
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability. The recommended storage temperature is 2-8°C for short-term use, sealed from moisture.[8]
Application-Specific Protocols
Protocol for In Vitro Cell-Based Assays
The primary consideration for in vitro experiments is the final concentration of DMSO in the cell culture medium, as high concentrations can be cytotoxic.
Workflow for In Vitro Dilution
Caption: Workflow for preparing working solutions for in vitro assays.
Methodology:
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in complete cell culture medium. For example, add 10 µL of the 10 mM stock to 990 µL of medium to create a 100 µM working stock. This minimizes pipetting errors and reduces the final DMSO concentration.
-
Final Dilution: Add the required volume of the intermediate or primary stock solution to the assay wells to achieve the desired final concentration.
-
Causality Note: It is critical to ensure the final concentration of DMSO in the culture medium does not exceed a level toxic to the specific cell line being used, typically maintained below 0.5% (v/v), with 0.1% being a widely accepted limit.[9]
-
-
Vehicle Control: A crucial component of any experiment is the vehicle control.[9] This control should contain the same final concentration of DMSO as the experimental wells to account for any effects of the solvent on the biological system.
Protocol for In Vivo Animal Studies
For in vivo administration, DMSO is often unsuitable as a primary vehicle. Formulations must be developed that are biocompatible and maintain the compound in suspension or solution for reliable dosing.
Workflow for In Vivo Formulation
Caption: General workflow for preparing an in vivo dosing formulation.
Example Vehicle Formulations:
Based on literature for structurally related pyrazolopyrimidine inhibitors, the following vehicles are recommended for oral gavage in rodent models:
-
Formulation 1: PEG 400. For compounds with sufficient solubility, Polyethylene glycol 400 (PEG 400) can be used as the sole vehicle. The compound is dissolved directly in PEG 400.[10]
-
Formulation 2: CMC/Tween 80. A common suspension vehicle for poorly soluble compounds.[11]
-
Vehicle Preparation: Prepare a solution of 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water or saline.
-
Dosing Formulation:
-
Weigh the required amount of this compound.
-
To aid initial wetting and dispersion, add a small volume of a suitable co-solvent like PEG 400 or DMSO (not to exceed 5-10% of the final volume).
-
Gradually add the CMC/Tween 80 vehicle while continuously vortexing or sonicating to form a fine, homogeneous suspension.
-
This suspension should be prepared fresh daily and agitated thoroughly before each dose is drawn to ensure uniformity.
-
-
Trustworthiness and Self-Validation
To ensure the integrity of your experiments, the following validation steps are essential:
-
Solubility Confirmation: After preparing the stock solution, visually inspect for any particulates. For critical applications, a small aliquot can be centrifuged at high speed; any pellet formation indicates incomplete dissolution.
-
pH Measurement: For aqueous working solutions, ensure the final pH is within a physiologically acceptable range (typically 7.2-7.4) and is consistent across all experimental and control groups.
-
Concentration Verification: For GMP or late-stage preclinical studies, the concentration of the stock solution should be verified using an analytical method such as HPLC-UV.
-
Stability Assessment: The stability of pyrazolo[3,4-d]pyrimidine prodrugs has been shown to vary in different media.[12] While the parent compound is generally stable, if degradation is suspected, stability can be assessed over time by HPLC.
Conclusion
The successful use of this compound in experimental settings is critically dependent on proper dissolution. The protocols outlined in this document, grounded in established practices for the pyrazolopyrimidine class, provide a reliable framework for researchers. The primary reliance on DMSO for in vitro stock solutions and the use of appropriate suspension vehicles like PEG 400 or CMC/Tween 80 for in vivo studies are key to achieving accurate and reproducible results. Always incorporate rigorous controls, particularly vehicle controls, to validate experimental findings.
References
-
N-benzyl-1H-pyrazolo[4,3-d]pyrimidin-3-amine - PubChem. National Center for Biotechnology Information. Available at: [Link]
-
7-Methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one, 97% - Ottokemi. Ottokemi. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Novel Pyrazolo[8][13][14]triazolopyrimidine Derivatives as Potential Anticancer Agents - MDPI. MDPI. Available at: [Link]
-
3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine - ChemSynthesis. ChemSynthesis. Available at: [Link]
-
Pharmacokinetics and In Vivo Efficacy of Pyrazolopyrimidine, Pyrrolopyrimidine, and 5-Aminopyrazole-4-Carboxamide Bumped Kinase Inhibitors against Toxoplasmosis - PMC - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
-
Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
-
Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays - ResearchGate. ResearchGate. Available at: [Link]
-
Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors - PubMed - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry. Elsevier. Available at: [Link]
-
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. Royal Society of Chemistry. Available at: [Link]
-
The Role of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors in The Attenuation of CCl4-Induced Liver Fibrosis in Rats - PubMed Central. National Center for Biotechnology Information. Available at: [Link]
-
Compound 1-benzyl-N-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine - Asinex. Asinex. Available at: [Link]
-
In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives | Semantic Scholar. Semantic Scholar. Available at: [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli - Usiena air. Università di Siena. Available at: [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies - MDPI. MDPI. Available at: [Link]
-
Synthesis and biological evaluation of pyrazolopyrimidines as potential antibacterial agents. Taylor & Francis Online. Available at: [Link]
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- 8. 199327-61-2 | CAS DataBase [m.chemicalbook.com]
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- 13. chemscene.com [chemscene.com]
- 14. 7-Methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one, 97% 199327-61-2 India [ottokemi.com]
Application Notes for N-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine in Drug Discovery
Introduction: The Privileged Scaffold of Pyrazolo[3,4-d]pyrimidine
The pyrazolo[3,4-d]pyrimidine core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in targeting a wide range of enzymes, particularly protein kinases.[1][2] Its structural similarity to adenine, a fundamental component of ATP, allows it to competitively bind to the ATP-binding site of kinases, effectively inhibiting their function.[1][3] This mechanism is crucial, as dysregulation of kinase activity is a known driver of numerous diseases, most notably cancer.[4] The success of this scaffold is exemplified by the FDA-approved Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib, used in the treatment of various B-cell cancers.[1]
The subject of this guide, N-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, represents a specific iteration of this scaffold. The addition of a benzyl group at the N1 position and an amine at the C4 position are strategic modifications designed to modulate the compound's potency, selectivity, and pharmacokinetic properties. This document serves as a comprehensive technical guide for researchers, providing in-depth protocols for the synthesis, characterization, and biological evaluation of this compound and its analogs in a drug discovery context.
Mechanism of Action: Targeting the Kinase ATP-Binding Site
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling.[4] In many cancers, kinases become constitutively active, leading to uncontrolled cell growth and proliferation.[4][5] this compound and related compounds function by occupying the ATP-binding pocket of the target kinase. The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, forming key hydrogen bonds with the "hinge region" of the kinase, a critical interaction for inhibitor binding.[3] The N-benzyl group extends into a hydrophobic pocket, enhancing binding affinity and potentially influencing selectivity for specific kinases. The 4-amine group can also form additional hydrogen bonds, further anchoring the inhibitor in the active site.
Diagram 1: Kinase Inhibition by this compound
This diagram illustrates the competitive binding mechanism where the inhibitor occupies the ATP binding site of a target kinase, preventing the phosphorylation of a substrate protein.
Caption: Competitive inhibition of a target kinase.
PART 1: Synthesis and Characterization
Protocol 1.1: Synthesis of this compound
This protocol outlines a general and reliable method for the synthesis of this compound, adapted from established procedures for similar compounds.[6] The synthesis begins with the commercially available 4-chloro-1H-pyrazolo[3,4-d]pyrimidine, which is first benzylated at the N1 position, followed by nucleophilic substitution of the chlorine at the C4 position with ammonia.
Materials:
-
4-chloro-1H-pyrazolo[3,4-d]pyrimidine
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ammonia (7N solution in methanol)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
Step 1: Benzylation of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine
-
In a round-bottom flask, dissolve 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in DMF.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Slowly add benzyl bromide (1.1 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 1-benzyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine.
Step 2: Amination of 1-benzyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
-
Dissolve the purified 1-benzyl-4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq) in a 7N solution of ammonia in methanol.
-
Transfer the solution to a sealed tube or a pressure vessel.
-
Heat the reaction mixture to 80-90 °C for 16-24 hours.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield this compound as a solid.
Characterization:
-
¹H and ¹³C NMR: Confirm the structure and purity of the final compound.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final product.
Diagram 2: Synthetic Workflow
This diagram outlines the two-step synthesis of the target compound.
Caption: Two-step synthesis workflow.
PART 2: In Vitro Biological Evaluation
Protocol 2.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.[7]
Materials:
-
Target kinase of interest
-
Kinase-specific substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution (e.g., 10-point, 3-fold) in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add 25 nL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase solution (in kinase assay buffer) to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 2.5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Data Presentation:
Table 1: Inhibitory Activity of this compound Against a Panel of Kinases
| Kinase Target | IC₅₀ (nM) |
| Src | 25 |
| Lck | 40 |
| Fyn | 60 |
| EGFR | 850 |
| CDK2 | >10,000 |
Note: The data presented in this table is representative and for illustrative purposes only.
Protocol 2.2: Cell-Based Assay for Target Engagement and Downstream Signaling
Cell-based assays are crucial to confirm that the inhibitor is active in a more biologically relevant context.[8][9] This protocol uses Western blotting to assess the phosphorylation status of a kinase's downstream substrate.
Materials:
-
Cancer cell line known to be dependent on the target kinase (e.g., Daoy cells for Src inhibitors)[10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (total and phospho-specific for the target and downstream substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 20 minutes.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Src, anti-total-Src) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using a chemiluminescence detection system.
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of the downstream substrate, indicating that the compound is engaging its target and inhibiting its activity within the cell.
PART 3: Early ADME Profiling
Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to identify potential liabilities that could lead to late-stage drug failure.[11][12]
Protocol 3.1: Metabolic Stability Assay (Liver Microsomes)
This assay predicts in vivo metabolism by incubating the compound with liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[13]
Materials:
-
Human liver microsomes (HLM)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
This compound
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing HLM and the compound in phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in each aliquot by adding cold acetonitrile with an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ).
Data Presentation:
Table 2: Early ADME Profile of this compound
| Parameter | Value | Interpretation |
| Solubility (pH 7.4) | 50 µM | Moderate solubility |
| LogD (pH 7.4) | 2.5 | Optimal for cell permeability |
| HLM Stability (t₁/₂) | 45 min | Moderate metabolic stability |
| Plasma Stability (t₁/₂) | > 120 min | High stability in plasma |
| Caco-2 Permeability (Pₐₚₚ) | 15 x 10⁻⁶ cm/s | High permeability |
Note: The data presented in this table is representative and for illustrative purposes only.
Conclusion
This compound serves as a valuable probe and a potential starting point for the development of novel kinase inhibitors. The protocols detailed in this guide provide a robust framework for its synthesis, in vitro characterization, and early ADME profiling. By systematically applying these methods, researchers can effectively evaluate its potential as a drug candidate and guide further optimization efforts to develop selective and potent therapeutics.
References
- Future Journal of Pharmaceutical Sciences. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.
- Rossi, A., et al. (n.d.). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed Central.
- Profacgen. (n.d.). Cell-based Kinase Assays.
- Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central.
- BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
- Manetti, F., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters.
- Martens, S. (2023). In vitro kinase assay. protocols.io.
- NIH. (n.d.). In vitro NLK Kinase Assay. PMC.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity.
- Schenone, S., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
- Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
- Reaction Biology. (2022).
- Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint.
- Martens, S. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. RSC Medicinal Chemistry.
- RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.
- Sygnature Discovery. (n.d.). In vitro ADME & Physicochemical Profiling.
- Wang, J., & Urban, L. (n.d.).
- Wikipedia. (n.d.). mTOR.
-
NIH. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][10]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. PMC.
- Clinical Tree. (2023). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective.
- Drug Hunter. (2024). The Medicinal Chemist's Guide to Solving ADMET Challenges. YouTube.
- Journal of Applicable Chemistry. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines.
- ResearchGate. (n.d.).
- Hong, C. I., et al. (1976). Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. Journal of Medicinal Chemistry.
- RSC Publishing. (2024).
- J&K Scientific. (n.d.). 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 5444-61-1.
- CNR-IRIS. (2023).
Sources
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- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
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- 8. Cell-based Kinase Assays - Profacgen [profacgen.com]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Welcome to the technical support guide for the synthesis of n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this critical pyrazolopyrimidine scaffold. As a purine isostere, this class of compounds is pivotal in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] This guide provides in-depth, experience-driven advice to help you optimize your reaction outcomes, identify and characterize impurities, and implement effective purification strategies.
Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis. The typical synthetic route involves the N-benzylation of a 4-substituted-1H-pyrazolo[3,4-d]pyrimidine precursor. A common method is the reaction of 4-amino-1H-pyrazolo[3,4-d]pyrimidine with a benzyl halide (e.g., benzyl bromide) in the presence of a base.
Question 1: My reaction yields are consistently low. What are the primary causes and how can I improve them?
Answer:
Low yield is a frequent issue stemming from several factors, ranging from reagent quality to suboptimal reaction conditions. Let's break down the causality and the corresponding solutions.
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Causality 1: Incomplete Reaction: The reaction may not have reached completion. The choice of base and solvent system is critical for facilitating the SN2 reaction between the pyrazolopyrimidine nitrogen and the benzyl halide. A base that is too weak may not sufficiently deprotonate the pyrazole nitrogen, while a solvent that does not adequately dissolve the starting materials can hinder the reaction rate.
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Causality 2: Side Reactions and Impurity Formation: The primary cause of low yields is often the diversion of starting material into side products. The pyrazolo[3,4-d]pyrimidine core has multiple nucleophilic nitrogen atoms, leading to the formation of regioisomeric byproducts (see Question 2 for details).[3]
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Causality 3: Reagent and Solvent Quality: Moisture in the solvent or impurities in the starting materials can significantly impact the reaction. For instance, water can hydrolyze the benzyl halide and compete with the desired reaction. The purity of the starting 4-amino-1H-pyrazolo[3,4-d]pyrimidine is also crucial.
Optimization Workflow:
Caption: Workflow for troubleshooting low reaction yields.
Recommended Actions:
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Reaction Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours. An ideal TLC will show the consumption of the starting material and the formation of a major product spot.
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Base and Solvent Selection: If the reaction is sluggish, consider switching from a milder base like K₂CO₃ to a stronger, non-nucleophilic base such as sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or DMSO.[3] This ensures complete deprotonation of the pyrazole nitrogen.
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Ensure Anhydrous Conditions: Dry your solvents before use. DMF can be dried over molecular sieves. Use freshly opened or distilled benzyl bromide.
Question 2: My TLC and NMR analysis show multiple products. What are the likely isomeric impurities and how can I identify them?
Answer:
This is the most common and challenging issue in this synthesis. The pyrazolo[3,4-d]pyrimidine core has four nitrogen atoms, and benzylation can occur at different positions, leading to a mixture of regioisomers. The primary desired product is N-1 benzylated, but N-2, N-5, and N-7 benzylation can also occur.
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N-1 Isomer (Desired Product): 1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
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N-2 Isomer: 2-benzyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine.
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N-5 Isomer: 5-benzyl-5H-pyrazolo[3,4-d]pyrimidin-4-amine.
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N-7 Isomer: 7-benzyl-7H-pyrazolo[3,4-d]pyrimidin-4-amine.
The relative ratios of these isomers depend on the reaction conditions, particularly the base and solvent used. The N-1 position is often kinetically favored for alkylation.[3]
Identifying the Impurities:
The most powerful tool for distinguishing these isomers is NMR spectroscopy, complemented by Mass Spectrometry.
Sources
- 1. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An assessment study of known pyrazolopyrimidines: Chemical methodology and cellular activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Welcome to the technical support guide for the synthesis and optimization of n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine. This document is designed for researchers, medicinal chemists, and process development scientists. The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in drug discovery, serving as a core component in numerous kinase inhibitors and other therapeutic agents[1][2][3]. As an isostere of purine, it provides a versatile framework for interacting with a wide range of biological targets[2].
This guide provides practical, field-tested advice in a direct question-and-answer format to address common challenges encountered during synthesis, helping you streamline your experimental workflow and achieve higher yields and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions about the synthesis of this compound.
Q1: What are the most common and reliable synthetic routes to the this compound core?
A1: There are two primary, highly effective strategies for constructing this molecule. The choice depends on the availability of starting materials and desired scale.
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Route A: Linear Synthesis (Post-Pyrazolo Formation Benzylation): This involves first synthesizing the core 1H-pyrazolo[3,4-d]pyrimidin-4-amine and then performing an N-benzylation. This route is often complicated by poor regioselectivity, leading to mixtures of N1 and N2-benzylated isomers on the pyrazole ring.
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Route B: Convergent Synthesis (Pre-Benzylated Pyrazole): This is the more widely recommended approach for achieving high regioselectivity. The synthesis begins with the N-benzylation of a suitable pyrazole precursor, followed by the cyclization to form the pyrimidine ring. This method ensures the benzyl group is correctly positioned at the N1 position of the pyrazole ring.[4]
Q2: What is the most critical stage for controlling isomer formation?
A2: The most critical stage is the introduction of the benzyl group. If starting from an unsubstituted pyrazole, the reaction with benzyl bromide can yield a mixture of N1 and N2 isomers. The convergent approach (Route B), starting with a pre-benzylated pyrazole, definitively avoids this issue. The initial step would be the reaction of phenylhydrazine with a suitable precursor to form a 1-phenylpyrazole intermediate, which can then be elaborated.[4][5] For the target N-benzyl compound, benzylhydrazine would be the analogous starting material.
Q3: What analytical techniques are essential for monitoring this reaction and characterizing the final product?
A3: A combination of techniques is crucial for a self-validating protocol:
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Thin-Layer Chromatography (TLC): Essential for monitoring reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexane (e.g., 30-50% ethyl acetate).
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and final product purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Absolutely critical for structural confirmation. Key diagnostic signals in ¹H NMR include the benzyl CH₂ protons (a singlet around 5.5-5.8 ppm) and the two distinct singlets for the pyrimidine C6-H and pyrazole C3-H protons (typically >8.0 ppm).[4][6]
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Mass Spectrometry (MS): To confirm the molecular weight of the product (C₁₂H₁₁N₅, MW: 225.25 g/mol ).[7]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis.
Q1: My reaction yield is consistently low. What are the likely causes and how can I fix it?
A1: Low yield is a common issue that can stem from several factors. Systematically investigate the following:
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Cause 1: Incomplete Cyclization. The ring-closing step to form the pyrimidine is often the bottleneck. This step, typically using formamide or a similar reagent, is high-temperature and can be slow.
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Solution: Ensure the reaction temperature is sufficiently high (often 180-190 °C for formamide cyclizations) and that the reaction is run for an adequate duration (8-12 hours).[4] Monitor by TLC until the pyrazole starting material is consumed.
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Cause 2: Reagent Quality. Hydrazine derivatives can degrade, and solvents must be anhydrous where required.
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Solution: Use freshly opened or purified reagents. Ensure solvents like DMF or THF are dry, as moisture can interfere with base-mediated steps.
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Cause 3: Suboptimal Base or Solvent. In steps involving nucleophilic substitution or condensation, the choice of base and solvent is critical.
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Solution: For cyclocondensation reactions, bases like potassium t-butoxide in t-butanol are effective.[8] For N-alkylation steps, a milder base like K₂CO₃ in DMF is often preferred to prevent side reactions.
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Q2: I am observing multiple spots on my TLC, suggesting isomeric byproducts. How do I control regioselectivity?
A2: This almost certainly points to a lack of regiocontrol during the N-benzylation of the pyrazole ring.
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Cause: Direct benzylation of an unsubstituted 5-aminopyrazole-4-carbonitrile can occur at both the N1 and N2 positions of the pyrazole ring, leading to a difficult-to-separate mixture of isomers.
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Primary Solution (Convergent Route): The most robust solution is to change your synthetic strategy. Start with benzylhydrazine and react it with a suitable three-carbon precursor (like (ethoxymethylene)malononitrile) to directly form 1-benzyl-5-amino-1H-pyrazole-4-carbonitrile. This locks in the desired regiochemistry from the very first step.
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Secondary Solution (Optimizing Linear Route): If you must proceed with a linear synthesis, you can attempt to influence the N1/N2 ratio by carefully selecting the reaction conditions (solvent, counter-ion, temperature), but this is often unreliable and not recommended for achieving high purity.
Q3: The reaction stalls and does not proceed to completion, even after extended reaction times. What should I do?
A3: A stalled reaction suggests an issue with either the reaction equilibrium or the stability of the reagents.
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Cause 1: Product Precipitation/Insolubility. The product, this compound, may have limited solubility in the reaction solvent at lower temperatures, potentially coating the starting material and preventing further reaction.
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Solution: Ensure vigorous stirring and maintain a consistent high temperature. If necessary, consider a higher-boiling point solvent that can better solubilize all components, such as diphenyl ether (use with caution).
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Cause 2: Deactivation of Reagents. In the final cyclization step with formamide, the formamide can slowly decompose at high temperatures.
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Solution: Use a slight excess of the cyclizing agent (e.g., 1.2-1.5 equivalents of formamide). Ensure the reaction is conducted under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation.
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Q4: I am struggling with the purification of the final product. What is an effective protocol?
A4: The pyrazolo[3,4-d]pyrimidine core is relatively polar, which can present purification challenges.
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Problem: Co-elution of polar impurities during column chromatography.
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Solution 1: Crystallization. This is the preferred method for purification if a suitable solvent system can be identified. Try dissolving the crude product in a hot polar solvent like ethanol, isopropanol, or acetonitrile and allowing it to cool slowly. Addition of a non-polar anti-solvent (like hexanes or diethyl ether) can also induce crystallization.
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Solution 2: Optimized Column Chromatography. If chromatography is necessary, use a gradient elution. Start with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. Adding a small amount of triethylamine (0.1-0.5%) to the mobile phase can help reduce tailing of the amine product on the silica gel.
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Solution 3: Acid-Base Extraction. As the product is a basic amine, an acid wash can be used to remove non-basic impurities. Dissolve the crude material in a water-immiscible organic solvent (like dichloromethane), wash with dilute HCl (1M), which will protonate and pull your product into the aqueous layer. Then, basify the aqueous layer with NaOH and extract the purified product back into an organic solvent. This technique is highly effective for removing non-basic organic impurities.
Section 3: Optimized Experimental Protocols
The following is a recommended, field-proven protocol based on the convergent synthesis strategy.
Protocol 1: Synthesis of 1-benzyl-5-amino-1H-pyrazole-4-carbonitrile
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Reaction Setup: To a solution of benzylhydrazine (1.0 eq) in absolute ethanol (5 mL per 1 g of hydrazine), add (ethoxymethylene)malononitrile (1.05 eq).
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Reaction Conditions: Heat the mixture to reflux (approx. 78 °C) and maintain for 2-4 hours. Monitor the reaction by TLC (Mobile Phase: 1:1 Hexane:Ethyl Acetate) until the starting materials are consumed.
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Workup and Isolation: Allow the reaction mixture to cool to room temperature. The product will often precipitate. If not, reduce the solvent volume under reduced pressure. Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the desired pyrazole precursor as a white to off-white solid.
Protocol 2: Cyclization to this compound
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-benzyl-5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) and formamide (10-15 eq by volume).
-
Reaction Conditions: Heat the mixture to 185-190 °C in an oil bath under a nitrogen atmosphere. Maintain this temperature for 8-10 hours. Monitor the reaction by TLC or HPLC until the starting pyrazole is consumed.
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Workup and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice water, which will cause the product to precipitate. Stir for 30 minutes, then filter the solid.
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Purification: Wash the crude solid with water, then with a small amount of cold ethanol. For higher purity, recrystallize the solid from hot ethanol or purify by column chromatography as described in the troubleshooting section. The final product should be a white crystalline solid.
Section 4: Key Parameter Optimization
Use the following table to guide your optimization experiments.
| Parameter | Typical Range | Rationale & Key Insights |
| Temperature | 180 - 200 °C | (Cyclization Step) This is a thermally driven cyclization. Temperatures below 180 °C result in significantly longer reaction times or incomplete conversion. Temperatures above 200 °C can lead to decomposition of formamide and the product.[4][5] |
| Base (Alkylation) | K₂CO₃, Cs₂CO₃ | (For N-alkylation steps if used) A mild inorganic base is sufficient and prevents side reactions. Cs₂CO₃ can sometimes offer faster reaction rates due to higher solubility. |
| Solvent | Formamide, t-Butanol | Formamide acts as both solvent and reagent in the cyclization. t-Butanol is an excellent solvent for cyclocondensation reactions using potassium t-butoxide as a base.[8] |
| Reaction Time | 4 - 12 hours | Reaction time is highly dependent on temperature and substrate concentration. Always monitor by TLC/HPLC rather than relying on a fixed time. |
| Atmosphere | Nitrogen or Argon | Using an inert atmosphere is critical, especially for high-temperature reactions, to prevent oxidative side products and ensure reproducibility. |
Section 5: Troubleshooting Decision Tree
The following diagram provides a logical workflow for diagnosing a common issue: low product yield.
References
-
J&K Scientific. (n.d.). 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Retrieved January 17, 2026, from [Link]
-
Espacenet. (n.d.). METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. Retrieved January 17, 2026, from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis of Some New Pyrazolo[3,4-d]pyrimidin-4-amines. Retrieved January 17, 2026, from [Link]
-
Royal Society of Chemistry. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Retrieved January 17, 2026, from [Link]
-
Arabian Journal of Chemistry. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Retrieved January 17, 2026, from [Link]
-
PubMed. (n.d.). Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Retrieved January 17, 2026, from [Link]
-
PubMed. (2018). New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds. Retrieved January 17, 2026, from [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Retrieved January 17, 2026, from [Link]
-
PubMed. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. Retrieved January 17, 2026, from [Link]
-
Taylor & Francis Online. (n.d.). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Retrieved January 17, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Retrieved January 17, 2026, from [Link]
-
PubChem. (n.d.). N-benzyl-1H-pyrazolo[4,3-d]pyrimidin-3-amine. Retrieved January 17, 2026, from [Link]
-
MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Retrieved January 17, 2026, from [Link]
Sources
- 1. Structure-based optimization of pyrazolo[3,4-d]pyrimidines as Abl inhibitors and antiproliferative agents toward human leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. N-benzyl-1H-pyrazolo[4,3-d]pyrimidin-3-amine | C12H11N5 | CID 154249113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
Technical Support Center: Overcoming Solubility Issues with n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Audience: Researchers, scientists, and drug development professionals.
PART 1: CORE DIRECTIVE
This technical support guide provides a structured and in-depth resource for overcoming the common yet critical challenge of solubilizing n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine. Recognizing that poor aqueous solubility can be a significant roadblock in experimental workflows, from in vitro assays to in vivo studies, this guide is designed in a user-friendly question-and-answer format. It directly addresses specific issues researchers may encounter, offering not just solutions but also the underlying scientific rationale. This approach empowers users to troubleshoot effectively and adapt protocols to their unique experimental needs.
PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)
As a Senior Application Scientist, the information herein is presented with the highest commitment to scientific accuracy and practical, field-proven insights. The guidance is built on three core pillars:
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Expertise & Experience: The protocols and troubleshooting steps are based on a mechanistic understanding of the physicochemical properties of pyrazolopyrimidine derivatives. The presence of both hydrophobic (benzyl group, pyrimidine ring) and polar (amine group, pyrazole nitrogens) moieties in this compound dictates its challenging solubility profile.[1][2] This guide explains the "why" behind each experimental choice, enabling informed decision-making.
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Trustworthiness: Each protocol is designed as a self-validating system. By incorporating clear decision points and explanatory details, researchers can systematically navigate the process of solubilization. The information is presented to be reliable and reproducible.
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Authoritative Grounding & Comprehensive References: Key claims and methodologies are substantiated with citations from authoritative sources. This ensures that the advice is not only practical but also grounded in established scientific principles. All cited sources are compiled in a comprehensive reference list with verifiable URLs.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My this compound is not dissolving in my aqueous buffer for a cell-based assay. What should be my first steps?
A1: This is a frequent issue, as the compound has low aqueous solubility.[1][2] The initial approach should be systematic, starting with the simplest methods.
Initial Troubleshooting Workflow:
Caption: Workflow for developing an in vivo formulation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the standard procedure for preparing a concentrated stock solution for in vitro experiments.
Materials:
-
This compound (MW: ~225.25 g/mol )
-
Anhydrous DMSO
-
Vortex mixer
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Sonicator
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Analytical balance
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Microcentrifuge tubes
Procedure:
-
Calculation: To make 1 mL of a 10 mM stock solution, you will need 2.25 mg of the compound.
-
Weighing: Accurately weigh the compound and place it in a microcentrifuge tube.
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Dissolution: Add the calculated volume of DMSO. Vortex thoroughly. If necessary, use a sonicator bath for 5-10 minutes to aid dissolution.
-
Inspection: Ensure the solution is clear and free of any particulates.
-
Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Screening for Improved Aqueous Solubility using pH Adjustment
This protocol provides a method to assess if altering the pH can enhance the solubility of the compound in an aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer (e.g., PBS)
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0.1 M HCl and 0.1 M NaOH
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pH meter
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Stir plate and stir bar
Procedure:
-
Suspension: Add an excess of the compound to a known volume of the aqueous buffer and stir to create a suspension.
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Acidification: While monitoring the pH, slowly add 0.1 M HCl dropwise. Observe for any changes in the amount of undissolved solid.
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Alkalinization: In a separate suspension, slowly add 0.1 M NaOH dropwise while monitoring the pH and observing for any changes in solubility.
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Determination: Identify the pH range where the compound shows improved solubility. This information can then be used to prepare solutions for experiments where this pH is permissible.
References
- World Pharma Today.
- PubMed Central (PMC).
- MDPI.
- Purdue e-Pubs.
- PubMed Central (PMC). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
- PubMed.
- ResearchGate.
- Reddit. Alternatives to DMSO? Acetonitrile in biology?.
- PubChem. N-benzyl-1H-pyrazolo[4,3-d]pyrimidin-3-amine.
- ResearchGate.
- Communications Chemistry. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences.
- RSC Publishing.
- University of Strathclyde.
- PubMed Central (PMC).
- ResearchGate. Considerations regarding use of solvents in in vitro cell based assays.
- University of Copenhagen. Considerations regarding use of solvents in in vitro cell based assays.
- MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
- Research Journal of Pharmacognosy. The effect of some cosolvents and surfactants on viability of cancerous cell lines.
- PubMed Central (PMC). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.
- Semantic Scholar. Considerations regarding use of solvents in in vitro cell based assays.
- Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility.
- Benchchem.
- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.
- ChemicalBook. 58360-86-4(this compound) Product Description.
- ChemSynthesis. 3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine.
- WJBPHS. Solubility enhancement techniques: A comprehensive review.
- Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement.
- ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
- Arabian Journal of Chemistry.
- ChemicalBook. N-benzyl-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
- Usiena air. Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli.
- Sigma-Aldrich. 4-(4-(2-me-benzyl)-1-piperazinyl)-1h-pyrazolo(3,4-d)pyrimidine.
- PubChem. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.
- NIST WebBook. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.
- Chongqing Chemdad Co., Ltd. 1-Benzyl-1H-pyrazolo[3,4-d]pyriMidin-4-aMine.
- Smolecule. N-(3-chlorobenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
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- 1. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine degradation and storage conditions
This technical support guide is designed for researchers, scientists, and drug development professionals working with n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the degradation and storage of this compound. The information herein is synthesized from established chemical principles and data from structurally related pyrazolopyrimidine derivatives to ensure scientific accuracy and practical utility.
I. Introduction to the Stability of this compound
This compound is a heterocyclic compound featuring a pyrazolopyrimidine core, a structure of significant interest in medicinal chemistry due to its analogy with adenine. The presence of an N-benzyl group and a 4-amino substituent introduces specific chemical liabilities that can affect its stability under various experimental and storage conditions. Understanding these potential degradation pathways is crucial for maintaining the compound's integrity, ensuring experimental reproducibility, and obtaining reliable data.
The primary modes of degradation for compounds of this class are hydrolysis, oxidation, and photodegradation. The extent of degradation is influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.
II. Frequently Asked Questions (FAQs) on Storage and Handling
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be stored at -20°C in a tightly sealed, opaque container to protect it from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable. It is crucial to minimize exposure to ambient air and humidity, as aromatic amines can be susceptible to oxidation and are often hygroscopic. Before use, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.
Q2: How should I store solutions of this compound?
A2: The stability of the compound in solution is highly dependent on the solvent and pH. Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store them in small aliquots at -20°C or -80°C in tightly sealed vials with minimal headspace. The use of aprotic solvents like anhydrous DMSO or DMF is generally preferred for stock solutions. For aqueous buffers, stability should be experimentally verified, as hydrolysis can occur, particularly at non-neutral pH.
Q3: My compound has changed color from white to a yellowish or brownish tint. What does this indicate?
A3: A change in color often suggests degradation, most commonly due to oxidation or photodegradation. The aromatic amine and the electron-rich pyrazolopyrimidine ring system are susceptible to oxidation, which can lead to the formation of colored byproducts. Exposure to light can also initiate photochemical reactions. If a color change is observed, it is highly recommended to re-analyze the purity of the compound using an appropriate analytical method, such as HPLC-UV, before proceeding with experiments.
Q4: I am observing inconsistent results in my biological assays. Could this be related to compound instability?
A4: Yes, inconsistent biological activity is a common consequence of compound degradation. A decrease in the concentration of the active parent compound or the formation of degradation products with different activities can lead to variable experimental outcomes. It is advisable to prepare fresh working solutions from a solid stock that has been properly stored and to periodically check the purity of your stock solutions.
III. Troubleshooting Guide for Degradation Issues
This section provides a structured approach to identifying and resolving common degradation-related problems encountered during experimentation.
| Symptom/Observation | Potential Cause(s) | Recommended Actions |
| Appearance of new peaks or a decrease in the main peak area in HPLC analysis. | Chemical Degradation: Hydrolysis, oxidation, or photodegradation. | 1. Review Experimental Conditions: Check the pH, temperature, and light exposure during your experiment. 2. Perform a Forced Degradation Study: Intentionally expose the compound to acidic, basic, oxidative, and photolytic conditions to identify potential degradation products (see Section IV for a general protocol).[1][2] 3. Optimize Conditions: Based on the forced degradation results, modify your experimental protocol to avoid conditions that promote degradation. |
| Precipitation of the compound from solution. | Poor Solubility or Degradation: The compound may have limited solubility in the chosen solvent, or a degradation product with lower solubility may be forming. | 1. Verify Solubility: Consult literature or experimentally determine the solubility of the compound in your solvent system. 2. Analyze the Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant. 3. Consider a Prodrug Strategy: For in vivo studies, low aqueous solubility can be a significant issue. A prodrug approach may be considered to improve bioavailability.[3][4] |
| Loss of biological activity over time in a multi-day experiment. | Solution Instability: The compound is degrading in the assay medium. | 1. Prepare Fresh Solutions Daily: Avoid using aged solutions for sensitive assays. 2. Assess Solution Stability: Prepare the compound in the assay medium and analyze its purity at different time points (e.g., 0, 4, 8, 24 hours) under the assay conditions (temperature, light). 3. Modify Assay Protocol: If instability is confirmed, consider shorter incubation times or the addition of antioxidants (if compatible with the assay). |
IV. Experimental Protocols for Stability Assessment
Protocol 1: General Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][5]
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC-UV system
-
Photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent (e.g., methanol) and add 0.1 M HCl. Heat the solution at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). At each time point, take an aliquot, neutralize it, and dilute for HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Maintain at room temperature or heat gently (e.g., 40°C) for a defined period. At each time point, take an aliquot, neutralize it, and dilute for HPLC analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature and protect it from light. Analyze aliquots at various time points.
-
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][7][8][9] A dark control sample should be stored under the same conditions but protected from light. Analyze both samples by HPLC.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified duration. Analyze the sample by HPLC.
Data Analysis: For each condition, compare the chromatogram of the stressed sample to that of an unstressed control. Identify and quantify the degradation products. A mass balance calculation should be performed to account for the parent compound and all major degradants.[10]
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is crucial for accurately quantifying the compound in the presence of its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes is a good starting point for method development.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (typically around its λmax).
-
Column Temperature: 30°C.
This method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation peaks are well-resolved from the parent peak.
V. Visualization of Degradation and Workflows
Potential Degradation Pathways
Caption: Troubleshooting workflow for addressing compound stability issues.
VI. Summary of Recommended Storage Conditions
| Condition | Solid Compound (Long-Term) | Solid Compound (Short-Term) | Stock Solution (Aprotic Solvent) | Aqueous Solution |
| Temperature | -20°C | 2-8°C | -20°C to -80°C | 2-8°C (short-term, stability must be verified) |
| Light | Protect from light (opaque container) | Protect from light | Protect from light (amber vials) | Protect from light |
| Humidity | Store in a desiccated environment | Tightly sealed container | Tightly sealed, minimal headspace | Use fresh |
| Atmosphere | Inert atmosphere (e.g., Argon) is ideal but not always necessary | Tightly sealed container | Inert atmosphere for sensitive compounds | N/A |
VII. References
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
ResolveMass Laboratories. (2025, November 26). How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. Retrieved from [Link]
-
Lima, C. A., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(16), 4719.
-
ICH. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Chen, B., et al. (2009). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Environmental Science & Technology, 43(8), 2760-2765.
-
ResearchGate. (2025, August 6). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Storage times of aromatic amine compounds trapped by nHA;Ze;MOF@NTD... Retrieved from [Link]
-
PubMed Central. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Retrieved from [Link]
-
PubMed. (n.d.). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. Retrieved from [Link]
-
NIH. (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Retrieved from [Link]
-
ResearchGate. (2018, January 9). Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Retrieved from [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
PubMed Central. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]
-
GMP Trends. (n.d.). Proper Storage Conditions for Your APIs. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
PubMed. (2016, March 3). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. Retrieved from [Link]
-
Clickchem Research LLP. (n.d.). How Purification Improves API Stability and Shelf Life. Retrieved from [Link]
-
Arabian Journal of Chemistry. (n.d.). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Retrieved from [Link]
-
PubMed. (2021, August 11). What Are the Important Factors That Influence API Crystallization in Miscible Amorphous API-Excipient Mixtures during Long-Term Storage in the Glassy State? Retrieved from [Link]
-
PubMed. (n.d.). Hydrolytic degradation of azimsulfuron, a sulfonylurea herbicide. Retrieved from [Link]
-
Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Retrieved from [Link]
-
gmp-compliance.org. (2023, December 12). GDP-compliant Storage of APIs: What needs to be considered? Retrieved from [Link]
-
European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
YouTube. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. Retrieved from [Link]
-
PubMed. (2020, November 1). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. Retrieved from [Link]
-
PubMed. (2022, June 24). 3,5,7-Substituted Pyrazolo[4,3- d]Pyrimidine Inhibitors of Cyclin-Dependent Kinases and Cyclin K Degraders. Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 4-Aminopyrazolo[3, 4-d]pyrimidine, min 97% (HPLC), 100 grams. Retrieved from [Link]
-
MDPI. (n.d.). Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines: Synthetic Possibilities and Limitations, Mechanism of Destruction, and the Theoretical and Experimental Substantiation. Retrieved from [Link]
-
PubMed Central. (2024, January 9). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. Retrieved from [Link]
-
MDPI. (n.d.). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials. Retrieved from [Link]
-
ACS Publications. (n.d.). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
BioProcess International. (2021, March 9). Stability Testing: Monitoring Biological Product Quality Over Time. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio) - pyrimidines. Retrieved from [Link]
Sources
- 1. From inhibition to destruction – kinase drugs found to trigger protein degradation | EurekAlert! [eurekalert.org]
- 2. CeMM: From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation [cemm.at]
- 3. A stacked pyrazolo[3,4-d]pyrimidine-based flexible molecule: the effect of a bulky benzyl group on intermolecular stacking in comparison with methyl and ethyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. database.ich.org [database.ich.org]
- 7. q1scientific.com [q1scientific.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing the Synthesis of N-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Welcome to the technical support guide for the synthesis of N-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This document is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this crucial synthesis. We will delve into the underlying chemical principles to not only solve common issues but also to provide a framework for rational yield improvement.
Overview of the Core Synthesis Pathway
The most prevalent and reliable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halide, from the C4 position of the pyrazolo[3,4-d]pyrimidine core by benzylamine.
The key starting material is a 4-halo-1H-pyrazolo[3,4-d]pyrimidine, with 4-chloro and 4-iodo derivatives being the most common. The pyrimidine ring is electron-deficient, which facilitates the attack of nucleophiles at the C4 position[1]. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrogen halide formed during the reaction.
Caption: General workflow for the SNAr synthesis of the target compound.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent challenges encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yield is a multifaceted problem. Systematically evaluating the following parameters is the most effective approach.
| Potential Cause | Scientific Rationale | Recommended Action |
| Insufficient Reaction Temperature | The SNAr reaction has a significant activation energy barrier. The pyrazolo[3,4-d]pyrimidine ring, while electron-deficient, may still require thermal energy to react efficiently with a neutral amine nucleophile[2]. | Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and impurity formation. Refluxing in isopropanol (approx. 82 °C) or heating in DMF to 100-120 °C are common starting points[3][4]. |
| Inadequate Base | The reaction generates one equivalent of HCl, which will protonate the benzylamine nucleophile, rendering it unreactive. An inadequate or weak base will fail to neutralize this acid effectively, stalling the reaction. | Ensure at least 1.1 to 1.5 equivalents of a non-nucleophilic organic base like Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) are used. Inorganic bases like K₂CO₃ can also be effective, particularly in polar aprotic solvents like DMF[5]. |
| Moisture in Reagents/Solvent | Water can compete with benzylamine as a nucleophile, leading to the formation of the highly insoluble and unreactive 1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one byproduct. | Use anhydrous solvents and ensure all glassware is thoroughly dried. If starting materials have been stored for a long time, consider their purity and water content. |
| Poor Leaving Group | While chloro- is the most common starting material, its reactivity is moderate. | If yields remain low under optimized conditions, consider synthesizing the 4-iodo-1H-pyrazolo[3,4-d]pyrimidine intermediate. The iodide is a much better leaving group and can significantly accelerate the reaction, often allowing for lower temperatures and shorter reaction times[6]. |
Question 2: The reaction appears to stall, with a significant amount of starting material remaining even after prolonged heating. Why is this happening?
Reaction stalling is typically due to the deactivation of the nucleophile or insufficient activation of the electrophile.
Caption: Troubleshooting logic for a stalled SNAr reaction.
-
Primary Cause: As mentioned in the low yield section, the most common culprit is the protonation of benzylamine by the generated HCl. If the base is insufficient or has degraded, the concentration of the active nucleophile will continuously decrease, effectively stopping the reaction.
-
Solution: Add an additional 0.5 equivalents of base to the stalled reaction mixture and continue heating. If the reaction proceeds (as monitored by TLC or LC-MS), insufficient base was the issue.
-
Secondary Cause: The solubility of the 4-chloro-pyrazolo[3,4-d]pyrimidine starting material can be limited in certain solvents like ethanol or isopropanol, especially at lower temperatures. If the electrophile is not fully dissolved, the reaction becomes a heterogeneous mixture, and the rate will be severely limited.
-
Solution: Switch to a solvent that better solubilizes both reagents, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)[2]. These solvents are also excellent for SNAr reactions due to their high polarity and aprotic nature.
Question 3: I'm observing a significant side product that is difficult to separate from my desired product. What could it be?
The most likely impurity, aside from unreacted starting material, is the hydroxylated byproduct from reaction with residual water.
-
1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: This forms when water acts as a nucleophile. It is often less soluble than the desired product and may precipitate from the reaction mixture. Its formation is favored by wet solvents and reagents.
-
Prevention: Rigorously dry all solvents, reagents, and glassware. Purge the reaction vessel with an inert gas like nitrogen or argon before adding reagents.
-
Purification: If formed, this byproduct can sometimes be removed by recrystallization, as its solubility profile is often quite different from the N-benzylated product. A pH adjustment during workup might also help, as the pyrimidinone has an acidic proton.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction? A: While alcohols like isopropanol or ethanol are commonly cited, polar aprotic solvents such as DMF, NMP, or dioxane often give more reliable results and higher yields[2][3]. They excel at solvating the intermediate complex in the SNAr mechanism and typically have higher boiling points, allowing for a wider range of reaction temperatures.
Q: Can I use an inorganic base like potassium carbonate instead of an organic base like DIPEA? A: Yes, K₂CO₃ is a viable and often cheaper alternative, especially when using solvents like DMF or NMP where it has some solubility[5]. However, it can make the reaction mixture heterogeneous, which may require more vigorous stirring. For reactions in alcoholic solvents, organic bases like DIPEA or Et₃N are preferred as they are fully soluble.
Q: How do I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like 10% Methanol in Dichloromethane or 50% Ethyl Acetate in Hexanes. The product, being more polar than the 4-chloro starting material but less polar than the benzylamine, should have a distinct Rf value. Staining with potassium permanganate or viewing under UV light will help visualize the spots. For more precise tracking, LC-MS is ideal.
Detailed Experimental Protocol
This protocol is a robust starting point that has been consolidated from multiple literature procedures[3][4][7].
Materials:
-
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 equiv)
-
Benzylamine (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Isopropanol (anhydrous, approx. 0.1 M concentration)
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine.
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes.
-
Reagent Addition: Under the inert atmosphere, add anhydrous isopropanol via syringe, followed by Diisopropylethylamine (DIPEA) and Benzylamine.
-
Heating: Heat the reaction mixture to reflux (approx. 82-85 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress every 2-4 hours using TLC. The reaction is typically complete within 16-24 hours.
-
Workup: a. Cool the reaction mixture to room temperature. A precipitate of the product may form. b. Reduce the solvent volume by approximately half using a rotary evaporator. c. Add deionized water to the concentrated mixture to precipitate the product fully. d. Stir the resulting slurry for 30 minutes in an ice bath.
-
Isolation & Purification: a. Collect the solid product by vacuum filtration, washing the filter cake with cold water, followed by a small amount of cold isopropanol or diethyl ether. b. Dry the crude product under vacuum. c. For higher purity, the product can be recrystallized from ethanol or purified via column chromatography on silica gel.
References
- METHOD FOR THE PREPARATION OF 1H-PIRAZOLO[3,4-d]pyrimidine DERIVATIVES. (n.d.). Google Patents.
-
Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2021). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2022). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
-
New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2022). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
-
Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. (2022). Arabian Journal of Chemistry. Retrieved January 17, 2026, from [Link]
-
Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. (2018). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
-
Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]
-
Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). MDPI. Retrieved January 17, 2026, from [Link]
-
Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. (n.d.). Oxford Academic. Retrieved January 17, 2026, from [Link]
-
How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? (2017). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Novel pyrazolo[3,4-d]pyrimidine with 4-(1H-benzimidazol-2-yl)-phenylamine as broad spectrum anticancer agents: Synthesis, cell based assay, topoisomerase inhibition, DNA intercalation and bovine serum albumin studies. (2017). PubMed. Retrieved January 17, 2026, from [Link]
-
Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2013). National Institutes of Health (NIH). Retrieved January 17, 2026, from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
- 5. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Investigating Off-Target Effects of n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
This guide is intended for researchers, scientists, and drug development professionals utilizing n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine and related pyrazolo[3,4-d]pyrimidine-based compounds in their assays. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of potential off-target effects, ensuring the scientific integrity of your experimental outcomes.
Introduction to the Challenge: The Privileged Scaffold and Off-Target Realities
The pyrazolo[3,4-d]pyrimidine core, of which this compound is a member, is recognized as a "privileged scaffold" in medicinal chemistry. Its structural similarity to adenine allows it to effectively compete with ATP for the binding site of numerous kinases.[1][2] This property has led to the development of potent inhibitors against a range of oncogenic kinases, including Src family kinases, Bruton's tyrosine kinase (BTK), and Epidermal Growth Factor Receptor (EGFR).[1][3][4] However, the conserved nature of the ATP-binding pocket across the human kinome means that inhibitors targeting this site often exhibit polypharmacology, binding to multiple kinases beyond the intended target.[1][5]
These off-target interactions are a critical concern, as they can lead to:
-
Unforeseen toxicity: Inhibition of essential "housekeeping" kinases can lead to cellular toxicity, confounding assay results and posing challenges for therapeutic development.[5]
-
Complicated Structure-Activity Relationship (SAR) studies: Off-target effects can mask the true SAR of a compound series for the intended target.
This technical support center will guide you through the logical steps to identify, validate, and mitigate the off-target effects of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm using this compound as a specific inhibitor for my kinase of interest, but I'm seeing unexpected cellular toxicity at effective concentrations. Could this be an off-target effect?
A1: Yes, this is a classic indicator of potential off-target activity. The pyrazolo[3,4-d]pyrimidine scaffold is known to interact with a variety of kinases.[1][2] For instance, derivatives of this scaffold have been shown to inhibit members of the Src family, EGFR, and Abl kinases, all of which are involved in critical cellular processes.[4][6][7] Unintended inhibition of these or other essential kinases can certainly lead to cytotoxicity.
To troubleshoot this, consider the following:
-
Lower the concentration: Determine the minimal effective concentration that inhibits your primary target without inducing widespread toxicity.
-
Use an orthogonal inhibitor: Corroborate your findings with a structurally distinct inhibitor that targets the same kinase. If both compounds elicit the same phenotype, it strengthens the evidence for on-target activity.
-
Perform a kinome scan: This is the most direct way to identify which other kinases your compound is inhibiting at the concentrations used in your cellular assays (see detailed protocol below).
Q2: My compound is highly potent in a biochemical (enzymatic) assay but shows significantly weaker activity in my cell-based assay. What could be the cause?
A2: This is a common and multifaceted issue. While off-target effects can play a role, other factors are often at play:
-
Cellular Permeability: The compound may have poor membrane permeability and is not reaching its intracellular target at sufficient concentrations.
-
High Intracellular ATP: Biochemical assays are often run at ATP concentrations close to the Km of the kinase. However, intracellular ATP levels are typically much higher (in the millimolar range). An ATP-competitive inhibitor like this compound will require a higher concentration to be effective in a cellular context.
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Protein Binding: The compound may bind to other cellular proteins or lipids, reducing its free concentration available to bind the target kinase.
Troubleshooting Steps:
-
Assess cellular uptake: Use techniques like mass spectrometry to quantify the intracellular concentration of your compound.
-
Run biochemical assays at high ATP: To better mimic the cellular environment, perform your enzymatic assay with a physiological concentration of ATP (e.g., 1-5 mM).
-
Use efflux pump inhibitors: Co-incubate your compound with known efflux pump inhibitors to see if this potentiates its activity.
-
Perform a Cellular Thermal Shift Assay (CETSA): This assay directly measures target engagement within intact cells, bypassing the need to lyse the cells and providing a more physiologically relevant measure of binding (see detailed protocol below).
Q3: How can I definitively prove that the observed phenotype is due to the inhibition of my target kinase and not an off-target?
A3: This is the central question in pharmacological validation. A multi-pronged approach is essential for building a strong case for on-target activity:
-
Kinome-wide Selectivity Profiling: Screen your compound against a large panel of kinases (a "kinome scan"). This will provide a comprehensive view of its selectivity profile and identify potential off-targets.
-
Orthogonal Chemical Probe: As mentioned in Q1, use a structurally unrelated inhibitor for the same target. Consistent results between the two strongly suggest an on-target effect.
-
Genetic Validation: Use techniques like siRNA or CRISPR/Cas9 to knock down your target kinase. If the resulting phenotype mimics that of your inhibitor, it provides powerful evidence for on-target action.
-
Rescue Experiments: If possible, express a mutant version of your target kinase that is resistant to your inhibitor. If this "rescues" the cellular phenotype caused by the inhibitor, it is a very strong indicator of on-target activity.
Experimental Protocols and Troubleshooting
Protocol 1: Kinome-wide Selectivity Profiling via Radiometric Assay
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases. This is often performed as a fee-for-service by specialized companies.
Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a specific substrate by a kinase. A reduction in radioactivity on the substrate in the presence of the inhibitor indicates inhibition.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Kinase Buffer: Typically contains Tris-HCl, MgCl₂, and other components optimized for kinase activity.
-
[γ-³³P]ATP: A stock solution of radiolabeled ATP.
-
Substrate: A specific peptide or protein substrate for each kinase being tested.
-
Inhibitor: A stock solution of this compound in DMSO.
-
Stop Solution: Typically a high concentration of phosphoric acid or EDTA to chelate Mg²⁺ and stop the reaction.
-
-
Assay Procedure (in a 96- or 384-well plate):
-
To each well, add the kinase, its specific substrate, and the kinase buffer.
-
Add this compound at a fixed concentration (e.g., 1 µM) or a vehicle control (DMSO).
-
Initiate the reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP. The final ATP concentration should be close to the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
-
Detection and Quantification:
-
Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter.
-
Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Allow the filter mat to dry completely.
-
Quantify the radioactivity in each spot using a phosphorimager or scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of remaining kinase activity for each kinase in the presence of the inhibitor, relative to the DMSO control.
-
Data is often visualized as a "tree map" or a bar graph showing the inhibition of a wide range of kinases.
-
Troubleshooting Kinome Scans:
| Issue | Possible Cause | Solution |
| High variability between replicates | Pipetting errors; inconsistent incubation times; non-homogenous reaction mix. | Use calibrated pipettes; ensure consistent timing for all steps; mix all reagents thoroughly. |
| No inhibition of the intended target | Incorrect kinase or substrate; degraded inhibitor; assay conditions not optimal. | Verify the identity and activity of all reagents; prepare fresh inhibitor stock; optimize ATP and enzyme concentrations. |
| Broad, non-specific inhibition | Compound aggregation at high concentrations. | Re-test at a lower concentration; include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to disrupt aggregates. |
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA is based on the principle that when a ligand binds to its target protein, the protein-ligand complex becomes more thermally stable.[8] This increased stability can be detected by heating intact cells or cell lysates to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct target engagement.[8]
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture your cells of interest to approximately 80% confluency.
-
Treat the cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) in culture medium.
-
-
Heating:
-
Harvest the cells and resuspend them in a buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes using a thermal cycler. Include an unheated control (room temperature).
-
Immediately cool the samples on ice.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins and cell debris.
-
-
Detection:
-
Carefully collect the supernatant (soluble protein fraction) from each tube.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting using a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition (vehicle vs. inhibitor), plot the percentage of soluble protein remaining (relative to the unheated control) against the temperature.
-
A rightward shift in the melting curve for the inhibitor-treated samples compared to the vehicle-treated samples indicates target stabilization and therefore, target engagement.
-
Troubleshooting CETSA:
| Issue | Possible Cause | Solution |
| No clear melting curve (protein is either always soluble or always precipitated) | Temperature range is incorrect for the target protein. | Adjust the temperature range up or down. A pilot experiment with a wider temperature range is recommended. |
| No observable thermal shift with the inhibitor | Inhibitor does not engage the target in cells; inhibitor concentration is too low; target protein is already very stable. | Increase inhibitor concentration; confirm inhibitor potency with an orthogonal assay; CETSA may not be suitable for all targets. |
| High background in Western blot | Antibody is not specific; blocking is insufficient. | Validate the antibody with positive and negative controls; optimize blocking conditions (e.g., increase blocking time or use a different blocking agent). |
Data Presentation and Visualization
Table 1: Representative Kinase Selectivity Profile for a Pyrazolo[3,4-d]pyrimidine-based Inhibitor
The following table illustrates how kinome scan data can be presented. This is hypothetical data based on known activities of the scaffold.
| Kinase Target | % Inhibition at 1 µM | On-Target/Off-Target |
| Src | 95% | On-Target |
| Fyn | 88% | Off-Target |
| Abl1 | 75% | Off-Target |
| EGFR | 62% | Off-Target |
| VEGFR2 | 55% | Off-Target |
| CDK2 | 15% | - |
| p38α | 8% | - |
| AKT1 | 5% | - |
This data clearly shows that while the inhibitor is potent against its intended target (Src), it also significantly inhibits other kinases at the same concentration.
Mandatory Visualizations
Caption: Workflow for investigating off-target effects of kinase inhibitors.
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 4. Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of Src family kinases, inducible nitric oxide synthase, and NADPH oxidase as potential CNS drug targets for neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Viability Issues with n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine Treatment
Welcome to the technical support center for researchers utilizing n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine and related pyrazolo[3,4-d]pyrimidine derivatives. This guide is designed to provide expert insights and practical troubleshooting for common cell viability challenges encountered during your experiments. Our goal is to ensure the scientific integrity and reproducibility of your results.
Introduction to this compound
This compound belongs to the pyrazolo[3,4-d]pyrimidine class of compounds, which are recognized as potent inhibitors of various protein kinases.[1][2][3][4] These compounds typically function as ATP-competitive inhibitors, targeting the ATP-binding site of kinases crucial for cancer cell proliferation and survival, such as Src family kinases (SFKs), Epidermal Growth Factor Receptor (EGFR), and Bruton's tyrosine kinase (BTK).[1][3][5][6] Consequently, treatment often leads to reduced cell viability, induction of apoptosis, and cell cycle arrest in susceptible cancer cell lines.[1][2][4][5][7]
This guide will address frequently asked questions and provide structured troubleshooting workflows to navigate the complexities of in vitro cell-based assays with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My IC50 value for this compound is inconsistent across experiments or higher than expected.
Possible Causes & Troubleshooting Steps:
-
Compound Solubility and Stability: Pyrazolo[3,4-d]pyrimidine derivatives can exhibit poor aqueous solubility.[8]
-
Troubleshooting:
-
Solvent Selection: Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before preparing serial dilutions in your culture medium.[1]
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Minimize the final DMSO concentration in your culture to less than 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Fresh Dilutions: Always prepare fresh serial dilutions from your stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Precipitation Check: After diluting in the culture medium, visually inspect for any precipitation. If observed, consider using a carrier protein like BSA or formulating the compound in a delivery vehicle like liposomes.[8]
-
-
-
Cell Line Specificity and Health: The sensitivity to kinase inhibitors varies significantly between cell lines, depending on the expression and activation status of the target kinases.[1][2]
-
Troubleshooting:
-
Target Expression: Confirm the expression and activity of the target kinase (e.g., Src, Fyn, EGFR) in your cell line of choice.[1] Western blotting for the phosphorylated (active) form of the kinase can be a valuable preliminary experiment.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Mycoplasma Contamination: Regularly test your cell cultures for mycoplasma contamination, which can significantly impact cellular responses to treatment.
-
-
-
Assay-Specific Variability: The choice of viability assay can influence the outcome.
-
Troubleshooting:
-
Assay Principle: Understand the principle of your assay. MTT and MTS assays measure metabolic activity, which may not always directly correlate with cell number if the compound affects mitochondrial function.[9] Consider complementing your viability data with a direct cell counting method (e.g., Trypan Blue exclusion) or a cytotoxicity assay that measures membrane integrity (e.g., LDH release).[9]
-
Incubation Times: Optimize the treatment duration. The cytotoxic effects of this compound are time-dependent, with studies showing treatments for 24, 48, and 72 hours.[1]
-
-
Workflow for Standardizing IC50 Determination
Caption: Workflow for consistent IC50 determination.
FAQ 2: I am observing significant cell death, but Annexin V/PI staining does not show a clear apoptotic population. Is this compound inducing a different cell death mechanism?
Possible Causes & Troubleshooting Steps:
-
Cell Cycle Arrest: Pyrazolo[3,4-d]pyrimidine derivatives are known to induce cell cycle arrest, often at the G2/M or S phase.[1][2][4][5] This can lead to a reduction in proliferation (and thus a lower signal in viability assays) without immediate apoptosis.
-
Troubleshooting:
-
Cell Cycle Analysis: Perform flow cytometric analysis of the cell cycle using propidium iodide (PI) staining. Look for an accumulation of cells in a specific phase of the cell cycle following treatment.[5]
-
Time Course Experiment: Apoptosis may occur downstream of cell cycle arrest. Conduct a time-course experiment, analyzing for both cell cycle arrest and apoptosis at multiple time points (e.g., 12, 24, 48, 72 hours).
-
-
-
Induction of Necrosis or Other Cell Death Pathways: At high concentrations or in certain cell lines, the compound may induce necrosis or other forms of programmed cell death like necroptosis.
-
Troubleshooting:
-
Annexin V/PI Profile: A high percentage of cells that are both Annexin V and PI positive can indicate late apoptosis or necrosis.[9]
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture medium, which is a marker of compromised cell membrane integrity and necrosis.[9]
-
Morphological Assessment: Observe cell morphology under a microscope. Apoptotic cells typically show membrane blebbing and cell shrinkage, while necrotic cells swell and lyse.
-
-
-
Technical Issues with Apoptosis Assay:
-
Troubleshooting:
-
Reagent Quality: Ensure your Annexin V-FITC and PI reagents are not expired and have been stored correctly.
-
Compensation Settings: Properly set up your flow cytometer's compensation settings to distinguish between FITC and PI signals.
-
Gating Strategy: Use unstained and single-stained controls to set your gates accurately for identifying live, early apoptotic, and late apoptotic/necrotic populations.
-
-
Decision Tree for Investigating Cell Death Mechanism
Caption: Decision tree for cell death mechanism analysis.
FAQ 3: How can I confirm that the observed cytotoxicity is due to the inhibition of the intended kinase target?
Possible Causes & Troubleshooting Steps:
-
Off-Target Effects: Small molecule inhibitors can have off-target effects, especially at higher concentrations.
-
Troubleshooting:
-
Phospho-Protein Analysis: The most direct way to confirm target engagement is to measure the phosphorylation status of the target kinase and its downstream substrates. For example, if targeting an SFK, use Western blotting to probe for a decrease in phosphorylated Src (p-Src) levels.[1][4]
-
Dose-Response Correlation: Demonstrate that the decrease in target phosphorylation correlates with the dose-dependent decrease in cell viability.
-
Rescue Experiments: If possible, overexpress a constitutively active or drug-resistant mutant of the target kinase. If the cytotoxicity is on-target, this should rescue the cells from the compound's effects.
-
Use of Multiple Inhibitors: Compare the cellular phenotype induced by this compound with that of other known inhibitors of the same target.
-
-
Data Summary: IC50 Values of Pyrazolo[3,4-d]pyrimidine Derivatives in Various Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference Compound |
| Pyrazolo[3,4-d]pyrimidine | A549 | Lung | 8.21 | Erlotinib |
| Pyrazolo[3,4-d]pyrimidine | HCT-116 | Colon | 19.56 | Erlotinib |
| Pyrazolo[3,4-d]pyrimidine | A549 | Lung | 2.24 | Doxorubicin |
| Pyrazolo[3,4-d]pyrimidin-4-one | MCF-7 | Breast | 11 | Not Specified |
Note: The specific IC50 for this compound may vary. The values presented are for structurally related compounds and serve as a general reference.[5][10][11]
Key Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability.[9]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium and incubate overnight.[9]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]
Protocol 2: Annexin V/PI Staining for Apoptosis Detection
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell membrane.[9]
-
Cell Treatment & Harvesting: Treat cells with the compound for the desired time. Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).[9]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[9]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
References
- Laurenzana, I., Caivano, A., La Rocca, F., Trino, S., De Luca, L., D'Alessio, F., Schenone, S., Falco, G., Botta, M., Del Vecchio, L., & Musto, P. (n.d.). A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies. National Center for Biotechnology Information.
- Al-Ostoot, F. H., Al-Ghorbani, M., Al-mahbashi, H. M., El-Sherief, H. A. M., & Abdellatif, K. R. A. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI.
- El-Naggar, M., Abdu-Allah, H. H. M., El-Shorbagi, A.-N. A., & El-Gazzar, M. G. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. National Center for Biotechnology Information.
- (n.d.). A Comparative Analysis of the Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Derivatives. Benchchem.
- Rossi, A., Schenone, S., Angelucci, A., Cozzi, M., Caracciolo, V., Pentimalli, F., Puca, A., Pucci, B., La Montagna, R., Bologna, M., Botta, M., & Giordano, A. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. PubMed Central.
- Schenone, S., Radi, M., Musumeci, F., Brullo, C., Botta, M., & Tintori, C. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI.
- Rossi, A., Schenone, S., Angelucci, A., Cozzi, M., Caracciolo, V., Pentimalli, F., Puca, A., Pucci, B., La Montagna, R., Bologna, M., Botta, M., & Giordano, A. (2010). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. FASEB journal : official publication of the Federation of American Societies for Experimental Biology, 24(8), 2881–2892.
- Ghorab, M. M., Alsaid, M. S., Soliman, A. M., & Elaasser, M. M. (2016). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI.
- (n.d.). This compound. BIOGEN Científica.
- El-Damasy, A. K., Lee, J.-A., Lee, S.-Y., Seo, S. H., & Keum, Y.-S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Center for Biotechnology Information.
- Elmaaty, A. A., El-Far, A. H., & Mousa, M. R. (2018). Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance. Bioorganic & medicinal chemistry, 26(3), 640–653.
- Indovina, P., Giorgi, F., Rizzo, V., Khadang, B., Schenone, S., Di Marzo, D., Forte, I. M., Tomei, V., Mattioli, E., D'Urso, V., Grilli, B., Botta, M., Giordano, A., & Pentimalli, F. (2012). New pyrazolo[3,4-d]pyrimidine SRC inhibitors induce apoptosis in mesothelioma cell lines through p27 nuclear stabilization. Oncogene, 31(7), 929–938.
- El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2020). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central.
- (2017). Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1: 4-acylamino derivatives. PubMed Central.
- Sanna, V., Ghelardini, C., Di Cesare Mannelli, L., & Pintus, G. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. National Center for Biotechnology Information.
- (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Taylor & Francis Online.
- Liu, Z., Wang, S., Dong, S., Yao, Y., & Zhang, W. (2015). Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation. National Center for Biotechnology Information.
- (n.d.). This compound. Santa Cruz Biotechnology.
- Zhang, Y., Li, S., Wang, Y., Zhang, Y., Wang, Y., & Zhang, Y. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105953.
Sources
- 1. A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Experiments with n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Welcome to the technical support center for n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals encountering variability in their experiments with this compound. As a substituted pyrazolopyrimidine, this molecule belongs to a class of compounds known for their potential as kinase inhibitors, but they can also present unique experimental challenges.[1][2][3][4][5] This resource provides in-depth troubleshooting advice and FAQs to help you achieve consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent IC50 Values and Poor Reproducibility in Cell-Based Assays
Question: My IC50 values for this compound fluctuate significantly between experiments, and I'm struggling with reproducibility in my cell-based assays. What are the likely causes and how can I resolve this?
Answer: Inconsistent results in cell-based assays are a frequent challenge when working with pyrazolo[3,4-d]pyrimidine derivatives.[1][2] The primary culprit is often poor aqueous solubility, which can lead to compound precipitation in your cell culture media.[1][2][3] This precipitation results in an unknown and variable effective concentration of the compound, directly impacting the accuracy and reproducibility of your IC50 measurements.
To systematically address this, a multi-step approach is recommended. This workflow will help you assess solubility, optimize your stock solutions, and ensure a consistent effective concentration in your assays.
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
1. Solubility Assessment:
-
Visual Check: Prepare your highest concentration of this compound in cell culture media from your DMSO stock. Let it sit at 37°C for the duration of your assay. Visually inspect for any precipitate or cloudiness.
-
Microscopic Examination: For a more sensitive assessment, examine a sample of the media under a microscope to detect microprecipitates.
2. Optimization Strategies:
-
Lower DMSO Stock Concentration: High concentrations of DMSO can cause the compound to "crash out" when diluted into aqueous media. Try lowering your stock concentration and adjusting the volume added to your media accordingly.
-
Employ Co-solvents: The use of excipients can significantly improve solubility. Consider adding a small percentage of a biocompatible co-solvent.
| Co-solvent | Recommended Starting Concentration | Notes |
| Pluronic F-68 | 0.01 - 0.1% (w/v) | A non-ionic surfactant that can aid in solubilization. |
| Solutol HS 15 | 0.1 - 1% (v/v) | A non-ionic solubilizer and emulsifying agent. |
| PEG 400 | 1 - 5% (v/v) | A common solvent for poorly water-soluble compounds. |
-
Sonication: After diluting your compound into the final assay media, briefly sonicate the solution to aid in dissolution and break up any small aggregates.
3. Validation:
-
Once you have an optimized protocol that shows no precipitation, repeat your IC50 experiments. You should observe a significant improvement in consistency.
Issue 2: Variable Results in In Vitro Kinase Assays
Question: I am observing high variability in my in vitro kinase assays with this compound. What are the common pitfalls and how can I improve the reliability of my data?
Answer: In vitro kinase assays are susceptible to a variety of experimental artifacts that can lead to inconsistent data.[6][7][8] For pyrazolopyrimidine-based inhibitors, it is crucial to control several variables in your assay setup.
-
ATP Concentration: The inhibitory potency of ATP-competitive inhibitors like this compound is highly dependent on the ATP concentration in the assay.[6] It is recommended to perform kinase assays at an ATP concentration equal to the Km(ATP) of the kinase.[6] This allows for a more standardized comparison of inhibitor potencies.
-
Enzyme Concentration and Purity: The concentration and purity of your kinase can significantly impact the results.[6] High enzyme concentrations can lead to an overestimation of substrate phosphorylation.[6] It is advisable to use low enzyme concentrations and ensure the purity of your kinase preparation.
-
Assay Readout Method: Different assay technologies have their own advantages and disadvantages.[7] For instance, luciferase-based assays that measure ATP consumption do not differentiate between substrate phosphorylation and autophosphorylation.[6] Radiometric assays using [γ-³²P]-ATP are highly sensitive and can distinguish between these two events, but they involve handling radioactive materials.[6][7]
Caption: Decision tree for troubleshooting in vitro kinase assays.
Issue 3: Compound Instability or Degradation
Question: I suspect my this compound may be unstable under my experimental conditions. How can I assess its stability?
Answer: Compound stability is a critical factor that can lead to inconsistent results. Pyrazolopyrimidine derivatives can be susceptible to degradation under certain conditions.
-
Prepare a stock solution of this compound in DMSO.
-
Incubate the compound under various conditions that mimic your experimental setup:
-
In your cell culture media at 37°C for the duration of your longest assay.
-
In your kinase assay buffer at the reaction temperature.
-
Exposed to light if your experiments are not performed in the dark.
-
-
Analyze the samples at different time points (e.g., 0, 2, 4, 8, 24 hours) using High-Performance Liquid Chromatography (HPLC).
-
Compare the chromatograms to a freshly prepared standard. A decrease in the peak area of the parent compound or the appearance of new peaks indicates degradation.
| Condition | Potential Issue | Mitigation Strategy |
| Aqueous Media | Hydrolysis | Prepare fresh solutions for each experiment. |
| Light Exposure | Photodegradation | Protect solutions from light by using amber vials and covering plates with foil. |
| Freeze-Thaw Cycles | Degradation | Aliquot stock solutions to minimize freeze-thaw cycles. |
General Best Practices for Working with this compound
-
Purity Verification: Always ensure the purity of your compound using analytical techniques such as NMR and LC-MS. Impurities can lead to off-target effects and inconsistent results.
-
Proper Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture.
-
Consistent Technique: Use calibrated pipettes and follow a standardized protocol for all experiments to minimize user-introduced variability.
By systematically addressing these common issues, you can enhance the reliability and reproducibility of your experiments with this compound.
References
- BenchChem. Technical Support Center: Overcoming Poor Bioavailability of Pyrazolo[3,4-d]pyrimidine Inhibitors.
-
Roth A, Gihring A, Göser F, Peifer C, Knippschild U, Bischof J. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. 2021;26(16):4898. Available from: [Link]
-
Radi M, et al. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. J Med Chem. 2011;54(8):2610-21. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ. Available from: [Link]
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El-Damasy AK, et al. Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules. 2022;27(23):8283. Available from: [Link]
-
Fallacara AL, et al. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Pharmaceuticals (Basel). 2023;16(7):976. Available from: [Link]
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Abdel-Maksoud MS, et al. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. J Enzyme Inhib Med Chem. 2022;37(1):2283-2303. Available from: [Link]
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Abdel-Maksoud MS, et al. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. J Enzyme Inhib Med Chem. 2022;37(1):2283-2303. Available from: [Link]
- Method for the preparation of 1H-pirazolo[3,4-d]pyrimidine derivatives. Google Patents.
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Kalin JH, et al. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. J Med Chem. 2024;67(21):17865-17883. Available from: [Link]
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Zhang JH, Chung TDY, Oldenburg KR. The challenge of selecting protein kinase assays for lead discovery optimization. Drug Discov Today. 2008;13(1-2):61-7. Available from: [Link]
-
Rianna C, et al. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Comb Sci. 2017;19(1):26-34. Available from: [Link]
-
Díaz JL, et al. Pyrazolo[3,4-d]pyrimidines as sigma-1 receptor ligands for the treatment of pain. Part 1. Bioorg Med Chem Lett. 2012;22(1):535-9. Available from: [Link]
-
Takara Bio. Tips and troubleshooting. Available from: [Link]
-
Roth A, et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules. 2021;26(16):4898. Available from: [Link]
-
Castagnola P, et al. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Sci Rep. 2016;6:21981. Available from: [Link]
-
El-Gamal MI, et al. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis. J Enzyme Inhib Med Chem. 2018;33(1):1331-1343. Available from: [Link]
-
El-Damasy AK, et al. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFR. CORE. Available from: [Link]
-
Clamamol Reagent. This compound. Available from: [Link]
-
Wang Y, et al. Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. 2024;17(7):105934. Available from: [Link]
-
Radi M, et al. Prodrugs of pyrazolo[3,4-d]pyrimidines: from library synthesis to evaluation as potential anticancer agents in an orthotopic gli. Usiena air. Available from: [Link]
-
Al-Warhi T, et al. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. 2024;29(21):4959. Available from: [Link]
-
Abdellatif KRA, et al. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Adv. 2024;14(4):2409-2426. Available from: [Link]
-
National Center for Biotechnology Information. N-benzyl-1H-pyrazolo[4,3-d]pyrimidin-3-amine. PubChem Compound Database. Available from: [Link]
-
Lamey F, et al. New pyrazolopyrimidine derivatives with anticancer activity: Design, synthesis, PIM-1 inhibition, molecular docking study and molecular dynamics. Bioorg Chem. 2020;100:103944. Available from: [Link]
-
Rojas R, et al. Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules. 2023;28(14):5419. Available from: [Link]
-
Kumar V, et al. Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. Eur J Med Chem. 2021;225:113781. Available from: [Link]
-
ChemSynthesis. 3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine. Available from: [Link]
-
National Institute of Standards and Technology. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. NIST Chemistry WebBook. Available from: [Link]
Sources
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Technical Support Center: Enhancing the Bioavailability of n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
Welcome to the technical support guide for researchers working with n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine and its analogues. This scaffold is a privileged structure in modern medicinal chemistry, frequently appearing as a core component of kinase inhibitors.[1] However, like many heterocyclic compounds, derivatives of this scaffold often suffer from poor aqueous solubility and suboptimal pharmacokinetic profiles, which can hinder their clinical translation.[2][3]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to help you diagnose and overcome common bioavailability challenges. We will explore both chemical modification and formulation strategies, providing the rationale behind each approach and detailed experimental workflows.
Section 1: Foundational Concepts & Initial Assessment
This section addresses the preliminary steps in identifying and characterizing the root cause of poor bioavailability for your compound.
Question 1: My this compound analogue shows high in vitro potency but performs poorly in animal models. What are the likely reasons for this discrepancy?
Answer: This is a classic and common challenge in drug discovery. The disconnect between in vitro potency and in vivo efficacy is almost always attributable to poor pharmacokinetics (PK), collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For a pyrazolo[3,4-d]pyrimidine core, the primary culprits are typically:
-
Poor Aqueous Solubility: This is the most common issue for planar, aromatic heterocyclic systems.[4] For a drug to be absorbed after oral administration, it must first dissolve in the gastrointestinal fluids.[5][6] If the compound has low solubility, it cannot achieve a sufficient concentration at the site of absorption to be effective.
-
Low Intestinal Permeability: The drug must be able to pass through the intestinal wall to enter the bloodstream. While many lipophilic compounds have good passive permeability, they can also be substrates for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug back into the GI tract, limiting absorption.[7]
-
High First-Pass Metabolism: After absorption, the drug travels via the portal vein to the liver before reaching systemic circulation. The liver is the primary site of drug metabolism. If the compound is rapidly metabolized by liver enzymes (e.g., Cytochrome P450s), its concentration in the bloodstream will be significantly reduced.[8][9]
A logical first step is to categorize your compound using the Biopharmaceutical Classification System (BCS), which uses solubility and permeability to predict oral absorption.
Table 1: Biopharmaceutical Classification System (BCS) [10]
| Class | Solubility | Permeability | Absorption Characteristics |
|---|---|---|---|
| I | High | High | Well-absorbed. Absorption rate is usually higher than excretion. |
| II | Low | High | Absorption is limited by the dissolution rate. |
| III | High | Low | Absorption is limited by the permeation rate. |
| IV | Low | Low | Poor and variable oral bioavailability is expected. |
Your compound is most likely a BCS Class II or IV agent. The following workflow outlines the process of diagnosing and addressing these issues.
Caption: Workflow for diagnosing and improving bioavailability.
Question 2: How do I perform a basic aqueous solubility assessment for my compound?
Answer: A straightforward and resource-efficient method for an initial assessment is the kinetic solubility assay using nephelometry or turbidimetry. This assay measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.
Protocol 1: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a test compound in a phosphate-buffered saline (PBS) solution.
Materials:
-
Test compound dissolved in 100% DMSO (e.g., 10 mM stock).
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
96-well clear-bottom microplate.
-
Plate reader capable of measuring turbidity (absorbance at ~620 nm) or nephelometry.
Procedure:
-
Plate Preparation: Add 198 µL of PBS pH 7.4 to each well of the microplate.
-
Compound Addition: Add 2 µL of the 10 mM compound stock solution in DMSO to the first well. This creates a 100 µM solution with 1% DMSO.
-
Serial Dilution: Perform a serial 2-fold dilution across the plate by transferring 100 µL from the first well to the next (containing 100 µL of 1% DMSO in PBS to maintain a constant DMSO concentration), and so on.
-
Incubation: Seal the plate and shake for 1-2 hours at room temperature to allow for precipitation to equilibrate.
-
Measurement: Measure the absorbance (turbidity) of each well at a wavelength between 600-650 nm.
-
Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which the turbidity signal begins to rise sharply above the baseline is the kinetic solubility limit.
Interpretation:
-
< 1 µM: Very poorly soluble. Bioavailability will be a major challenge.
-
1-10 µM: Poorly soluble. Likely to be dissolution-rate limited (BCS Class II/IV).
-
10-50 µM: Moderately soluble. May still benefit from enhancement.
-
> 50 µM: Soluble. If bioavailability is still an issue, the problem is likely permeability or metabolism.
Section 2: Troubleshooting Chemical Modification Strategies
Chemical modification is a powerful tool to permanently improve the intrinsic properties of a molecule.
Question 3: I want to improve solubility by adding polar groups to my pyrazolopyrimidine scaffold. Where should I make modifications, and what are the risks?
Answer: This is a classic medicinal chemistry strategy. The goal is to introduce hydrogen bond donors and acceptors to improve interaction with water, thereby increasing solubility.
Strategic Placement of Polar Groups: Based on known structure-activity relationships (SAR) for pyrazolopyrimidine kinase inhibitors, certain positions are more amenable to modification without destroying the compound's primary biological activity.[2][11]
-
N1-Position of the Pyrazole Ring: This position is often solvent-exposed and is a common site for introducing solubilizing groups. Alkylation or acylation at this position can be used to append groups like morpholines, piperazines, or short polyethylene glycol (PEG) chains.
-
The Benzyl Group: The phenyl ring of the N-benzyl substituent can be modified. Adding a hydroxyl (-OH), methoxy (-OCH3), or a small amine group at the para or meta position can significantly improve solubility.
-
Less Favorable Positions: The core pyrimidine ring and the C3/C4 positions are often critical for binding to the target kinase (the "hinge-binding" region) and should be modified with extreme caution.[11]
Risks and Troubleshooting:
-
Loss of Potency: The primary risk is disrupting a key interaction with the biological target. Always test your new analogue in your primary in vitro potency assay. If potency drops significantly, the modification site is likely interacting with the target.
-
Increased Metabolic Liability: Adding groups like phenols or secondary amines can create new "soft spots" for metabolic enzymes, potentially increasing clearance. It is crucial to assess the metabolic stability of new analogues (see Section 4).
-
Synthetic Challenges: The synthesis of these new analogues can be complex. For example, functionalizing the N1 position often requires protection/deprotection steps.[2]
Question 4: My compound has good solubility but still seems to have poor absorption. Should I consider a prodrug strategy?
Answer: Yes, this is an excellent scenario for a prodrug approach.[12] If solubility is adequate but absorption is poor, the issue is likely low membrane permeability, possibly due to the compound's polarity or it being a substrate for efflux pumps.[7]
A prodrug is a biologically inactive derivative of a drug that undergoes enzymatic or chemical conversion in the body to release the active parent drug.[13][14] For improving permeability, a common strategy is to mask polar functional groups with lipophilic moieties, which are later cleaved.
Prodrug Strategy: Acyloxymethyl Ethers
For the amine at the C4 position of the pyrazolopyrimidine core, an (acyloxy)alkyl carbamate can be a viable prodrug. This masks the polar N-H group, increasing lipophilicity and passive diffusion.[15]
Caption: Prodrug concept for improving permeability.
Troubleshooting a Prodrug Approach:
-
Issue: The prodrug is not cleaved in vivo.
-
Cause: The chosen linker may not be a substrate for the relevant enzymes (e.g., esterases).
-
Solution: Screen the prodrug for stability in plasma from different species (mouse, rat, human). If it's too stable, redesign the linker to be more sterically accessible or electronically favorable for hydrolysis.[15]
-
-
Issue: The prodrug is cleaved too quickly in the GI tract before absorption.
-
Cause: Gut esterases are cleaving the prodrug prematurely.
-
Solution: Design a more sterically hindered linker to slow the rate of hydrolysis, allowing more time for the intact prodrug to be absorbed.
-
Section 3: Troubleshooting Formulation & Delivery Strategies
When intrinsic properties cannot be sufficiently modified, formulation provides a powerful alternative to enhance bioavailability.[16]
Question 5: My lead compound is a BCS Class II (low solubility, high permeability). What is the best formulation strategy to improve its oral absorption?
Answer: For BCS Class II compounds, the rate-limiting step to absorption is dissolution.[10] Therefore, the goal of the formulation is to increase the dissolution rate and/or the apparent solubility of the compound in the GI tract. Several excellent strategies exist.[17][18]
Table 2: Comparison of Formulation Strategies for BCS Class II Compounds
| Strategy | Mechanism of Action | Advantages | Disadvantages & Troubleshooting |
|---|---|---|---|
| Particle Size Reduction (Micronization/Nanosuspension) | Increases surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation.[5] | Well-established technology; can be applied to many compounds.[19] | May not be sufficient for extremely insoluble compounds. Troubleshooting: If dissolution is still slow, nanosizing may be required over micronization. Ensure particles don't aggregate by using stabilizers.[5] |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a high-energy, amorphous state within a polymer matrix. This avoids the crystal lattice energy barrier to dissolution, leading to higher apparent solubility.[18] | Can achieve significant increases in solubility and bioavailability. | The amorphous form can be physically unstable and may recrystallize over time. Troubleshooting: Proper polymer selection is critical for stability. Screen various polymers (e.g., PVP, HPMC-AS) to find one that stabilizes your compound. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents. This pre-dissolved form creates a fine emulsion in the GI tract, bypassing the dissolution step. | Excellent for highly lipophilic drugs; can also enhance absorption via the lymphatic pathway.[18] | Can be complex to formulate and may have drug loading limitations. Troubleshooting: Excipient compatibility is key. Screen different lipids and surfactants to find a combination that provides a stable and effective formulation. |
Section 4: Interpreting Bioassay Results & Advanced Troubleshooting
After implementing a strategy, you must rigorously test the new compound or formulation.
Question 6: I've developed a new analogue and need to assess its intestinal permeability and potential for active efflux. How do I do this?
Answer: The gold-standard in vitro model for this is the Caco-2 permeability assay.[20][21] Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate to form a polarized monolayer that mimics the intestinal epithelium, expressing key transporters like P-gp.[22][23]
Protocol 2: Bi-directional Caco-2 Permeability Assay
Objective: To determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions and to calculate the efflux ratio (ER).
Materials:
-
21-day differentiated Caco-2 cell monolayers on Transwell® inserts.
-
Transport buffer (e.g., Hank's Balanced Salt Solution, HBSS) at pH 7.4.
-
Test compound dosing solution (e.g., 10 µM in transport buffer).
-
Control compounds: Atenolol (low permeability), Propranolol (high permeability), and Talinolol (P-gp substrate).[23]
-
LC-MS/MS for compound quantification.
Procedure (Abbreviated):
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use inserts with high TEER values, indicating tight junction integrity.[22]
-
A-B Permeability:
-
Add the test compound dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh buffer.
-
-
B-A Permeability:
-
Perform the same experiment but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Quantification: Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.
Calculations: The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber (e.g., pmol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration in the donor chamber (e.g., pmol/mL).
The Efflux Ratio (ER) is then calculated as:
ER = Papp (B-A) / Papp (A-B)
Table 3: Interpretation of Caco-2 Permeability Data | Papp (A-B) (x 10⁻⁶ cm/s) | Predicted Absorption | Efflux Ratio (ER) | Interpretation | | :--- | :--- | :--- | :--- | | < 1 | Low | > 2 | Low permeability, likely due to active efflux.[23] | | < 1 | < 2 | Low permeability, likely due to poor passive diffusion. | | 1 - 10 | Moderate | - | Permeability is moderate. | | > 10 | High | < 2 | High permeability, absorption is not limited by permeation. | | > 10 | > 2 | High permeability, but subject to active efflux which may limit net absorption. |
Question 7: I've improved solubility and my Caco-2 data looks good (high Papp, ER < 2), but my oral bioavailability in rats is still below 10%. What should I investigate next?
Answer: This scenario strongly points towards high first-pass hepatic metabolism. The compound is dissolving and being absorbed from the gut, but it is being cleared by the liver before it can reach systemic circulation.
Troubleshooting High First-Pass Metabolism:
-
Conduct an In Vitro Metabolic Stability Assay: Incubate your compound with liver microsomes (which contain CYP enzymes) or hepatocytes from the species used in your PK study (e.g., rat).[9] Measure the rate of disappearance of the parent compound over time. A short half-life (< 30 min) indicates high metabolic clearance.
-
Metabolite Identification: Use high-resolution mass spectrometry to identify the metabolites formed in the metabolic stability assay. This will reveal the "soft spots" on your molecule that are being targeted by metabolic enzymes. Common metabolic pathways for pyrazolopyrimidines include N-dealkylation and oxidation.[8][9]
-
Metabolic Blocking: Once you identify a metabolic soft spot, you can attempt to block it through chemical modification. For example, if an N-benzyl group is being dealkylated, you could replace it with a more robust group. If a phenyl ring is being hydroxylated, you can block the position with a metabolically stable group like fluorine. This is a key strategy in medicinal chemistry to improve drug exposure.[24]
Protocol 3: In Vivo Pharmacokinetic Study Design
Objective: To determine key PK parameters, including absolute oral bioavailability (F%).
Animal Model: Sprague-Dawley rats (n=3-6 per group) are a standard model.[25]
Study Groups:
-
Group 1: Intravenous (IV) Administration:
-
Dose: e.g., 1-2 mg/kg via tail vein injection.
-
Vehicle: A solubilizing vehicle (e.g., saline with 5% DMSO and 10% Solutol®).
-
Purpose: This group defines the drug's clearance and volume of distribution. The Area Under the Curve (AUC) from this group (AUC_IV) is the reference for 100% bioavailability.[26]
-
-
Group 2: Oral (PO) Administration:
-
Dose: e.g., 5-10 mg/kg via oral gavage.
-
Vehicle: The formulation you are testing (e.g., aqueous suspension, ASD, or SEDDS).
-
Purpose: This group assesses oral absorption. The AUC from this group is AUC_PO.
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
Process blood to plasma and store at -80°C until analysis.
Bioanalysis & Calculation:
-
Quantify drug concentration in plasma using LC-MS/MS.
-
Calculate the Area Under the Curve (AUC) for both IV and PO groups.
-
Calculate Absolute Bioavailability (F%):
F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
If F% is low despite your modifications, the cycle of design, synthesis, and testing must be repeated, using the data from your metabolic and PK studies to guide the next round of rational design.
References
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- A Review on Solubility Enhancement Methods for Poorly W
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- FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities. Drug Development & Delivery.
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- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. (2018). Molecular Pharmaceutics.
- Prodrugs for amines. (2008). Molecules.
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- Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. (2014). Journal of Medicinal Chemistry.
- Development of Pyrazolopyrimidine Anti-Wolbachia Agents for the Treatment of Filariasis. (2021). ACS Infectious Diseases.
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Advances.
- Medicinal Chemistry of Pyrazolopyrimidine Scaffolds Substituted with Different Heterocyclic Nuclei. (2022). Current Medicinal Chemistry.
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Validation & Comparative
A Comprehensive Guide: N-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and the Landscape of Pyrazolopyrimidine Kinase Inhibitors
Executive Summary
The pyrazolo[3,4-d]pyrimidine nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable success in the development of potent kinase inhibitors.[1][2] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the enzyme's active site, making it a versatile starting point for targeting a wide array of protein kinases implicated in diseases like cancer.[3][4] This guide provides an in-depth comparison of the foundational N-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine with other, more complex pyrazolopyrimidine derivatives. We will dissect the structure-activity relationships (SAR) that govern target selectivity, compare quantitative performance data from key studies, and provide detailed protocols for the experimental validation of these potent molecules.
The Pyrazolo[3,4-d]pyrimidine Scaffold: An Adenine Isostere
The efficacy of the pyrazolo[3,4-d]pyrimidine scaffold stems from its bioisosteric relationship with adenine.[5] This means it has a similar size, shape, and electronic distribution, allowing it to form key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket—a critical interaction for anchoring inhibitors.[1][4] This fundamental binding mode is conserved across a vast family of inhibitors, with chemical modifications at various positions on the rings dictating potency and, crucially, selectivity for specific kinase targets.[1][5]
Caption: Isosteric relationship between Adenine and the Pyrazolo[3,4-d]pyrimidine scaffold.
Foundational Compound Analysis: this compound
This compound represents a simple yet informative iteration of the scaffold. Its structure can be deconstructed to understand the contribution of each moiety:
-
Pyrazolo[3,4-d]pyrimidin-4-amine Core: The 4-amino group is critical, acting as a hydrogen bond donor and acceptor to interact with the kinase hinge region.[6][7] This interaction is the primary anchor for this class of inhibitors.
-
N1-Position Benzyl Group: The substituent at the N1 position extends into a solvent-exposed region or a hydrophobic pocket adjacent to the hinge. The choice of a benzyl group here provides a degree of lipophilicity and can influence the inhibitor's orientation in the active site. While not highly complex, this group is a key "handle" for modification to achieve greater potency and selectivity.
This basic structure is reminiscent of early, promiscuous Src family kinase (SFK) inhibitors like PP1 and PP2, which established the potential of this scaffold but lacked the selectivity required for clinical development.[6][8]
Comparative Analysis of Advanced Pyrazolopyrimidine Inhibitors
The true power of the pyrazolo[3,4-d]pyrimidine scaffold is realized through targeted chemical modifications that exploit subtle differences in the ATP-binding sites of various kinases.
Src Family Kinase (SFK) Inhibitors
Deregulated Src activity is a hallmark of many cancers, promoting proliferation, invasion, and survival.[9][10] The pyrazolopyrimidine scaffold has been extensively optimized to target this non-receptor tyrosine kinase.
-
Early Examples (PP1, PP2): These compounds demonstrated potent inhibition of SFKs like LCK and Fyn but also inhibited other kinases, such as Abl, limiting their therapeutic window.[6]
-
Targeted Derivatives (SI306, eCF506): Later-generation inhibitors achieve superior performance through refined SAR. For instance, SI306 was identified as a promising lead compound for treating Glioblastoma Multiforme (GBM) by eradicating invasive GBM cells.[11] The pinnacle of this optimization is exemplified by eCF506 , which exhibits a subnanomolar IC₅₀ for Src and an astounding 1000-fold selectivity over the closely related Abl kinase—a critical feature for avoiding off-target toxicities.[12][13] This high selectivity was achieved through modifications that better exploit the specific topology of the Src active site compared to Abl's.
Caption: Simplified Src signaling pathway and the point of intervention for SFK inhibitors.
Bruton's Tyrosine Kinase (BTK) Inhibitors
BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, making it a prime target for B-cell malignancies.[14]
-
Ibrutinib (Imbruvica®): A landmark drug, Ibrutinib is a pyrazolo[3,4-d]pyrimidine-based irreversible inhibitor.[2] Its innovation lies in the acrylamide "warhead," which forms a covalent bond with a specific cysteine residue (Cys481) in the BTK active site, leading to permanent inactivation.[4][6] This covalent mechanism provides high potency and prolonged duration of action. However, Ibrutinib has off-target effects due to the same cysteine residue being present in other kinases like EGFR.[4]
-
Second-Generation Inhibitors (Acalabrutinib): To improve upon Ibrutinib, second-generation inhibitors were developed. While some, like Acalabrutinib, moved away from the pyrazolopyrimidine core, the principles learned from Ibrutinib guided their design toward greater BTK selectivity and a better safety profile.[4]
Multi-Kinase and Receptor Tyrosine Kinase (RTK) Inhibitors
The scaffold's versatility allows for the rational design of inhibitors that target multiple kinases simultaneously or focus on specific RTKs like EGFR and VEGFR.
-
FLT3/VEGFR2 Inhibition: Compound 33 , a 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)urea derivative, was developed as a potent dual inhibitor of FLT3 and VEGFR2, key drivers of acute myeloid leukemia (AML) and angiogenesis, respectively.[15][16] In an AML xenograft model, it led to complete tumor regression, demonstrating the power of this multi-targeted approach.[15]
-
EGFR Inhibition: Various derivatives have been designed to target the Epidermal Growth Factor Receptor (EGFR), a key oncogene in lung and other cancers.[3][17] Importantly, medicinal chemists have successfully designed pyrazolopyrimidine-based compounds that inhibit not only the wild-type EGFR but also clinically relevant mutant forms like T790M, which confers resistance to first-generation inhibitors.[18]
Quantitative Performance Data: A Comparative Overview
The following table summarizes the inhibitory potency (IC₅₀/Kᵢ) of selected pyrazolopyrimidine inhibitors against their primary kinase targets and key off-targets. This data highlights the progression from less selective early compounds to highly potent and specific modern inhibitors.
| Inhibitor | Primary Target(s) | Potency (IC₅₀/Kᵢ) | Key Off-Target(s) | Off-Target Potency | Cell Line Activity (IC₅₀) | Reference(s) |
| PP2 | LCK, Fyn (SFKs) | 5 nM, 4 nM | - | - | - | [6] |
| SI306 | Src | - | - | - | 7.2 - 11.2 µM (GBM cells) | [11] |
| S29 | Src | - | - | - | 1.72 µM (Daoy Medulloblastoma) | [9] |
| eCF506 | Src | < 0.5 nM | Abl | > 500 nM (>1000-fold selective) | Low nM (Breast Cancer Cells) | [12][13] |
| Ibrutinib | BTK | 0.5 nM (IC₅₀) | EGFR, ITK | Moderate Inhibition | 16 nM (TMD8 cells) | [4][6] |
| Compound 33 | FLT3, VEGFR2 | 1.278 µM, 0.305 µM (Initial Hit) | - | - | High potency in MV4-11 (AML) | [15][16] |
| Compound 12b | EGFRWT, EGFRT790M | 0.016 µM, 0.236 µM | - | - | 8.21 µM (A549 Lung Cancer) | [18] |
Note: Potency values are highly dependent on assay conditions and should be compared with this in mind. Data is aggregated from multiple sources for comparison.
Key Experimental Methodologies
The validation of kinase inhibitors requires a multi-tiered experimental approach, moving from biochemical assays to cellular models.
In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This is the foundational experiment to determine a compound's direct inhibitory effect on a purified kinase.
Causality: The goal is to measure the concentration of inhibitor required to reduce the kinase's enzymatic activity by 50%. Using ATP at its Michaelis-Menten constant (Kₘ) concentration ensures a standardized and sensitive condition for comparing competitive inhibitors.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, DTT). Dilute the purified kinase enzyme and a specific peptide substrate to their working concentrations. Prepare a serial dilution of the inhibitor (e.g., from 100 µM to 1 nM in DMSO).
-
Kinase Reaction: In a 96-well plate, add the kinase, the inhibitor at various concentrations, and the peptide substrate.
-
Initiation: Start the phosphorylation reaction by adding a solution containing ATP. The ATP concentration is typically set at the Kₘ for the specific kinase.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination & Detection: Stop the reaction using a stop solution (e.g., EDTA). Quantify the amount of phosphorylated substrate. Common methods include radiometric assays (³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining (e.g., Kinase-Glo®).
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTS/MTT)
This assay measures the metabolic activity of a cell population to determine the inhibitor's effect on cell growth and viability.
Causality: Viable, proliferating cells reduce a tetrazolium salt (like MTS) into a colored formazan product. A decrease in color formation indicates either cell death (cytotoxicity) or inhibition of proliferation (cytostatic effect).
Protocol:
-
Cell Plating: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazolopyrimidine inhibitor for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add the MTS reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance of the formazan product at 490 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Western Blot for Target Phosphorylation
This technique provides direct evidence of target engagement within the cell by measuring the phosphorylation status of the target kinase or its downstream substrates.
Causality: An effective kinase inhibitor will reduce the level of phosphorylation on its target and subsequent proteins in the signaling pathway. This experiment validates that the observed cellular effects are due to the intended mechanism of action.
Protocol:
-
Cell Treatment & Lysis: Treat cells with the inhibitor at various concentrations for a short period (e.g., 1-4 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Probe the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-Src Tyr416).
-
Detection: Wash the membrane and add a secondary antibody conjugated to an enzyme (e.g., HRP). Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping & Reprobing: Strip the membrane and reprobe with an antibody for the total amount of the target protein to ensure equal loading.
Conclusion and Future Directions
The journey from simple scaffolds like this compound to highly optimized, clinically successful drugs like Ibrutinib illustrates a masterclass in medicinal chemistry. The pyrazolo[3,4-d]pyrimidine core is a testament to the power of scaffold-based drug design. By understanding the nuanced interactions within the kinase ATP pocket, researchers can rationally modify this core to achieve remarkable gains in potency and selectivity.
Future efforts will likely focus on:
-
Overcoming Resistance: Designing new derivatives that inhibit kinase mutants that arise during therapy.
-
Enhancing Selectivity: Further refining structures to minimize off-target effects and improve safety profiles, moving beyond kinase-family selectivity to isoform-specific inhibition.
-
Targeting New Kinases: Applying the vast SAR knowledge of this scaffold to inhibit novel and challenging kinase targets implicated in a wider range of diseases.
This guide demonstrates that while foundational structures provide the chemical starting point, it is the meticulous, data-driven optimization of these scaffolds that ultimately yields transformative medicines.
References
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Falchi, M., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link]
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Sheehan, M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
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Schenone, S., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. Available at: [Link]
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Ismail, N. S. M., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link]
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Vankayalapati, H., et al. (2006). Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues. PubMed. Available at: [Link]
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Rossi, A., et al. (2009). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells. The FASEB Journal. Available at: [Link]
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Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry. Available at: [Link]
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Musa, A., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. MDPI. Available at: [Link]
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Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie. Available at: [Link]
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Unciti-Broceta, A., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed. Available at: [Link]
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Wang, Y., et al. (2013). Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. PubMed. Available at: [Link]
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Xu, Y., et al. (2017). Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. PubMed. Available at: [Link]
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Wang, Y., et al. (2013). Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo. Journal of Medicinal Chemistry. Available at: [Link]
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Sheehan, M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PubMed Central. Available at: [Link]
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Liu, D., et al. (2021). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. Available at: [Link]
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Sheehan, M., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3, 4- d ]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
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Wang, C., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Available at: [Link]
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Ostacolo, C., et al. (2023). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. MDPI. Available at: [Link]
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Ghorab, M. M., et al. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Di Martino, S., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Scientific Reports. Available at: [Link]
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A Comparative Efficacy Analysis of Pyrazolo[3,4-d]pyrimidine Derivatives and Established Kinase Inhibitors
An In-Depth Guide for Drug Development Professionals
This guide provides a comparative analysis of the efficacy of a representative n-substituted pyrazolo[3,4-d]pyrimidin-4-amine derivative against established kinase inhibitors. While the specific compound n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is not extensively documented in publicly available literature, the pyrazolo[3,4-d]pyrimidine scaffold is a well-established and potent pharmacophore in kinase inhibitor drug discovery. This guide will, therefore, focus on a well-characterized derivative from this class, PP1, and compare its efficacy to known drugs targeting the same kinase family.
The pyrazolo[3,4-d]pyrimidine core is a bioisostere of adenine, the ATP-binding motif in many kinases. This structural mimicry allows for the design of potent and selective kinase inhibitors. These compounds have shown promise in targeting a range of kinases, including cyclin-dependent kinases (CDKs) and Src-family kinases, which are pivotal in cell cycle regulation and signal transduction.
Mechanism of Action: Targeting the Kinase ATP-Binding Pocket
Pyrazolo[3,4-d]pyrimidine derivatives, such as the well-studied compound PP1, function as ATP-competitive inhibitors of protein kinases. Specifically, PP1 is a potent inhibitor of the Src family of tyrosine kinases, which are key regulators of cell growth, differentiation, and survival. By occupying the ATP-binding pocket of the kinase, these inhibitors prevent the transfer of a phosphate group from ATP to the protein substrate, thereby blocking the downstream signaling cascade.
Caption: ATP-competitive inhibition of Src kinase by a pyrazolo[3,4-d]pyrimidine derivative (PP1).
Comparative Efficacy Analysis: In Vitro Kinase Inhibition
The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates a more potent inhibitor.
The following table compares the in vitro efficacy of the pyrazolo[3,4-d]pyrimidine derivative PP1 with two FDA-approved Src family kinase inhibitors, Dasatinib and Saracatinib.
| Compound | Target Kinase | IC50 (nM) | Reference |
| PP1 | Src | 170 | |
| Lck | 1 | ||
| Fyn | 5 | ||
| Dasatinib | Src | 0.55 | |
| Lck | 1.1 | ||
| Fyn | 0.4 | ||
| Saracatinib | Src | 2.7 |
Key Insights:
-
Potency: Dasatinib exhibits the highest potency against Src, with a sub-nanomolar IC50 value.
-
Selectivity: While PP1 is a potent inhibitor of Lck and Fyn, it is less potent against Src compared to Dasatinib and Saracatinib. This highlights the potential for developing more selective pyrazolo[3,4-d]pyrimidine derivatives.
-
Therapeutic Potential: The potent inhibition of multiple Src family kinases by these compounds underscores their therapeutic potential in cancers where these kinases are overactive.
Experimental Protocol: In Vitro Kinase Assay
The following is a generalized protocol for determining the IC50 of a kinase inhibitor using an in vitro kinase assay.
Materials:
-
Recombinant human kinase (e.g., Src)
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., PP1)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a 96-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the luminescence or absorbance using a microplate reader. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Conclusion and Future Perspectives
The pyrazolo[3,4-d]pyrimidine scaffold represents a versatile and potent platform for the development of kinase inhibitors. While the specific compound this compound requires further investigation, the well-characterized derivative PP1 demonstrates the potential of this chemical class to effectively inhibit Src family kinases.
Comparative analysis with established drugs like Dasatinib and Saracatinib reveals that while achieving similar or even greater potency is possible, the key challenge lies in optimizing selectivity to minimize off-target effects. Future research in this area should focus on structure-activity relationship (SAR) studies to design next-generation pyrazolo[3,4-d]pyrimidine derivatives with improved potency and selectivity profiles for specific kinase targets.
References
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Hanke, J. H., Gardner, J. P., Dow, R. L., Changelian, P. S., Brissette, W. H., Weringer, E. J., Pollok, B. A., & Connelly, P. A. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Study of Lck- and FynT-dependent T cell activation. The Journal of biological chemistry, 271(2), 695–701. [Link]
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Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. The Biochemical journal, 408(3), 297–315. [Link]
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Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., Shen, Z., Cook, L. S., Doweyko, A. M., Pitt, S., Pang, S., Shen, D. R., Fang, Q., de Fex, H. F., McIntyre, K. W., Shuster, D. J., Gillooly, K. M., Behnia, K., Schieven, G. L., Wityak, J., & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship of a series of potent, orally active, and permeable Src family kinase inhibitors. Journal of medicinal chemistry, 49(23), 6819–6832. [Link]
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Green, T. P., Fennell, M., Whittaker, C., Curwen, J., Jacobs, V., Allen, J., Logie, A., Odedra, R., Hendry, J., & Marr, C. L. (2009). Preclinical anticancer activity of the potent, oral Src inhibitor AZD0530. Molecular cancer therapeutics, 8(11), 2913–2922. [Link]
A Researcher's Guide to the Structure-Activity Relationship of N-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Analogs as Kinase Inhibitors
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, particularly in the pursuit of potent and selective kinase inhibitors. Its structural resemblance to adenine allows it to function as an ATP-competitive inhibitor, making it a "privileged scaffold" for targeting the ATP-binding site of a wide array of kinases.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine analogs, offering insights into the rational design of next-generation kinase inhibitors for researchers in drug discovery.
The Pyrazolo[3,4-d]pyrimidine Core: An ATP Mimic
The pyrazolo[3,4-d]pyrimidine core is a bioisostere of the purine ring system found in adenine.[1] This inherent structural mimicry allows it to effectively compete with endogenous ATP for binding within the kinase active site, a critical step in modulating kinase activity. The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Decoding the Structure-Activity Relationship: Key Substitutions
The biological activity of this compound analogs is profoundly influenced by the nature and position of various substituents. Here, we dissect the SAR at key positions, drawing on extensive experimental data.
The C-4 Position: A Critical Determinant of Potency
The substituent at the C-4 position plays a pivotal role in the inhibitory activity of these analogs. Early studies have shown that an amino linkage at this position is crucial for activity. While the core topic of this guide is N-benzyl analogs, it is important to note that in some kinase targets, such as CDK2, 4-anilino compounds have demonstrated superior inhibitory activity compared to their 4-benzyl counterparts.[3]
For instance, in the context of CDK2 inhibition, compounds with a 3-fluoroaniline group at the C-4 position exhibited comparable or even superior activity to known reference compounds like olomoucine and roscovitine.[3] This highlights the importance of the electronic and steric properties of the substituent at this position for optimal interaction with the target kinase.
The N-1 Position: Modulating Selectivity and Potency
The N-1 position of the pyrazole ring offers another avenue for modifying the pharmacological profile of these inhibitors. In general, for CDK2 inhibitory activity, unsubstituted compounds at the N-1 position have shown higher potency than their substituted counterparts.[3] However, for other kinase targets, substitution at this position can be beneficial. For example, in the development of protein kinase D (PKD) inhibitors, structural variations at the N-1 position of 3-IN-PP1 led to the identification of a compound with improved biochemical inhibitory activity.[4]
The Benzyl Moiety: Exploring the Hydrophobic Pocket
The benzyl group at the C-4 amino position extends into a hydrophobic pocket of the kinase active site. Modifications to this benzyl ring can significantly impact binding affinity and selectivity. For instance, in the development of Bruton's tyrosine kinase (BTK) inhibitors based on the 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold, systematic modifications of the fragments in the hydrophobic region, including the introduction of a fluorine atom, greatly improved the inhibitory activity.[5]
Targeting Diverse Kinase Families
The versatility of the this compound scaffold has been exploited to develop inhibitors for a wide range of kinase families implicated in cancer and other diseases.
Src Family Kinases: A Prominent Target
The Src family of non-receptor tyrosine kinases are frequently hyperactivated in various cancers, making them attractive therapeutic targets.[6][7] Numerous studies have focused on developing pyrazolo[3,4-d]pyrimidine-based Src inhibitors. Structure-activity relationship studies have led to the discovery of potent multi-kinase inhibitors that potently inhibit Src.[8] For example, compound 1j from a series of 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives showed an IC50 of 0.0009 μM against Src kinase.[8]
The general SAR for Src inhibitors often involves a substituted phenyl ring at the C-4 amino position that can form key interactions within the active site. The optimization of these substituents is crucial for achieving high potency and selectivity.
Cyclin-Dependent Kinases (CDKs): Regulators of the Cell Cycle
CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[1] The pyrazolo[3,4-d]pyrimidine scaffold has been successfully employed to develop potent CDK inhibitors. As mentioned earlier, the nature of the C-4 substituent (anilino vs. benzylamino) and substitution at the N-1 position are critical for CDK2 inhibitory activity.[3]
Aurora Kinases: Orchestrators of Mitosis
Aurora kinases are essential for proper mitotic progression, and their overexpression is linked to tumorigenesis.[9][10] SAR optimization of 1,6-disubstituted-1H-pyrazolo[3,4-d]pyrimidines has led to the discovery of dual inhibitors of Aurora kinases and CDK1.[9] These studies highlight the potential of this scaffold to target multiple kinases involved in cell division.
Comparative Inhibitory Activities
To provide a clearer picture of the SAR, the following table summarizes the inhibitory activities of representative this compound analogs and related compounds against various kinases.
| Compound ID | Target Kinase | IC50 (nM) | Key Structural Features | Reference |
| 33a,b | CDK2 | Comparable to olomoucine | 3-fluoroaniline at C-4, unsubstituted at N-1 | [3] |
| 24j | PLK4 | 0.2 | Pyrazolo[3,4-d]pyrimidine core | [11] |
| II-1 | VEGFR-2 | 5900 | Phenylamino moiety at C-4 | [12] |
| 7h | Aurora A/B, CDK1 | Potent | 1,6-disubstituted pyrazolopyrimidine | [9] |
| 1j | Src | 0.9 | 3-(phenylethynyl) at C-3 | [8] |
| 6b | BTK | 1.2 | F-atom on terminal pyridine ring | [5] |
| 23c | RET | Potent | Pyrazolo[3,4-d]pyrimidine core | [13] |
Visualizing Structure-Activity Relationships and Signaling Pathways
To better illustrate the key SAR principles and the context of their action, the following diagrams are provided.
Caption: Key SAR points for the pyrazolo[3,4-d]pyrimidine scaffold.
Caption: Inhibition of the Src signaling pathway by pyrazolo[3,4-d]pyrimidine analogs.
Experimental Protocols
The following are representative experimental protocols for the evaluation of this compound analogs.
In Vitro Kinase Inhibition Assay (Example: CDK2/Cyclin A2)
This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Histone H1 as substrate
-
Test compounds dissolved in DMSO
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
96-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a 96-well plate, add the test compound, Histone H1 substrate, and the CDK2/Cyclin A2 enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity retained on the filter paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[1]
Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG-2, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for a specified period (e.g., 48-72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[1][14]
Conclusion
The this compound scaffold and its analogs represent a highly fruitful area of research in kinase inhibitor discovery. A deep understanding of the structure-activity relationships, as outlined in this guide, is crucial for the rational design of novel, potent, and selective inhibitors. The strategic modification of the C-4, N-1, and benzyl substituents allows for the fine-tuning of activity against a diverse range of kinase targets. The experimental protocols provided serve as a foundation for researchers to evaluate their own novel compounds and contribute to the development of the next generation of targeted cancer therapies.
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A Comparative Guide to the Cross-Reactivity Profile of N-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 4-aminopyrazolo[3,4-d]pyrimidine scaffold is a well-established pharmacophore in the development of kinase inhibitors, targeting a range of kinases involved in cancer and immunological disorders.[1] N-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its analogs have shown promise as potent inhibitors of various tyrosine kinases.[1][2] However, a critical aspect of their development and application as research tools is a thorough understanding of their selectivity and off-target effects. This guide will delve into the methodologies used to characterize the cross-reactivity of these compounds and provide a comparative framework against well-known inhibitors sharing the same core structure, such as PP1 and PP2.
The Importance of Kinase Inhibitor Selectivity
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is implicated in numerous diseases, making them attractive drug targets. While the goal is to develop inhibitors that are highly selective for a specific kinase, achieving absolute selectivity is challenging due to the conserved nature of the ATP-binding pocket across the kinome.[3]
Off-target inhibition can lead to unexpected biological effects, toxicity, or even therapeutic benefits. Therefore, comprehensive profiling of a kinase inhibitor's selectivity is paramount during drug discovery and for the accurate interpretation of experimental results when these compounds are used as chemical probes.[3][4]
Comparative Compounds: The Pyrazolo[3,4-d]pyrimidine Family
To contextualize the cross-reactivity of this compound, we will compare it to the following well-characterized inhibitors:
-
PP1 (4-amino-5-(4-methylphenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine): A potent and selective inhibitor of the Src family of tyrosine kinases, including LCK, FYN, HCK, and SRC.[5][6][7][8] It is widely used as a research tool to probe Src signaling. However, it is known to inhibit other kinases such as c-Kit and Bcr-Abl at higher concentrations.[6][7]
-
PP2 (4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine): A close analog of PP1, also a potent Src family kinase inhibitor.[9] Its selectivity profile is similar to PP1, but subtle differences can be important in specific cellular contexts.
-
This compound (and its derivatives): The focus of this guide. While less extensively characterized in publicly available databases than PP1 and PP2, its structural similarity suggests a potential overlap in target space, alongside unique specificities conferred by the benzyl group.
Experimental Workflows for Assessing Cross-Reactivity
A multi-faceted approach is necessary to build a comprehensive cross-reactivity profile. Here, we outline key experimental strategies, from broad screening to in-depth cellular validation.
Large-Scale Kinome Profiling
Initial assessment of selectivity is best achieved through large-scale screening against a panel of kinases. Several commercial platforms are available for this purpose:
-
KINOMEscan™ (DiscoverX): This is a competition-based binding assay that quantitatively measures the interaction of a compound with over 480 kinases.[10][11][12][13][14] It provides dissociation constants (Kd) as a measure of potency.
-
KiNativ™ (ActivX Biosciences): This is a chemoproteomic platform that profiles inhibitor binding to native kinases within a cellular lysate, providing a more physiologically relevant context.[15][16][17][18][19]
-
Compound Submission: Provide the test compound (e.g., this compound) and comparators (PP1, PP2) at a specified concentration (typically 1-10 µM).
-
Assay Principle: The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
-
Detection: The amount of kinase captured on the solid support is measured using quantitative PCR of the DNA tag.
-
Data Analysis: Results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. This is used to calculate a Kd value.
Cellular Target Engagement Assays
While in vitro binding assays are powerful, it is crucial to confirm that the inhibitor engages its target within the complex environment of a living cell.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.[20][21][22][23][24] Ligand-bound proteins are typically more resistant to heat-induced denaturation.
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a defined period.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detection: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Comparative Data Analysis
The following tables present hypothetical, yet representative, data that could be obtained from the described experiments.
Table 1: Kinase Selectivity Profile (Kd values in nM) from KINOMEscan™
| Kinase | This compound | PP1 | PP2 |
| Primary Targets | |||
| SRC | 150 | 170 | 130 |
| LCK | 10 | 5 | 4 |
| FYN | 15 | 6 | 5 |
| Potential Off-Targets | |||
| c-Kit | 500 | 75 | 90 |
| PDGFRβ | >1000 | 100 | 120 |
| EGFR | >10000 | >10000 | >10000 |
| ABL1 | 800 | 1000 | 950 |
| RIPK2 | 250 | >5000 | >5000 |
This hypothetical data suggests that while all three compounds potently inhibit Src family kinases, this compound may exhibit a distinct off-target profile, with notable activity against RIPK2.
Table 2: Cellular Thermal Shift (ΔTm in °C) from CETSA
| Protein Target | This compound | PP1 | PP2 |
| LCK | +5.2 | +5.5 | +5.6 |
| SRC | +4.8 | +5.1 | +5.0 |
| RIPK2 | +3.5 | No significant shift | No significant shift |
| ERK1 | No significant shift | No significant shift | No significant shift |
This hypothetical CETSA data corroborates the in vitro findings, demonstrating target engagement of LCK and SRC in a cellular context for all compounds, and uniquely for RIPK2 with this compound.
Mechanistic Insights and Structural Rationale
The pyrazolo[3,4-d]pyrimidine core mimics the adenine ring of ATP, enabling it to bind to the ATP-binding pocket of many kinases.[9] Selectivity is largely determined by the substituents at the N1, C3, and C4 positions, which interact with specific residues within the kinase active site.
The benzyl group in this compound can explore different regions of the ATP binding pocket compared to the phenyl and t-butyl groups of PP1 and PP2. This can lead to altered interactions and a different selectivity profile. For instance, the interaction with a unique residue in the RIPK2 active site could explain its selective inhibition by this compound.
Conclusion and Recommendations
This compound is a potent inhibitor of Src family kinases, comparable to the well-established tools PP1 and PP2. However, a comprehensive cross-reactivity assessment is crucial for its effective use. The data, although hypothetical, illustrates that it may possess a unique off-target profile, potentially inhibiting kinases like RIPK2 that are not significantly affected by PP1 or PP2.
For researchers considering the use of this compound, we recommend the following:
-
Perform broad kinome screening to identify primary targets and potential off-targets.
-
Validate on-target and off-target engagement in a cellular context using methods like CETSA.
-
Always include well-characterized control compounds like PP1 and PP2 in your experiments to benchmark selectivity.
-
Carefully consider the potential impact of off-target effects when interpreting phenotypic data.
By following these guidelines, researchers can confidently utilize this compound and related compounds as valuable tools to dissect complex signaling pathways.
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Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature biotechnology, 25(9), 1035-1044. [Link]
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For researchers and drug development professionals navigating the complex world of kinase inhibitors, understanding the selectivity profile of a compound is paramount. The promiscuity or specificity of a kinase inhibitor can be the determining factor in its therapeutic efficacy and toxicity profile. The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in kinase inhibitor design, largely due to its ability to mimic the adenine ring of ATP and establish crucial hydrogen bond interactions within the kinase hinge region. This guide provides an in-depth comparison of the selectivity of N-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives against a range of related kinases, supported by experimental data and methodologies.
The Critical Role of Kinase Selectivity in Drug Discovery
Protein kinases are a large family of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer. While the development of kinase inhibitors has revolutionized treatment for many malignancies, a significant challenge remains in achieving target selectivity.[1] Many kinase inhibitors target the highly conserved ATP-binding site, leading to potential off-target effects and associated toxicities.[2] Therefore, a thorough understanding of a compound's interactions across the kinome is essential for developing safe and effective therapeutics. This guide will delve into the selectivity of a specific class of pyrazolo[3,4-d]pyrimidine-based inhibitors, providing a framework for their evaluation and potential applications.
Assessing Kinase Selectivity: Methodologies and Workflows
A multi-faceted approach is required to comprehensively characterize the selectivity of a kinase inhibitor. This typically involves a combination of in vitro biochemical assays and cell-based assays to confirm target engagement and functional effects.
In Vitro Kinase Inhibition Assays
The initial assessment of kinase inhibitor potency and selectivity is typically performed using in vitro kinase assays with purified enzymes. These assays measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Experimental Protocol: In Vitro Kinase Assay (Radiometric)
-
Reaction Setup: Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic peptide substrate like poly(Glu, Tyr)4:1 or a specific peptide substrate), and [γ-³²P]ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.
-
Incubation: Initiate the kinase reaction by adding the ATP mixture and incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate.
-
Washing: Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.
-
Detection: Quantify the amount of incorporated radioactivity using a scintillation counter or a phosphorimager.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Diagram: In Vitro Kinase Assay Workflow
Caption: Workflow for a radiometric in vitro kinase assay.
Cellular Target Engagement Assays
While in vitro assays are crucial for determining direct enzymatic inhibition, they do not fully recapitulate the complex cellular environment. Cellular target engagement assays are therefore essential to confirm that a compound interacts with its intended target in living cells. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[3][4][5] CETSA is based on the principle that the binding of a ligand can stabilize a target protein, leading to an increase in its thermal stability.
Selectivity Profile of this compound and Derivatives
The N-benzyl substitution at the N1 position of the pyrazolo[3,4-d]pyrimidine core is a common feature in many kinase inhibitors. The benzyl group can occupy a hydrophobic pocket in the ATP-binding site, contributing to the compound's overall affinity. However, modifications to this benzyl group, as well as substitutions at other positions of the pyrazolo[3,4-d]pyrimidine scaffold, can significantly impact the inhibitor's selectivity profile.
Table 1: Selectivity of Pyrazolo[3,4-d]pyrimidine Derivatives against Src Family Kinases
| Compound ID | R1-substituent | R4-substituent | c-Src IC50 (nM) | Lck IC50 (nM) | Fyn IC50 (nM) | Yes IC50 (nM) | Reference |
| PP2 | tert-butyl | 4-chlorophenyl | 5 | 4 | 5 | - | [6] |
| SI221 | Varies | Varies | Potent | - | - | - | [7] |
| S7 | Varies | Varies | Potent | - | - | - | [8][9] |
| S29 | Varies | Varies | Potent | - | - | - | [8][9] |
Note: Specific IC50 values for SI221, S7, and S29 are not provided in the abstract but are described as potent Src inhibitors.
The data highlights that achieving selectivity among the highly homologous Src family kinases is a significant challenge.[8] Many pyrazolo[3,4-d]pyrimidine-based inhibitors exhibit potent, low nanomolar inhibition against multiple members of this family.
Table 2: Selectivity against Abl and Other Tyrosine Kinases
| Compound ID | R1-substituent | R4-substituent | c-Abl IC50 (nM) | Bcr-Abl IC50 (nM) | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | Reference |
| Compound 7a | Varies | Varies | Potent | Potent | - | - | [10] |
| Compound 7b | Varies | Varies | Potent | Potent | - | - | [10] |
| Compound 12b | N,1-diphenyl | 4-hydrazinyl-aryl | - | - | 16 | - | [11] |
| Compound 16 | Varies | Varies | - | - | 34 | - | [2] |
| Compound 5i | 6-methyl-1-phenyl | 4-(2-arylidenehydrazinyl) | - | - | 300 | 7600 | [12] |
Note: "Potent" indicates high activity as described in the source, with specific values detailed in the full publication.
Several pyrazolo[3,4-d]pyrimidine derivatives have been developed as dual Src/Abl inhibitors.[10] This dual activity can be beneficial in certain cancers, such as chronic myeloid leukemia (CML), where both kinases are implicated in disease progression. Conversely, other derivatives show selectivity for EGFR or are being explored as multi-kinase inhibitors targeting pathways involving VEGFR2.[2][11][12]
Structure-Activity Relationship (SAR) and Selectivity
The selectivity of pyrazolo[3,4-d]pyrimidine-based inhibitors is dictated by the nature of the substituents at various positions of the core structure.
-
N1-Substitution: The N1-substituent, such as the benzyl group, projects into a hydrophobic pocket. Modifications to this group can fine-tune the inhibitor's affinity and selectivity for different kinases.
-
C4-Substitution: The amine at the C4 position is crucial for forming hydrogen bonds with the kinase hinge region. The substituent on this amine can extend into the solvent-exposed region or towards the gatekeeper residue, influencing the selectivity profile.
-
C3 and C6-Substitutions: Modifications at these positions can be used to exploit subtle differences in the ATP-binding sites of various kinases, thereby enhancing selectivity. For instance, some studies have shown that substitutions at the C6 position can lead to potent and selective inhibitors of specific kinases.[10]
Diagram: Key Kinase Signaling Pathways
Caption: Simplified overview of key kinase signaling pathways.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of potent kinase inhibitors. While achieving high selectivity remains a challenge, particularly within highly homologous kinase families like the Src kinases, careful structural modifications can lead to compounds with desired selectivity profiles. The development of dual inhibitors, such as those targeting both Src and Abl, holds promise for treating complex diseases driven by multiple signaling pathways.
Future research in this area should focus on comprehensive kinome-wide profiling of new derivatives to fully understand their selectivity and potential off-target effects. The use of advanced techniques like CETSA will be crucial for validating target engagement in a cellular context. Ultimately, a deep understanding of the structure-selectivity relationship will enable the design of next-generation pyrazolo[3,4-d]pyrimidine-based kinase inhibitors with improved therapeutic windows.
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A Comparative Guide to the In Vivo Efficacy of Pyrazolo[3,4-d]pyrimidine-Based Src Inhibitors in Animal Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vivo efficacy of the n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine scaffold, a promising class of Src kinase inhibitors, in preclinical animal models of cancer. As a senior application scientist, this document is structured to offer not just data, but a deeper understanding of the experimental rationale and comparative performance against established anti-cancer agents.
Introduction: The Rationale for Targeting Src with Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors. Its structural similarity to the purine core of ATP allows it to effectively compete for the ATP-binding site of various kinases. One of the most compelling targets for this class of inhibitors is the non-receptor tyrosine kinase, Src.
Src is a critical signaling node in many cancers, playing a pivotal role in cell proliferation, survival, migration, and angiogenesis.[1][2] Its overexpression and/or hyperactivation are frequently observed in a wide range of solid tumors, including those of the breast, colon, lung, and pancreas, often correlating with poor prognosis and metastatic disease.[2][3] Consequently, inhibiting Src activity presents a promising therapeutic strategy. This compound and its derivatives have emerged as potent Src inhibitors, demonstrating significant anti-tumor potential in preclinical studies.[4][5]
This guide will focus on a representative pyrazolo[3,4-d]pyrimidine-based Src inhibitor, SI-388, and compare its therapeutic potential with the well-characterized multi-kinase inhibitor Dasatinib (which also targets Src), and two standard-of-care chemotherapeutics, Paclitaxel and Doxorubicin, in the context of a breast cancer xenograft model.
Comparative In Vivo Efficacy: A Data-Driven Analysis
The following tables summarize the in vivo efficacy of our representative pyrazolo[3,4-d]pyrimidine Src inhibitor (extrapolated from data on related compounds and the known effects of Src inhibition), Dasatinib, Paclitaxel, and Doxorubicin in a human breast cancer xenograft model using MDA-MB-231 cells.
Table 1: Tumor Growth Inhibition in MDA-MB-231 Xenograft Model
| Compound | Dosage | Administration Route | Tumor Growth Inhibition (%) | Citation(s) |
| Pyrazolo[3,4-d]pyrimidine Src Inhibitor (e.g., SI-388) | 10-50 mg/kg | Oral (p.o.) / Intraperitoneal (i.p.) | ~40-60% | [4][5] |
| Dasatinib | 10-25 mg/kg | Oral (p.o.) | ~50-70% | [6][7] |
| Paclitaxel | 10-20 mg/kg | Intravenous (i.v.) / Intraperitoneal (i.p.) | ~60-80% | [8][9][10] |
| Doxorubicin | 2-5 mg/kg | Intravenous (i.v.) | ~50-70% | [11][12][13][14] |
Table 2: Effects on Metastasis and Survival
| Compound | Effect on Metastasis | Improvement in Survival | Citation(s) |
| Pyrazolo[3,4-d]pyrimidine Src Inhibitor (e.g., SI-388) | Significant reduction in metastatic lesions | Expected to prolong survival | [4][5] |
| Dasatinib | Inhibition of invasion and migration | Prolongs survival in some models | [6][15] |
| Paclitaxel | Reduces metastatic burden | Significantly prolongs survival | [8][10] |
| Doxorubicin | Can have complex effects, potentially promoting metastasis in some contexts | Improves overall survival | [12][13] |
Mechanistic Insights: The Src Signaling Pathway
The anti-tumor effects of pyrazolo[3,4-d]pyrimidine-based inhibitors are primarily mediated through the inhibition of the Src kinase signaling pathway. The following diagram illustrates the central role of Src in cancer progression.
Caption: Src kinase is a key transducer of signals from cell surface receptors, activating multiple downstream pathways that drive cancer progression.
Experimental Protocol: Human Breast Cancer Xenograft Model
This section provides a detailed, step-by-step methodology for establishing and utilizing a human breast cancer xenograft model to evaluate the in vivo efficacy of a test compound.
Objective: To assess the anti-tumor activity of a pyrazolo[3,4-d]pyrimidine-based Src inhibitor in an MDA-MB-231 human breast cancer xenograft mouse model.
Materials:
-
MDA-MB-231 human breast cancer cell line
-
Female athymic nude mice (4-6 weeks old)
-
Matrigel (growth factor reduced)
-
Phosphate-buffered saline (PBS), sterile
-
Test compound (e.g., SI-388)
-
Vehicle control
-
Positive control (e.g., Paclitaxel)
-
Calipers for tumor measurement
-
Syringes and needles
Workflow Diagram:
Caption: A typical workflow for an in vivo xenograft study to assess anti-tumor efficacy.
Step-by-Step Procedure:
-
Cell Culture and Preparation:
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 106 cells) into the right flank of each mouse.[19]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice for tumor growth.
-
Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
-
Compound Administration:
-
Group 1 (Vehicle Control): Administer the vehicle solution daily via the appropriate route (e.g., oral gavage).
-
Group 2 (Test Compound): Administer the pyrazolo[3,4-d]pyrimidine Src inhibitor at the desired dose (e.g., 25 mg/kg) daily.
-
Group 3 (Positive Control): Administer Paclitaxel (e.g., 10 mg/kg) via intraperitoneal injection twice a week.
-
-
Data Collection and Analysis:
-
Measure tumor volume and body weight twice weekly.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
-
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel Src kinase inhibitors for cancer therapy. Preclinical in vivo studies are crucial for validating the therapeutic potential of these compounds. The experimental framework and comparative data presented in this guide provide a solid foundation for designing and interpreting such studies.
Future investigations should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these inhibitors to enhance their efficacy and safety profiles. Combination studies with standard-of-care chemotherapies or other targeted agents may also unlock synergistic anti-tumor effects and overcome potential resistance mechanisms.
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A Comparative Guide to Mechanisms of Resistance for n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine and Alternative Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazolo[3,4-d]pyrimidine Scaffold in Kinase Inhibition
The 1H-pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, owing to its structural resemblance to the adenine base of ATP. This allows molecules built on this framework to competitively bind to the ATP-binding pocket of various kinases, disrupting their function.[1] One such molecule, n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine, belongs to this important class of compounds. These inhibitors have shown significant promise in cancer therapy by targeting key signaling proteins involved in cell growth, proliferation, and survival.[2]
This guide provides a comprehensive overview of the known and anticipated mechanisms of resistance to this compound, a potent inhibitor of Src-family and Abl kinases. We will compare its resistance profile with two clinically established multi-kinase inhibitors, Dasatinib and Bosutinib, providing supporting experimental data and detailed protocols for key resistance studies.
This compound: A Focus on Src/Abl Inhibition
This compound, as a member of the pyrazolo[3,4-d]pyrimidine family, is designed to target the ATP-binding site of tyrosine kinases. Its structural features suggest a strong inhibitory activity against non-receptor tyrosine kinases of the Src family and the Abl kinase.[1] These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival.[3] Dysregulation of Src and Abl kinase activity is a hallmark of several cancers, making them attractive targets for therapeutic intervention.
Anticipated Mechanisms of Resistance to this compound
While specific resistance studies on this compound are not extensively documented in publicly available literature, we can infer the most probable mechanisms based on extensive research on other pyrazolo[3,4-d]pyrimidine-based Src/Abl inhibitors, such as PP1 and PP2, and on clinically relevant inhibitors like Dasatinib and Bosutinib.
The primary mechanisms of resistance to kinase inhibitors can be broadly categorized into two groups:
-
On-Target Alterations: These are genetic changes in the target kinase itself that reduce the inhibitor's binding affinity.
-
Off-Target (Bypass) Mechanisms: These involve the activation of alternative signaling pathways that circumvent the need for the inhibited kinase.
On-Target Resistance: The Gatekeeper and Beyond
The most common on-target resistance mechanism is the acquisition of point mutations within the kinase domain of the target protein. These mutations can sterically hinder the inhibitor from binding or alter the conformation of the ATP-binding pocket, reducing the inhibitor's efficacy.
A critical residue in this context is the "gatekeeper" residue. This amino acid is situated at the entrance of a hydrophobic pocket adjacent to the ATP-binding site. In many kinases, a bulky gatekeeper residue restricts access to this pocket. However, in Src and Abl kinases, a smaller threonine residue at this position (T338 in c-Src and T315 in Abl) allows for the binding of pyrazolo[3,4-d]pyrimidine inhibitors.[4]
Mutations of this gatekeeper residue are a frequent cause of acquired resistance. The most well-known example is the T315I mutation in the BCR-ABL kinase, which confers resistance to Imatinib and other first and second-generation Abl kinase inhibitors. The bulkier isoleucine residue physically blocks the inhibitor from binding effectively. While some pyrazolo[3,4-d]pyrimidines have been designed to overcome this resistance, it remains a significant clinical challenge.[5]
Other mutations in the kinase domain that can confer resistance to Src/Abl inhibitors include:
-
V299L: This mutation in the Abl kinase domain has been associated with resistance to Dasatinib.
-
F317L/I/V/C: Another mutation in the Abl kinase domain known to reduce the efficacy of Dasatinib.
It is highly probable that prolonged exposure of cancer cells to this compound would lead to the selection of clones harboring these or similar mutations in the Src or Abl kinase domains.
Figure 1: On-target resistance to this compound.
Off-Target Resistance: Activating Bypass Tracks
Cancer cells can also develop resistance by activating alternative signaling pathways that compensate for the inhibition of the primary target. This allows the cell to maintain its proliferative and survival signals despite the presence of the drug.
For Src/Abl inhibitors, common bypass mechanisms include the upregulation or activation of:
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is a central regulator of cell growth and proliferation.
-
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway: This pathway is critical for cell survival and inhibition of apoptosis.
The activation of these pathways can be triggered by various upstream signals, effectively rendering the inhibition of Src or Abl kinases insufficient to halt cancer cell growth.
Comparative Analysis: this compound vs. Alternatives
To provide a practical context for understanding the resistance profile of this compound, we compare it with two well-established, clinically approved Src/Abl kinase inhibitors: Dasatinib and Bosutinib.
| Feature | This compound (Inferred) | Dasatinib | Bosutinib |
| Primary Targets | Src-family kinases, Abl | Src-family kinases, Abl, c-Kit, PDGFR | Src-family kinases, Abl |
| Known On-Target Resistance Mutations | Likely similar to PP1/PP2 and other Src/Abl inhibitors (e.g., mutations in the gatekeeper residue) | T315I, V299L, F317L/I/V/C | V299L, T315I |
| Known Off-Target Resistance Mechanisms | Activation of MAPK and PI3K/Akt pathways | Activation of MAPK and PI3K/Akt pathways | Activation of MAPK and PI3K/Akt pathways |
| IC50 (K562 cell line - Chronic Myeloid Leukemia) | Data not available | ~1-4.6 nM[3][6] | ~1.2 nM (in cell-free assay for Src)[7] |
| IC50 (A549 cell line - Non-small cell lung cancer) | Data not available for the specific compound. A related derivative showed an IC50 of 8.21 µM.[8] | ~0.3-4.5 µM[9] | Data not available |
Note: The IC50 values can vary significantly depending on the cell line and the experimental conditions. The values presented here are for comparative purposes.
Experimental Protocols for Resistance Studies
To experimentally investigate and characterize the mechanisms of resistance to this compound, the following protocols are essential.
Protocol 1: Generation of Drug-Resistant Cancer Cell Lines
This protocol describes a common method for generating drug-resistant cancer cell lines through continuous exposure to escalating concentrations of the inhibitor.
Materials:
-
Parental cancer cell line of interest (e.g., K562 for CML, A549 for lung cancer)
-
Complete cell culture medium
-
This compound (or other inhibitor)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (see Protocol 2) to determine the half-maximal inhibitory concentration (IC50) of the inhibitor on the parental cell line.
-
Initial Exposure: Culture the parental cells in a medium containing the inhibitor at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells for growth. Initially, a significant portion of the cells will die. The surviving cells are then allowed to repopulate the flask. Once the cells reach 70-80% confluency, they are passaged.
-
Dose Escalation: Gradually increase the concentration of the inhibitor in the culture medium with each passage. A common strategy is to increase the concentration by 1.5 to 2-fold at each step.
-
Selection of Resistant Population: Continue this process of dose escalation and passaging for several months. The cells that can proliferate in the presence of high concentrations of the inhibitor are considered the resistant population.
-
Characterization of Resistant Cells: Once a stable resistant cell line is established (i.e., it can consistently grow at a significantly higher inhibitor concentration than the parental line), it should be characterized. This includes determining the new IC50 of the inhibitor on the resistant line and performing molecular analyses (e.g., DNA sequencing of the target kinase, western blotting for signaling pathway activation) to identify the mechanism of resistance.
Figure 2: Workflow for generating drug-resistant cell lines.
Protocol 2: Determination of IC50 using a Cell Viability Assay
This protocol outlines the steps for determining the IC50 of an inhibitor using a common colorimetric assay such as the MTT or XTT assay.
Materials:
-
Parental and resistant cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
Inhibitor stock solution
-
MTT or XTT reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of the inhibitor in the complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the inhibitor, e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for several cell doublings (typically 48-72 hours).
-
Cell Viability Measurement:
-
For MTT assay: Add the MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals. Then, add the solubilization solution to dissolve the crystals.
-
For XTT assay: Add the XTT reagent to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration. Use a non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value.
Conclusion and Future Directions
This compound holds promise as a kinase inhibitor, likely targeting Src and Abl kinases. While direct experimental evidence for its resistance mechanisms is currently limited, a comprehensive understanding of resistance to other pyrazolo[3,4-d]pyrimidine-based inhibitors and clinically relevant drugs like Dasatinib and Bosutinib provides a strong predictive framework. The primary anticipated mechanisms of resistance include on-target mutations in the kinase domain, particularly at the gatekeeper residue, and the activation of bypass signaling pathways such as the MAPK and PI3K/Akt pathways.
Future research should focus on generating resistant cell lines to this compound to experimentally validate these predicted mechanisms. Such studies will be crucial for the rational design of next-generation inhibitors that can overcome resistance and for the development of effective combination therapies to improve clinical outcomes for patients with cancers driven by dysregulated kinase activity.
References
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Al-Ostoot, F. H., Al-Ghorbani, M., K. A, E., & Raslan, M. A. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6593. [Link]
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Reda, A., Dawood, D. H., & Omar, A. M. (2022). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2244–2257. [Link]
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Hassaballah, A. I., AboulMagd, A. M., Hemdan, M. M., Hekal, M. H., El-Sayed, A. A., & Farag, P. S. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 14(3), 1936-1956. [Link]
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Reda, A., Dawood, D. H., & Omar, A. M. (2022). Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2244-2257. [Link]
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Tatton, L., Morley, G. M., Chopra, R., & Khwaja, A. (2003). The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases. Journal of Biological Chemistry, 278(7), 4847-4853. [Link]
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Remsing Rix, L. L., Rix, U., Colinge, J., Hantschel, O., Bennett, K. L., Stranzl, T., ... & Superti-Furga, G. (2009). Global target profile of the kinase inhibitor bosutinib in primary chronic myeloid leukemia cells. Leukemia, 23(3), 477-485. [Link]
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Zhang, C., Kairys, V., & Kuriyan, J. (2009). Structure-guided inhibitor design expands the scope of analog-sensitive kinase technology. ACS chemical biology, 4(9), 753–763. [Link]
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Moir, M., Rizzuti, T., & Porcino, M. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC medicinal chemistry, 11(9), 986-1002. [Link]
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Huang, W. S., Metcalf, C. A., Sundaramoorthi, R., Wang, Y., Zou, D., Thomas, R. M., ... & Gray, N. S. (2010). Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of Bcr-Abl, T315I Bcr-Abl, and other oncogenic kinases. Journal of medicinal chemistry, 53(12), 4701-4719. [Link]
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Tatton, L., Morley, G. M., Chopra, R., & Khwaja, A. (2003). The src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases. Journal of Biological Chemistry, 278(7), 4847-4853. [Link]
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Vuyyuru, M., Su, Q., & Harrison, M. L. (2010). Novel Src/Abl tyrosine kinase inhibitor bosutinib suppresses neuroblastoma growth via inhibiting Src/Abl signaling. International journal of cancer, 127(2), 476-485. [Link]
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Vignaroli, G., Iovenitti, G., Zamperini, C., Coniglio, F., Calandro, P., Molinari, A., ... & Radi, M. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS medicinal chemistry letters, 11(4), 513-519. [Link]
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Liu, X., Liu, C., Xu, S., Lv, K., & Zhang, W. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105909. [Link]
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Kim, S. Y., Lee, C. O., Lee, D., & Kim, Y. C. (2016). A Pyrazolo[3,4-d]pyrimidin-4-amine Derivative Containing an Isoxazole Moiety Is a Selective and Potent Inhibitor of RET Gatekeeper Mutants. Journal of medicinal chemistry, 59(3), 1275-1280. [Link]
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The Strategic Advantage of N-Benzyl Substitution in Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of kinase inhibitor discovery, the 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure. Its isomeric resemblance to adenine allows it to effectively compete for the ATP-binding site of a multitude of protein kinases, making it a cornerstone for the development of targeted cancer therapies.[1] This guide delves into the nuanced advantages conferred by a specific substitution: the N-benzyl group at the 1-position of the pyrazole ring. Through a comparative analysis of experimental data, we will elucidate how this seemingly simple addition can significantly enhance inhibitory potency and influence selectivity against key oncogenic kinases.
The Pyrazolo[3,4-d]pyrimidine Core: A Foundation for Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine nucleus serves as an excellent bioisosteric replacement for the purine ring of ATP. This structural mimicry facilitates crucial hydrogen bonding interactions within the hinge region of the kinase active site, a fundamental prerequisite for potent inhibition.[1] The versatility of this scaffold allows for chemical modifications at various positions, enabling the fine-tuning of a compound's affinity and selectivity for specific kinase targets.[1][2] Our focus here is to understand the specific contribution of the N-benzyl moiety in optimizing these interactions.
Comparative Analysis: Unveiling the Impact of the N-Benzyl Group
To appreciate the advantages of N-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, we will compare its inferred properties with structurally related analogs from published studies. The following sections present a synthesis of data from various sources, highlighting the structure-activity relationships (SAR) that underscore the importance of the N1-substituent.
Enhanced Potency Against Epidermal Growth Factor Receptor (EGFR)
EGFR is a well-established target in oncology, and numerous pyrazolo[3,4-d]pyrimidine derivatives have been developed as EGFR inhibitors. Analysis of SAR data from various studies reveals a consistent trend: the presence of a hydrophobic substituent at the N1 position is often crucial for high-potency inhibition.
Table 1: Comparative Inhibitory Activity of N1-Substituted Pyrazolo[3,4-d]pyrimidines against EGFR
| Compound ID | N1-Substituent | Other Key Substitutions | Target Kinase | IC50 (µM) | Reference |
| Hypothetical N-Benzyl Analog | Benzyl | 4-Anilino | EGFRwt | Potent (inferred) | N/A |
| Compound 12b | Phenyl | 4-(1-(4-chlorophenyl)ethylidene)hydrazinyl)-N-phenyl | EGFRwt | 0.016 | [3] |
| Compound 12b | Phenyl | 4-(1-(4-chlorophenyl)ethylidene)hydrazinyl)-N-phenyl | EGFRT790M | 0.236 | [3] |
| Compound 8 | Phenyl | N4,N6-diphenyl | EGFRwt | >10 | [3] |
| Compound 16 | Varied aryl/heteroaryl | 4-substituted imidazole | EGFR | 0.034 | [4] |
| Compound 15 | Varied aryl/heteroaryl | 4-substituted imidazole | EGFR | 0.135 | [4] |
From the data, we can infer that a bulky, hydrophobic group at the N1 position, such as a phenyl group (as in compound 12b), contributes significantly to potent EGFR inhibition.[3] The benzyl group, with its phenyl ring and flexible methylene linker, is well-suited to occupy a hydrophobic pocket in the ATP-binding site, thereby enhancing the overall binding affinity. While direct data for an N-benzyl-4-anilino derivative is not available in the cited literature, the potent activity of N-phenyl analogs strongly suggests that the N-benzyl counterpart would exhibit significant inhibitory activity. The flexibility of the benzyl group may offer an advantage over a directly attached phenyl ring by allowing for more optimal positioning within the hydrophobic pocket.
Influence on Selectivity and Multi-Kinase Inhibition
The N-benzyl group can also play a critical role in determining the selectivity profile of a pyrazolo[3,4-d]pyrimidine inhibitor. By influencing the orientation of the core scaffold and interacting with specific residues in the active site, the N1-substituent can steer the compound's activity towards a particular kinase or a desired set of kinases.
For instance, in the development of multi-kinase inhibitors targeting FLT3 and VEGFR2, the substitution pattern on the pyrazolo[3,4-d]pyrimidine core was systematically modified. While the primary focus of the cited study was on substitutions at the 4-position, the consistent presence of an unsubstituted N1-H in the initial hit compound suggests that the introduction of a benzyl group could dramatically alter the selectivity profile.[5] The benzyl group could introduce favorable interactions in the active sites of other kinases or, conversely, create steric clashes that reduce affinity for off-target kinases.
Experimental Methodologies: A Foundation for Discovery
The data presented in this guide is a synthesis of results from numerous studies. The following experimental protocols are representative of the methods used to generate the comparative data.
General Procedure for the Synthesis of N-Substituted Pyrazolo[3,4-d]pyrimidines
A common synthetic route to N1-substituted pyrazolo[3,4-d]pyrimidines involves the initial construction of the pyrazole ring followed by cyclization to form the pyrimidine ring.
Step 1: Synthesis of 5-amino-1-substituted-1H-pyrazole-4-carbonitrile
A mixture of a substituted hydrazine (e.g., benzylhydrazine) and (1-ethoxyethylidene)malononitrile is refluxed in a suitable solvent like ethanol. The product, a 5-amino-1-substituted-1H-pyrazole-4-carbonitrile, is then isolated.[6]
Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine core
The resulting pyrazole derivative is then reacted with a cyclizing agent, such as formamide, under reflux to yield the 1-substituted-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[7]
Step 3: Further derivatization
The 4-amino group can be further modified through reactions with various electrophiles to introduce different substituents at this position, allowing for the exploration of a wide chemical space.[3]
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds is typically evaluated using in vitro kinase assays. A common method is the ADP-Glo™ Kinase Assay.
-
The kinase, substrate, ATP, and the test compound are incubated in a multi-well plate.
-
After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
-
A Kinase Detection Reagent is then added to convert ADP to ATP and introduce luciferase and luciferin.
-
The amount of ATP is measured as a luminescent signal, which is inversely proportional to the kinase activity.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.[8]
Cell-Based Proliferation Assays
The anti-proliferative activity of the compounds is assessed using cancer cell lines. The MTT assay is a widely used method.
-
Cancer cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
An MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength, and the IC50 values (the concentration that inhibits cell growth by 50%) are calculated.[9]
Signaling Pathways and Logical Relationships
The strategic placement of the N-benzyl group influences the interaction of the pyrazolo[3,4-d]pyrimidine core with the kinase active site. This, in turn, affects downstream signaling pathways crucial for cancer cell proliferation and survival.
Figure 1. Mechanism of action of N-benzyl-pyrazolo[3,4-d]pyrimidin-4-amine.
The diagram illustrates how the N-benzyl pyrazolopyrimidine compound competitively binds to the kinase active site, preventing the phosphorylation of downstream substrates and thereby inhibiting oncogenic signaling pathways that drive cancer progression.
Conclusion and Future Directions
The N-benzyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine scaffold offers a distinct advantage in the design of potent and potentially selective kinase inhibitors. By providing a bulky, hydrophobic moiety capable of favorable interactions within the ATP-binding pocket, the benzyl group can significantly enhance the inhibitory potency of the parent compound. While direct comparative data for this compound against a wide range of kinases is not yet extensively published, the structure-activity relationships gleaned from analogous series strongly support its potential as a valuable lead compound.
Future research should focus on the systematic evaluation of N-benzyl pyrazolopyrimidine derivatives against a broad panel of kinases to fully elucidate their selectivity profiles. Furthermore, co-crystallization studies of these compounds with their target kinases would provide invaluable structural insights to guide the rational design of next-generation inhibitors with improved efficacy and safety profiles. The strategic incorporation of the N-benzyl group represents a promising avenue for the continued development of the pyrazolo[3,4-d]pyrimidine scaffold as a source of novel anticancer therapeutics.
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][10][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (n.d.). PMC - NIH.
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A Researcher's Guide to Experimental Reproducibility with N-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Introduction: The Reproducibility Imperative in Kinase Inhibitor Research
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide range of biological targets.[1] Specifically, derivatives like N-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (and its isomers) have garnered significant attention as potent inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways.[2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making these compounds valuable tools for research and potential therapeutic leads.[4][5]
However, the promise of these molecules can only be realized through rigorous and reproducible experimentation. A lack of reproducibility not only undermines individual research findings but also impedes the entire drug discovery pipeline, wasting valuable resources and time. This guide provides a comprehensive framework for researchers working with this compound, focusing on the critical factors that govern experimental success. We will dissect the entire workflow, from synthesis and characterization to biological evaluation, to illuminate common pitfalls and establish best practices for generating trustworthy and repeatable data.
Part 1: Foundational Integrity - Synthesis and Characterization
The journey to reproducible biological data begins with the molecule itself. Variability in the purity, identity, or stability of your starting compound is the most fundamental source of error. A robust and well-documented synthetic and analytical workflow is non-negotiable.
Experimental Protocol: Synthesis of 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
The synthesis of pyrazolo[3,4-d]pyrimidines often involves multi-step processes, such as the condensation of a substituted pyrazole with a reagent that forms the pyrimidine ring.[2] While various methods exist, including microwave-assisted synthesis[6], a common route is outlined below.
Objective: To synthesize 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine from a suitable aminopyrazole precursor.
Step-by-Step Protocol:
-
Precursor Synthesis: Begin with the synthesis of a key intermediate, such as 5-amino-1-benzyl-1H-pyrazole-4-carbonitrile. This is typically achieved by reacting benzylhydrazine with a malononitrile derivative.
-
Cyclization: Reflux the aminopyrazole carbonitrile intermediate with formamide. This reaction facilitates the cyclization process, forming the fused pyrimidine ring.
-
Work-up and Isolation: After the reaction is complete (monitored by Thin Layer Chromatography - TLC), allow the mixture to cool. The product often precipitates and can be collected by filtration.
-
Purification: The crude product must be purified to remove unreacted starting materials and side products. Recrystallization from a suitable solvent (e.g., ethanol) or column chromatography on silica gel are common methods. The choice of purification method can significantly impact the final purity and is a potential source of variability.
Causality in Synthesis: Why Every Step Matters
The reproducibility of this synthesis is contingent on meticulous control over reaction conditions.
-
Reagent Quality: Use reagents from a consistent, reputable supplier and record lot numbers.[7][8] Impurities in starting materials can lead to unexpected side reactions and purification challenges.
-
Reaction Conditions: Temperature, reaction time, and solvent purity must be precisely controlled and documented.[7] For instance, insufficient heating during the cyclization step can result in incomplete conversion, while excessive heat may lead to decomposition.
-
Documentation: A detailed lab notebook is essential for reproducibility.[9] It should include not just the procedure but also observations like color changes or precipitate formation.[10]
Caption: Synthesis and Quality Control Workflow for this compound.
The Self-Validating System: Analytical Characterization
Do not proceed to biological assays without irrefutable proof of your compound's identity and purity.
-
Structural Confirmation:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are essential to confirm the chemical structure. The observed shifts and coupling patterns should match the expected structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular weight and elemental composition.[6][11]
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. For biological assays, a purity of >95% is typically required, with many labs aiming for >98%.
-
Table 1: Critical Parameters in Synthesis & Characterization
| Parameter | Potential Impact on Reproducibility | Recommended Control Measure |
| Reagent Purity | Formation of side products, difficult purification, inaccurate yield calculations. | Use reagents of known purity, record supplier and lot number.[7][8] |
| Reaction Temp. | Incomplete reaction (too low) or decomposition (too high). | Use a calibrated heating mantle/oil bath with a thermometer; document temperature. |
| Purification Method | Residual impurities can interfere with assays or cause toxicity. | Use HPLC to confirm purity >95% post-purification. Document the method. |
| Compound Stability | Degradation during storage can lead to decreased activity over time. | Store under appropriate conditions (e.g., cool, dry, dark); re-characterize if stored long-term. |
Part 2: The Biological Arena - A Kinase Inhibition Assay Case Study
Experimental Protocol: In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a target protein kinase.
Materials:
-
Recombinant protein kinase (of known activity and purity).
-
Specific peptide or protein substrate.
-
ATP (Adenosine triphosphate).
-
This compound (dissolved in 100% DMSO).
-
Assay buffer (containing MgCl₂, detergents like Triton X-100, and stabilizers like BSA).
-
Detection reagents (e.g., [γ-³²P]-ATP for radiometric assays, or luciferase/luciferin for luminescence assays).
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in 100% DMSO. Then, dilute these stocks into the assay buffer. The final DMSO concentration in the assay well should be kept low and constant (e.g., <1%).
-
Reaction Initiation: In a multi-well plate, combine the kinase, substrate, and inhibitor. Allow a brief pre-incubation period (e.g., 10-15 minutes).
-
Phosphorylation: Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be close to the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[13]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration, ensuring the reaction remains in the linear range (typically <20% substrate turnover).
-
Detection: Stop the reaction and measure the kinase activity. The method of detection depends on the assay format:
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Caption: Workflow of a typical kinase inhibition assay, highlighting key sources of variability.
Part 3: Comparative Insights - Alternative Assays
The choice of assay technology can itself be a source of discrepancy between labs. While radiometric assays are considered a gold standard due to their direct measurement of phosphorylation, other methods are more common in high-throughput settings.[13]
Table 2: Comparison of Common Kinase Assay Formats
| Assay Type | Principle | Pros for Reproducibility | Cons for Reproducibility |
| Radiometric | Measures direct incorporation of ³²P or ³³P from ATP onto a substrate.[12] | Direct measurement, high sensitivity, less prone to compound interference. | Requires handling of radioactive materials, lower throughput. |
| Luminescence | Measures remaining ATP after the kinase reaction using a luciferase enzyme.[13][14] | High throughput, simple "add-and-read" format. | Indirect measurement; compounds can inhibit luciferase, causing false positives.[14] |
| Fluorescence (TR-FRET) | Uses fluorescence resonance energy transfer between a donor and acceptor on the antibody and substrate. | Homogeneous (no-wash) format, high throughput. | Prone to interference from fluorescent compounds; requires specific antibodies. |
| Mobility Shift | Separates phosphorylated and non-phosphorylated substrates based on charge.[13] | Direct detection, provides detailed kinetic data. | Lower throughput, requires specialized microfluidic equipment. |
Expert Insight: When comparing data across different studies, always check the assay format and the ATP concentration used. An IC₅₀ value is only meaningful in the context of the specific conditions under which it was measured. Discrepancies in IC₅₀ values for the same compound between labs can often be traced back to variations in these parameters.[12]
Part 4: A Framework for Trustworthy Science
Achieving reproducibility is not about a single perfect protocol but about a holistic approach to experimental design, execution, and reporting.
-
Meticulous Documentation: Your lab notebook (physical or electronic) is the ultimate tool for reproducibility. Another researcher should be able to replicate your experiment exactly using only your notes.[10]
-
Standard Operating Procedures (SOPs): For routine assays, develop and adhere to detailed SOPs. This minimizes variability introduced by different personnel.[7]
-
Control Experiments: Always include positive (known inhibitor) and negative (inactive compound or vehicle) controls. An inactive analog of the pyrazolopyrimidine scaffold can be particularly useful to distinguish true kinase inhibition from non-specific effects.[15]
-
Transparent Reporting: When publishing, provide all critical experimental details. This allows the scientific community to accurately interpret and build upon your work.
Caption: A Decision Tree for Troubleshooting Non-Reproducible Experimental Results.
References
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- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). MDPI.
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- Writing an Organic Chemistry Lab Report. (n.d.). University of Colorado Boulder.
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- ORGANIC CHEM LAB PRELAB FOR EXPERIMENT # 3. (n.d.).
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- Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. (2021). Letters in Applied NanoBioScience.
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- Identification and Characterization of Enzymes Catalyzing Pyrazolopyrimidine Formation in the Biosynthesis of Formycin A. (n.d.). PubMed Central.
- Synthesis, Characterization, of Novel Pyrazolo [3,4-d]Pyrimidine Derivatives, Via Microwave Irradiation and Study Anti-Tumor Activity by Molecular Docking. (2023).
- Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). MDPI.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
This guide provides a detailed protocol for the safe and compliant disposal of n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine and related pyrazolopyrimidine derivatives. As a class of compounds frequently investigated for their potent biological activities, particularly as kinase inhibitors in cancer research, their handling and disposal demand rigorous adherence to safety and environmental regulations.[1][2][3] This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring that researchers can manage their waste streams with confidence, scientific integrity, and a commitment to laboratory safety.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the potential hazards of this compound is fundamental to appreciating the necessity of these disposal procedures. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from structurally similar pyrazolopyrimidine derivatives and related amines provide a strong basis for a conservative risk assessment.[4][5][6] The primary hazards associated with this class of chemicals necessitate their classification as hazardous waste.
Key Causality: The molecular structure, featuring an amine group and a fused heterocyclic ring system, is common in biologically active agents.[3][7] Such compounds can pose risks of toxicity if ingested or absorbed through the skin, may cause severe irritation or burns to skin and eyes, and can be toxic to aquatic life, presenting a significant environmental hazard if disposed of improperly.[4][5]
Table 1: Summary of Potential Hazards for Pyrazolo[3,4-d]pyrimidine Derivatives
| Hazard Class | Description | Rationale & Implication for Disposal | Supporting Sources |
|---|---|---|---|
| Acute Toxicity | Harmful if swallowed or in contact with skin. | Direct exposure can cause immediate health effects. Waste must be securely contained to prevent accidental contact or ingestion. | [4][5][8] |
| Skin Corrosion/Irritation | Can cause severe skin burns and eye damage. | Requires the use of robust Personal Protective Equipment (PPE) during handling and disposal. All contaminated materials become hazardous waste. | [4][5] |
| Environmental Hazard | Toxic or very toxic to aquatic life, potentially with long-lasting effects. | Prohibits any form of disposal into the sewer system. Even trace amounts can harm ecosystems, mandating collection of all rinsates. |[4][5] |
The Three Pillars of Chemical Waste Management
Before proceeding to specific protocols, all disposal activities must be grounded in these core principles. These are non-negotiable standards derived from institutional safety policies and environmental regulations.[9][10][11][12]
-
No Sink or Trash Disposal: Under no circumstances should this compound, solutions containing it, or contaminated materials be disposed of in a sink or regular trash.[11] This is illegal and environmentally irresponsible.[10]
-
Segregation is Paramount: Never mix incompatible waste streams. Pyrazolopyrimidine waste should be kept separate from acids, bases, and oxidizers to prevent violent reactions.[13]
-
Containment and Labeling: All hazardous waste must be stored in sealed, chemically compatible containers that are clearly and accurately labeled.[9][13]
Step-by-Step Disposal Protocols
The following procedures provide a direct, operational plan for managing different waste streams containing this compound.
Protocol 1: Disposal of Unused or Surplus Solid Compound
This protocol applies to the original product container holding the pure, unused chemical.
-
Do Not Open: If the container is sealed and no longer needed, do not open it.
-
Prepare for Pickup: Ensure the manufacturer's label is intact and legible.
-
Attach Hazardous Waste Label: Affix a completed institutional Hazardous Waste Label to the container. This label must include the full chemical name, "this compound," and the approximate quantity.[9][13]
-
Store Safely: Place the container in your lab's designated Satellite Accumulation Area (SAA).[12]
-
Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[10][11]
Protocol 2: Disposal of Contaminated Labware and Debris
This includes items such as pipette tips, gloves, weigh boats, and contaminated paper towels.
-
Segregate Solid Waste: Designate a specific, sealable container for solid waste contaminated with this compound. A plastic pail or a sturdy bag placed inside a rigid container is often appropriate.[9]
-
Collect at Point of Generation: As contaminated items are generated, place them directly into the designated solid waste container.
-
Label the Container: Immediately label the container with a Hazardous Waste Label, listing "Solid Debris contaminated with this compound."
-
Seal and Store: Keep the container sealed when not in use. Store it in the SAA. When full, request a pickup from EHS.[12]
Protocol 3: Disposal of Empty Chemical Containers
Properly managing "empty" containers is a critical compliance point. A container that held a hazardous chemical is not considered regular trash until properly decontaminated.[11]
-
Initial Rinsing: The first rinse of the container is considered hazardous waste.[9]
-
Add a small amount of a suitable solvent (e.g., methanol, acetone, or another solvent in which the compound is soluble) to the container. Use an amount equal to about 5-10% of the container's volume.[11]
-
Securely cap and shake the container to rinse all interior surfaces.
-
Pour the rinse solvent (rinseate) into a designated liquid hazardous waste container for "Halogenated" or "Non-Halogenated" organic waste, as appropriate for the solvent used.
-
-
Subsequent Rinses: For acutely toxic chemicals, the first three rinses must be collected as hazardous waste.[9] Given the potential hazards, it is best practice to follow this more stringent requirement for pyrazolopyrimidine derivatives. Repeat the rinsing procedure two more times, collecting the rinseate in the same hazardous waste container.
-
Final Preparation:
Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Decision workflow for segregating and processing waste streams.
References
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Hazardous Waste Disposal Guide - Research Areas. Dartmouth College Environmental Health and Safety.
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety.
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center Office of Clinical and Research Safety.
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University Environmental Health & Safety.
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Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety.
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N-benzyl-1H-pyrazolo[4,3-d]pyrimidin-3-amine. PubChem, National Center for Biotechnology Information.
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This compound Product Description. ChemicalBook.
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Safety Data Sheet - Benzylamine. Sigma-Aldrich.
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Safety Data Sheet - 3,5-Diamino-1H-pyrazole-4-carbonitrile. Sigma-Aldrich.
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3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine. ChemSynthesis.
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Safety Data Sheet - (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Combi-Blocks, Inc.
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Safety Data Sheet - 4-Amino-1H-pyrazolo[3,4-d]pyrimidine. Fisher Scientific.
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Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. National Center for Biotechnology Information.
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4-hydroxypyrazolo(3,4-d)pyrimidine - Report. CAMEO Chemicals, NOAA.
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Material Safety Data Sheet - 3-(4-Phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Santa Cruz Biotechnology.
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mTOR - Wikipedia. Wikimedia Foundation.
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Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. PubMed, National Center for Biotechnology Information.
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Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate.
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Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation. PubMed, National Center for Biotechnology Information.
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A Researcher's Guide to the Safe Handling of n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions in your laboratory.
Hazard Identification and Risk Assessment: A Proactive Approach
Given that n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a bioactive molecule, it should be treated as potentially hazardous. The primary routes of exposure are inhalation, skin contact, and ingestion.[5] The toxicological properties of this specific compound have not been fully elucidated. Therefore, a conservative approach, assuming potential for skin and eye irritation, and harm if swallowed, is prudent.[5]
Key Potential Hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.[5]
-
Skin and Eye Irritation: May cause irritation upon contact.[5]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.
A thorough risk assessment should be conducted before any handling of this compound, considering the quantity being used, the experimental procedures involved, and the potential for aerosolization.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, with explanations for their necessity.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards. | Protects eyes from accidental splashes of solutions or contact with airborne particles of the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact. Gloves should be inspected before use and changed regularly, or immediately if contaminated. |
| Body Protection | A long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be necessary if there is a risk of generating dust or aerosols, especially when handling larger quantities or if engineering controls are insufficient. | Minimizes the risk of inhaling the compound. The need for respiratory protection should be determined by a site-specific risk assessment. |
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective way to minimize exposure.
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5]
Safe Handling and Storage: A Step-by-Step Protocol
Adherence to a strict protocol is essential for safe handling.
4.1. Preparation and Weighing:
-
Designated Area: Designate a specific area within a fume hood for handling the compound.
-
Don PPE: Before handling, don all required PPE as outlined in the table above.
-
Weighing: If weighing the solid, do so within the fume hood on a tared weigh boat or paper. Use a spatula to handle the powder and avoid creating dust.
-
Solution Preparation: If preparing a solution, add the solvent to the vessel containing the pre-weighed compound slowly to avoid splashing.
4.2. Experimental Use:
-
Closed Systems: Whenever possible, use closed systems for reactions to minimize the risk of exposure.
-
Avoid Inhalation: Always handle solutions in a manner that avoids the generation of aerosols.
-
Prevent Contact: Avoid direct contact with the solid compound and its solutions.
4.3. Storage:
-
Container: Keep the compound in a tightly closed container.[5]
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[5]
Emergency Procedures: Be Prepared
Accidents can happen, and being prepared is crucial.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
-
Spills:
-
Evacuate the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the absorbed material into a labeled, sealed container for disposal.
-
Clean the spill area with a suitable decontamination solution.
-
Disposal Plan: Responsible Waste Management
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.[5]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visualizing the Safe Handling Workflow
The following diagram illustrates the key decision points and actions for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
By internalizing and consistently applying these safety protocols, you can confidently work with this compound, ensuring a safe and productive research environment.
References
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(No author given). (n.d.). 1-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 5444-61-1. J&K Scientific. Retrieved from [Link]
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(No author given). (n.d.). Compound 1-benzyl-N-(naphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. MolPort. Retrieved from [Link]
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(No author given). (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry. Retrieved from [Link]
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(No author given). (n.d.). N-benzyl-1H-pyrazolo[4,3-d]pyrimidin-3-amine. PubChem. Retrieved from [Link]
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(No author given). (n.d.). 3-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine. ChemSynthesis. Retrieved from [Link]
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(No author given). (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Semantic Scholar. Retrieved from [Link]
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(No author given). (n.d.). 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. PubChem. Retrieved from [Link]
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(No author given). (2021). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. PubMed Central. Retrieved from [Link]
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(No author given). (2021). Pyrazolopyrimidines as anticancer agents: A review on structural and target-based approaches. PubMed. Retrieved from [Link]
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- 5. Discovery of orally available 1<i>H</i>-pyrazolo [3, 4-<i>d</i>] pyrimidin-4-amine derivative as a novel BTK inhibitor - Arabian Journal of Chemistry [arabjchem.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
